molecular formula C9H5FN2O2 B1521551 7-Fluoroquinoxaline-5-carboxylic acid CAS No. 1193389-51-3

7-Fluoroquinoxaline-5-carboxylic acid

Cat. No.: B1521551
CAS No.: 1193389-51-3
M. Wt: 192.15 g/mol
InChI Key: IKEZHSGHMHHGMC-UHFFFAOYSA-N
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Description

7-Fluoroquinoxaline-5-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O2 and its molecular weight is 192.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoroquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-5-3-6(9(13)14)8-7(4-5)11-1-2-12-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEZHSGHMHHGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-51-3
Record name 7-fluoroquinoxaline-5-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 7-Fluoroquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Fluoroquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoxaline, it serves as a crucial scaffold for the development of novel therapeutic agents, owing to the diverse biological activities associated with this class of compounds.[1] The precise structural confirmation of such molecules is a non-negotiable cornerstone of the drug discovery and development process. Any ambiguity in the molecular structure can lead to erroneous interpretations of biological data and ultimately, failure in clinical translation.

Hypothesized Structure and Foundational Analysis

Before commencing spectroscopic analysis, we establish the hypothesized structure and its systematic numbering. This framework is essential for the subsequent assignment of spectroscopic signals.

Hypothesized structure of this compound with IUPAC numbering.

Figure 1: Hypothesized structure and IUPAC numbering of this compound.

Our first analytical step is to determine the elemental composition, which acts as the fundamental check of our hypothesis.

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS is the gold standard for determining the elemental formula of an unknown compound.[2] Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places).[3] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions (isobars), providing a high degree of confidence in the molecular formula.[4]

Expected Result: For this compound (C₉H₅FN₂O₂), the expected exact mass is calculated. This theoretical mass is then compared against the experimentally determined mass.

ParameterTheoretical ValueExperimental Value (Example)Mass Error (ppm)
Molecular Formula C₉H₅FN₂O₂--
Exact Mass [M+H]⁺ 193.0408193.04111.55
Exact Mass [M-H]⁻ 191.0262191.0259-1.57

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes to generate [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Use the instrument's software to calculate the elemental composition from the measured m/z, constraining the search to C, H, N, O, and F atoms. The calculated formula must match the experimental data with a mass error of less than 5 ppm.[3]

Functional Group Identification via Infrared (IR) Spectroscopy

Expert Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For our target molecule, we are particularly interested in confirming the carboxylic acid and the aromatic system.[5]

Expected Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This characteristic broadness is due to hydrogen bonding.[6][7]

  • C=O Stretch (Carboxylic Acid): An intense, sharp peak typically found between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring may shift this peak to the lower end of the range, around 1690-1710 cm⁻¹.[8]

  • C=N and C=C Stretches (Aromatic Ring): Medium to strong absorptions in the 1450-1620 cm⁻¹ region.

  • C-F Stretch: A strong absorption typically appearing in the 1000-1300 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups. The presence of the broad O-H and sharp C=O stretches provides strong evidence for the carboxylic acid moiety.[9]

Definitive Structural Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[10][11]

Workflow for NMR-Based Structure Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Integration & Final Structure H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC Proton F2 Axis HMBC HMBC (²⁻³J C-H Correlation) H1_NMR->HMBC Proton F2 Axis COSY COSY (H-H Correlation) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Carbon F1 Axis C13_NMR->HMBC Carbon F1 Axis F19_NMR ¹⁹F NMR (Fluorine Environment) Assignment Full Assignment F19_NMR->Assignment HSQC->Assignment HMBC->Assignment COSY->Assignment Structure Final Structure Confirmation Assignment->Structure G cluster_structure Structure H6_C5 H-6 → C-5 (COOH) H6_C8 H-6 → C-8 H8_C7 H-8 → C-7 (C-F) H8_C5 H-8 → C-5 (COOH) H2_C4a H-2 → C-4a H3_C8a H-3 → C-8a

Caption: Key HMBC correlations confirming substituent positions.

  • The correlation from H-6 to the carbonyl carbon (C-5 ) firmly places the carboxylic acid group adjacent to H-6.

  • The correlations from H-8 to both C-7 (the carbon bearing the fluorine) and C-5 lock in the relative positions of all substituents on the benzene ring portion of the molecule.

  • Correlations from the quinoxaline protons (H-2, H-3 ) to the bridgehead carbons (C-4a, C-8a ) confirm the fusion of the two rings.

Consolidated Structural Evidence

The final step is to consolidate the data from all techniques into a single, self-consistent table. This provides a clear and authoritative final proof of the structure.

TechniqueObservationConclusion
HRMS Experimental m/z matches theoretical exact mass for C₉H₅FN₂O₂ within 5 ppm.Confirms the correct elemental formula.
IR Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹).Confirms the presence of a carboxylic acid functional group.
¹H NMR Five aromatic proton signals with chemical shifts and coupling patterns consistent with the proposed substitution pattern.Establishes the proton framework.
¹⁹F NMR One doublet of doublets signal in the aromatic fluorine region.Confirms the presence of one fluorine atom on the aromatic ring, coupled to two protons.
¹³C NMR Nine distinct carbon signals, including a deshielded carbonyl carbon and a carbon with a large C-F coupling constant.Confirms the carbon skeleton and the C-F bond.
2D NMR COSY, HSQC, and HMBC correlations are all consistent with the proposed connectivities, including key correlations from H-6 and H-8 to C-5 and C-7.Unambiguously establishes the complete atomic connectivity and confirms the final structure.

Conclusion

Through the systematic application of a suite of modern analytical techniques, the structure of this compound has been unambiguously elucidated. High-resolution mass spectrometry confirmed the elemental formula, while infrared spectroscopy identified the key carboxylic acid functional group. A comprehensive set of 1D and 2D NMR experiments provided the definitive proof of atomic connectivity, allowing for the complete and confident assignment of every atom in the molecule. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing this molecule in research and development pipelines.

References

  • Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

  • Tjiou, E. M., Lhoussaine, E. G., Virieux, D., & Fruchier, A. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562. [Link]

  • Scilit. (n.d.). 1 H and 13 C NMR identification of unexpected 3,4‐dihydroquinoxalines in the syntheses of 1,5‐benzodiazepine derivatives. [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • ResearchGate. (n.d.). Elucidation of the elemental formula from HRMS of an MC using the NRC.... [Link]

  • ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed Central (PMC). (n.d.). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. [Link]

  • ResearchGate. (2015). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

  • Sathyamoorthi, S., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Indian Journal of Chemistry, 47B, 1721-1725. [Link]

  • PubMed Central (PMC). (n.d.). Theoretical NMR correlations based Structure Discussion. [Link]

  • CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

  • YouTube. (2025). Formula Prediction in HRMS Analysis on LC Q TOF. [Link]

  • Spectroscopy Online. (n.d.). IR: carboxylic acids. [Link]

  • RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]

  • ResearchGate. (2002). Calculation of Elemental Composition of Gaseous Ions from Stable Nuclei Signals using High Resolution Mass Spectrometry (HRMS): Examination of the Stages Involved. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • YouTube. (2022). Qualitative LC MS HRMS Part 2 - Fragment confirmation for confidently confirming compounds. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed Central (PMC). (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubMed. (2015). Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay. [Link]

  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

Sources

7-Fluoroquinoxaline-5-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Plasticity of the Quinoxaline Carboxylic Acid Scaffold

Abstract

The quinoxaline ring system represents a "privileged scaffold" in medicinal chemistry, capable of yielding compounds with a vast spectrum of biological activities. While 7-Fluoroquinoxaline-5-carboxylic acid is a distinct chemical entity, its primary significance in drug discovery is as a foundational template. The true therapeutic potential is unlocked through targeted chemical modifications of this core, which can direct the molecule to engage in remarkably diverse mechanisms of action. This guide eschews a narrow focus on the parent compound, for which specific mechanistic data is sparse. Instead, it provides a comprehensive exploration of the multiple, distinct mechanisms of action achievable from the quinoxaline carboxylic acid framework, using well-documented derivatives as exemplars. We will dissect how this scaffold can be engineered to function as a DNA-damaging agent, a specific enzyme inhibitor, or a modulator of critical signaling pathways, thereby providing researchers with a foundational understanding for future drug development endeavors.

The Strategic Importance of the Core Moieties: 7-Fluoro and 5-Carboxylic Acid

The specific substitution pattern of this compound provides critical physicochemical properties that a medicinal chemist can leverage to achieve a desired therapeutic profile.

The Role of the 7-Fluoro Substituent

The incorporation of a fluorine atom is a cornerstone strategy in modern drug design.[1][2][3][4][5] Its small van der Waals radius allows it to replace a hydrogen atom with minimal steric hindrance.[4] However, its extreme electronegativity profoundly alters the molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can significantly increase a drug's half-life.[3][4]

  • Binding Affinity & Selectivity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site. In kinase inhibitors, for example, fluorine substitution often enhances binding affinity and selectivity for the target kinase.[1][3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, like amines, altering their ionization state at physiological pH and thereby influencing bioavailability and cell permeability.[2]

  • Enhanced Bioreduction: For certain quinoxaline derivatives, particularly the 1,4-dioxides (QdNOs), electron-withdrawing groups like fluorine can facilitate the enzymatic reduction necessary for their activation, increasing their potency.[6]

The Role of the 5-Carboxylic Acid Moiety

The carboxylic acid group is a highly polar, ionizable functional group that is often a key component of a pharmacophore—the essential set of features in a molecule required for its biological activity.[7]

  • Target Engagement: The carboxylate anion can form strong ionic bonds or hydrogen bonds with positively charged or polar residues (e.g., Arginine, Lysine) in an enzyme's active site, serving as a critical anchor point for the inhibitor.[8]

  • Solubility: The ability to deprotonate and form salts generally increases a compound's aqueous solubility, which is often a prerequisite for formulation and administration.[7]

  • Limitations and Bioisosteric Replacement: While beneficial, the negative charge of a carboxylic acid can limit a molecule's ability to passively diffuse across biological membranes, such as the blood-brain barrier.[9] This has led to the development of "bioisosteres" (e.g., tetrazoles, highly fluorinated alcohols) which can mimic the key interactions of a carboxylic acid but with improved pharmacokinetic properties.[8][9]

Mechanism I: Bioreductive Activation and Genotoxicity

One of the most potent mechanisms of action for quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), is their function as bioreductive prodrugs that induce DNA damage. This activity is especially pronounced in hypoxic (low-oxygen) environments, a characteristic feature of solid tumors and various microbial infections.[10][11]

The core mechanism involves the enzymatic one-electron reduction of the N-oxide moieties by cellular reductases, such as NADPH-dependent cytochrome P450 oxidoreductase.[12][13] This generates a highly reactive radical anion intermediate. In the presence of oxygen, this radical can be rapidly back-oxidized to the parent compound, producing a superoxide radical. However, in hypoxic conditions, the radical anion has a longer lifetime, allowing it to generate more potent reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[6][12][13] These radicals directly attack the deoxyribose-phosphate backbone of DNA, causing both single- and double-strand breaks, which ultimately triggers cell death.[14][15]

Bioreductive Activation of Quinoxaline 1,4-Dioxide cluster_0 Activation Pathway QdNO Quinoxaline 1,4-Dioxide (Prodrug) Radical Radical Anion Intermediate QdNO->Radical 1e- Reduction Radical->QdNO Back-oxidation ROS Reactive Oxygen Species (e.g., •OH) Radical->ROS Hypoxia DNA Cellular DNA ROS->DNA Attacks Damage DNA Strand Breaks (Single & Double) DNA->Damage Apoptosis Cell Death Damage->Apoptosis Enzyme Cellular Reductases (e.g., P450) Enzyme->QdNO Oxygen Oxygen (O2) Oxygen->Radical

Caption: Bioreductive activation pathway of a quinoxaline 1,4-dioxide prodrug.

Experimental Protocol: Alkaline Comet Assay for DNA Damage Quantification

The Comet Assay, or Single-Cell Gel Electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[16] The principle is that upon electrophoresis, fragmented DNA from a damaged nucleus will migrate away from the core, forming a "comet tail" whose intensity is proportional to the amount of damage.

Causality: The choice of an alkaline protocol (pH > 13) is critical as it denatures the DNA, allowing for the detection of both single-strand breaks and double-strand breaks. This provides a comprehensive measure of the genotoxic effect induced by the quinoxaline compound.

Methodology: [16][17][18]

  • Cell Preparation & Treatment:

    • Culture target cells (e.g., cancer cell line) to ~80% confluency.

    • Treat cells with various concentrations of the test quinoxaline derivative for a defined period (e.g., 2 hours). Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

    • Harvest cells via trypsinization, wash with ice-cold PBS (Ca²⁺/Mg²⁺-free), and resuspend at a concentration of 1 x 10⁵ cells/mL. All steps must be performed on ice to prevent artefactual DNA damage or repair.

  • Embedding Cells in Agarose:

    • Melt 1% Low Melting Point (LMP) agarose at 90-100°C and then equilibrate in a 37°C water bath for at least 20 minutes.

    • Mix 50 µL of the cell suspension with 300 µL of the 37°C LMP agarose.

    • Quickly pipette the mixture onto a pre-coated slide (e.g., CometSlide™) and spread evenly.

    • Place the slide flat at 4°C for 15-30 minutes to solidify the agarose.

  • Cell Lysis:

    • Immerse the slides in pre-chilled Lysis Solution (containing high salt and detergents like Triton X-100) at 4°C for 1-2 hours in the dark. This step removes cell membranes and cytoplasm, leaving behind the nucleoid (supercoiled DNA).

  • Alkaline Unwinding:

    • Gently drain the lysis solution and immerse the slides in a horizontal electrophoresis tank filled with freshly prepared, chilled Alkaline Unwinding Solution (e.g., 0.3 M NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C in the dark. This step unwinds the DNA.

  • Electrophoresis:

    • Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V, ~300 mA, or ~1 V/cm) for 20-30 minutes at 4°C. The exact time and voltage should be optimized for the cell type.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them 2-3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.

    • Dehydrate the slides in 70% ethanol for 5 minutes and air dry.

    • Apply a DNA fluorescent dye (e.g., SYBR Green or PI) to the dried agarose and visualize using a fluorescence microscope.

  • Data Analysis:

    • Capture images of at least 50-100 randomly selected cells per slide.

    • Use specialized software (e.g., CometScore) to quantify the percentage of DNA in the tail, tail length, and tail moment. An increase in these parameters relative to the vehicle control indicates DNA damage.

Mechanism II: Targeted Enzyme Inhibition

By modifying the substituents on the quinoxaline scaffold, it is possible to design highly selective inhibitors that target specific enzymes crucial for pathogen survival or host disease pathology.

Inhibition of Thioredoxin Reductase (Antiprotozoal Activity)

The thioredoxin (Trx) system is essential for maintaining redox homeostasis in many organisms, including the protozoan parasite Entamoeba histolytica. Thioredoxin reductase (TrxR) is the central enzyme in this system. Certain esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been identified as potent inhibitors of E. histolytica TrxR (EhTrxR).[19][20][21] Inhibition of EhTrxR disrupts the parasite's ability to defend against oxidative stress, leading to an accumulation of ROS and subsequent cell death.[20][21] This represents a dual mechanism of action: direct enzyme inhibition coupled with induced oxidative stress.[22]

Thioredoxin Reductase Inhibition NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Trx_ox Thioredoxin (Oxidized) TrxR_red->Trx_ox e- Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Substrates Oxidized Substrates Trx_red->Substrates e- Products Reduced Products Substrates->Products Inhibitor Quinoxaline Derivative Inhibitor->TrxR_ox INHIBITS ROS ROS Accumulation Inhibitor->ROS Induces Death Parasite Death ROS->Death

Caption: Inhibition of the Thioredoxin system by quinoxaline derivatives.

Experimental Protocol: Thioredoxin Reductase Activity Assay (DTNB Reduction)

This colorimetric assay measures TrxR activity based on its ability to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[23][24]

Causality: This method is chosen for its simplicity, robustness, and direct measurement of the enzyme's catalytic activity. By measuring the rate of TNB formation in the presence and absence of the quinoxaline inhibitor, a quantitative measure of inhibition (e.g., IC₅₀) can be determined.

Methodology: [23][24][25]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4).

    • NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer (e.g., 10 mM stock).

    • DTNB Solution: Prepare a stock solution of DTNB in a suitable solvent like DMSO (e.g., 100 mM).

    • Enzyme Solution: Dilute recombinant EhTrxR to a working concentration in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test quinoxaline compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • Assay Buffer to bring the final volume to 200 µL.

      • 2 µL of the quinoxaline inhibitor dilution (or DMSO for control).

      • A volume of the enzyme solution that gives a linear reaction rate.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of NADPH (final concentration ~0.25 mM) and DTNB (final concentration ~1 mM).

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against E. histolytica

Compound ClassExample SubstitutionsIC₅₀ against E. histolytica (µM)Reference
Quinoxaline-7-carboxylate 1,4-di-N-oxide Estersn-propyl, isopropyl series with trifluoromethyl groups0.331 - 3.56[19]
Metronidazole (Standard of Care)N/A4.5[19]
Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

ASK1 (also known as MAP3K5) is a key signaling protein activated by cellular stressors like ROS and endoplasmic reticulum (ER) stress.[26] Its activation triggers downstream pro-inflammatory and pro-fibrotic pathways through JNK and p38 MAPK. Selonsertib (GS-4997) is a potent, orally bioavailable quinoxaline-based inhibitor of ASK1.[26][27][28]

Mechanism: Selonsertib acts as an ATP-competitive inhibitor. It binds to the catalytic kinase domain of ASK1, occupying the same pocket that ATP would normally bind to.[26][27][29] This physically prevents the phosphorylation and activation of ASK1, thereby blocking the entire downstream signaling cascade.[26][27] This mechanism has shown therapeutic potential in diseases characterized by inflammation and fibrosis, such as non-alcoholic steatohepatitis (NASH).[28]

ASK1 Inhibition Pathway Stress Oxidative Stress ER Stress ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive ASK1_active p-ASK1 (Active) ASK1_inactive->ASK1_active Phosphorylation MKK p-MKK4/7 ASK1_active->MKK JNK p-JNK MKK->JNK P38 p-p38 MKK->P38 Response Inflammation Fibrosis, Apoptosis JNK->Response P38->Response Inhibitor Selonsertib (GS-4997) Inhibitor->ASK1_inactive BLOCKS ATP BINDING

Caption: Inhibition of the ASK1 signaling cascade by Selonsertib (GS-4997).

Conclusion and Future Outlook

The this compound scaffold is not defined by a single mechanism of action but rather serves as a versatile blueprint for the rational design of targeted therapeutics. By understanding the fundamental roles of its core moieties—the metabolic stability and binding interactions afforded by the fluorine atom, and the pharmacophoric potential of the carboxylic acid group—medicinal chemists can strategically modify the structure to achieve diverse and potent biological outcomes.

The examples presented in this guide, from bioreductive DNA-damaging agents to highly specific inhibitors of enzymes like thioredoxin reductase and ASK1, underscore the remarkable mechanistic plasticity of this chemical class. Future research will undoubtedly continue to exploit this versatility, leading to the development of novel drug candidates for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The key to success lies in a deep, integrated understanding of structure-activity relationships, target biology, and the principles of pharmacokinetic optimization.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (MDPI) [Link]

  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (MDPI) [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (MDPI) [Link]

  • Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. (ResearchGate) [Link]

  • Definition of ASK1 inhibitor GS-4997. (National Cancer Institute) [Link]

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (PubMed) [Link]

  • DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay. (PubMed) [Link]

  • DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet a. (Oxford Academic) [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (MDPI) [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (PMC) [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (PMC - NIH) [Link]

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  • Comet Assay for DNA Damage. (Bio-protocol) [Link]

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  • Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. (PMC) [Link]

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The Quinoxaline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Quinoxaline derivatives have emerged as a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the key therapeutic targets of quinoxaline-based compounds, with a focus on their applications in oncology, infectious diseases, and neurology. By elucidating the mechanisms of action, detailing experimental validation protocols, and presenting case studies of prominent derivatives, this document serves as a comprehensive resource for researchers and drug development professionals dedicated to leveraging the therapeutic potential of this potent heterocyclic system. The structural rigidity and electron-rich nature of the quinoxaline ring system allow for diverse interactions with a multitude of biological targets, including enzymes, nucleic acids, and receptor proteins.[1]

Introduction to the Quinoxaline Scaffold: A Foundation for Therapeutic Innovation

The quinoxaline, or benzopyrazine, core is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[3] This structural motif provides a unique combination of planarity, aromaticity, and hydrogen-bonding capabilities, making it an ideal framework for the design of targeted therapeutics.[4] The synthetic accessibility of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[3] This has led to the development of a vast library of derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][5][6][7][8]

Key Therapeutic Areas and Molecular Targets

The therapeutic versatility of quinoxaline derivatives stems from their ability to interact with a diverse array of molecular targets. This section will explore the most prominent of these targets within key disease areas.

Oncology: A Multi-pronged Attack on Cancer

Quinoxaline derivatives have demonstrated significant potential in cancer therapy through various mechanisms of action, including kinase inhibition, DNA damage, and the induction of apoptosis.[9][10][11]

Kinase Inhibition: A multitude of quinoxaline-based compounds act as competitive inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[9][12][13] These derivatives typically compete with ATP for binding to the kinase active site.[9]

  • Tyrosine Kinase Inhibitors: Many quinoxaline derivatives have been developed as inhibitors of tyrosine kinases.[13] Notable targets include:

    • Epidermal Growth Factor Receptor (EGFR): Over-activation of EGFR is a hallmark of many cancers. Quinoxaline-based inhibitors can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

    • Other Tyrosine Kinases: Other targeted tyrosine kinases include Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, and Src.[9]

  • Serine/Threonine Kinase Inhibitors: Quinoxaline derivatives also target serine/threonine kinases like c-Jun N-terminal kinases (JNKs), which are involved in stress responses and apoptosis.[6]

DNA-Targeting Agents: The planar structure of the quinoxaline ring system facilitates intercalation into DNA, disrupting DNA replication and transcription and ultimately leading to cell death.[12] Some derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), can also induce DNA damage through the generation of reactive oxygen species (ROS), especially under hypoxic conditions found in solid tumors.[14][15] These compounds are often referred to as hypoxia-selective, redox-activated DNA-cleaving agents.[14]

Microtubule-Interfering Agents: Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[9]

Infectious Diseases: Combating Microbial Threats

The quinoxaline scaffold is present in several naturally occurring antibiotics, such as echinomycin and levomycin, which are effective against Gram-positive bacteria.[7][16][17] Synthetic quinoxaline derivatives have also shown broad-spectrum antimicrobial activity.[5][8][18]

Antibacterial Targets:

  • DNA Synthesis Inhibition: Some quinoxaline derivatives, particularly those with a nitro group, can alter the structure of bacterial DNA and inhibit its synthesis.[19]

  • Cell Wall and Membrane Damage: Quinoxaline 1,4-di-N-oxides can generate ROS that damage bacterial cell walls and membranes, leading to cell lysis.[15]

Antiviral Targets: Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses.[20][21]

  • Influenza Virus: The planar structure of quinoxalines makes them good candidates for targeting the NS1 protein of the influenza virus, which is essential for viral replication.[21][22]

  • Hepatitis C Virus (HCV): The approved drug Glecaprevir is a quinoxaline-based inhibitor of the HCV NS3/4A protease.[23] Another approved HCV drug, grazoprevir, is also a quinoxaline derivative that inhibits the NS3/4a protease.[21]

  • Human Immunodeficiency Virus (HIV): The quinoxaline scaffold has been used to design novel HIV integrase inhibitors.[21]

Neurological Disorders: Modulating Neuronal Activity

Quinoxaline derivatives have been investigated for their potential in treating a variety of neurological and neuropsychiatric disorders.[2][24]

  • Neuroprotection in Parkinson's Disease: Certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease.[25][26] One such compound, PAQ (4c), is believed to exert its neuroprotective action partially through the activation of endoplasmic reticulum ryanodine receptor channels.[25]

  • Antipsychotic Activity: The FDA-approved antipsychotic drug Lumateperone is a tetracyclic quinoxaline derivative used for the treatment of schizophrenia and bipolar depression.[24]

  • Antioxidant and Enzyme Inhibition: Some quinoline derivatives, structurally related to quinoxalines, have been proposed as multifunctional antioxidants for neurodegenerative diseases like Alzheimer's and Parkinson's by scavenging free radicals and inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[27]

Methodologies for Target Identification and Validation

A variety of in vitro and in vivo assays are employed to identify and validate the therapeutic targets of quinoxaline derivatives.

In Vitro Assays
Assay TypePurposeExample Protocol
Kinase Inhibition Assay To determine the inhibitory activity of a compound against a specific kinase.1. Prepare a reaction mixture containing the kinase, a substrate peptide, and ATP. 2. Add the quinoxaline derivative at various concentrations. 3. Incubate the mixture to allow for phosphorylation. 4. Quantify the amount of phosphorylated substrate using methods like ELISA or radiometric assays. 5. Calculate the IC50 value.
Cell Proliferation Assay To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.1. Seed cancer cells in a 96-well plate. 2. Treat the cells with the quinoxaline derivative at various concentrations. 3. Incubate for a specified period (e.g., 72 hours). 4. Add a reagent such as MTT or resazurin to measure cell viability. 5. Determine the GI50 (concentration for 50% growth inhibition).
DNA Intercalation Assay To evaluate the ability of a compound to bind to DNA.1. Use a fluorescent dye that exhibits increased fluorescence upon binding to DNA (e.g., ethidium bromide). 2. Add the quinoxaline derivative, which will compete with the dye for DNA binding sites. 3. Measure the decrease in fluorescence to determine the extent of intercalation.
Antimicrobial Susceptibility Test To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.1. Prepare a series of dilutions of the quinoxaline derivative in a liquid growth medium. 2. Inoculate each dilution with the microorganism. 3. Incubate under appropriate conditions. 4. The MIC is the lowest concentration that inhibits visible growth.
In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of quinoxaline derivatives in a physiological setting. Examples include xenograft models for cancer, where human tumor cells are implanted in immunocompromised mice, and infection models for assessing antimicrobial and antiviral activity.

Visualizing Mechanisms and Workflows

Signaling Pathway: Quinoxaline Inhibition of the EGFR Pathway

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes EGF EGF EGF->EGFR Binds Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Inhibits

Caption: Quinoxaline derivative inhibiting the EGFR signaling pathway.

Experimental Workflow: Screening for Kinase Inhibitors

screening_workflow start Start: Quinoxaline Library primary_screen Primary Screen: Single-Dose Kinase Assay start->primary_screen hit_identification Hit Identification: >50% Inhibition primary_screen->hit_identification hit_identification->start Inactive dose_response Dose-Response Assay: Determine IC50 hit_identification->dose_response Active selectivity_panel Selectivity Profiling: Panel of Kinases dose_response->selectivity_panel cell_based_assay Cell-Based Assays: (e.g., Proliferation, Apoptosis) selectivity_panel->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization

Caption: Workflow for screening quinoxaline derivatives as kinase inhibitors.

Future Perspectives and Challenges

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel therapeutic targets. Challenges remain in optimizing the pharmacokinetic properties and minimizing the off-target effects of these compounds to ensure their clinical success. The continued application of structure-activity relationship (SAR) studies and computational modeling will be instrumental in guiding the design of next-generation quinoxaline-based drugs.[3]

References

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  • Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. (2020, November 17). Taylor & Francis. Retrieved February 6, 2026, from [Link]

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Spectroscopic Characterization of 7-Fluoroquinoxaline-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxaline scaffold is a common motif in a variety of biologically active molecules, and the introduction of a fluorine atom and a carboxylic acid group can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy for modulating metabolic stability, binding affinity, and membrane permeability, while the carboxylic acid moiety can serve as a key interaction point with biological targets or improve solubility.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the chemical environment of the protons on the quinoxaline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the fluorine atom, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.2Singlet-
H-38.8 - 9.2Singlet-
H-67.8 - 8.2Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-88.2 - 8.6Doublet of doubletsJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3
COOH12.0 - 14.0Broad Singlet-

Rationale:

  • H-2 and H-3: These protons are on the pyrazine ring, adjacent to nitrogen atoms, which are strongly deshielding. Their signals are therefore expected to appear far downfield.

  • H-6 and H-8: These protons are on the fluorinated benzene ring. The fluorine atom will cause through-bond coupling, splitting their signals into doublets of doublets. The magnitude of the coupling constant will depend on the number of bonds separating the proton and the fluorine atom.

  • COOH: The acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water in the solvent, leading to a broad singlet that typically appears at a very high chemical shift.[1]

B. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the quinoxaline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3145 - 150
C-4a135 - 140
C-5130 - 135
C-6115 - 120 (d, ¹J(C-F) ≈ 250-260 Hz)
C-7160 - 165 (d, ²J(C-F) ≈ 20-30 Hz)
C-8110 - 115 (d, ²J(C-F) ≈ 20-30 Hz)
C-8a140 - 145
COOH165 - 170

Rationale:

  • C-F Coupling: The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹J(C-F)). The adjacent carbons (C-6 and C-8) will show smaller two-bond coupling constants (²J(C-F)).

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the 160-180 ppm region.[1]

  • Quinoxaline Carbons: The carbons of the quinoxaline ring system will have chemical shifts in the aromatic region, influenced by the nitrogen and fluorine substituents.

C. Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.

  • Chemical Shift: The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride, around -110 to -130 ppm (relative to CFCl₃). The exact chemical shift will be sensitive to the electronic environment and the solvent used.

  • Multiplicity: The ¹⁹F signal will be split by the neighboring protons (H-6 and H-8), likely resulting in a doublet of doublets.

D. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the probe for the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F NMR spectrum to observe the F-H couplings.

    • A proton-decoupled spectrum can also be acquired for simplification.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent Acq_H ¹H NMR Prep->Acq_H Transfer to NMR Tube Acq_C ¹³C NMR Acq_H->Acq_C Acq_F ¹⁹F NMR Acq_C->Acq_F Proc Fourier Transform, Phasing, Baseline Correction Acq_F->Proc Analysis Chemical Shift, Multiplicity, and Coupling Constant Analysis Proc->Analysis MS_Fragmentation Parent [M]⁺˙ m/z = 192 Frag1 [M-COOH]⁺ m/z = 147 Parent->Frag1 - COOH Frag2 [M-H₂O]⁺˙ m/z = 174 Parent->Frag2 - H₂O Frag3 [M-CO]⁺˙ m/z = 164 Parent->Frag3 - CO

Sources

An In-depth Technical Guide to the Solubility Profile of 7-Fluoroquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, aqueous solubility stands out as a paramount determinant of a drug candidate's success, influencing everything from the reliability of in-vitro assays to in-vivo bioavailability. The Biopharmaceutics Classification System (BCS), a cornerstone of pharmaceutical science, categorizes drug substances based on their solubility and intestinal permeability, underscoring the regulatory and developmental importance of this parameter.[1][2][3][4][5]

This guide focuses on 7-fluoroquinoxaline-5-carboxylic acid, a molecule of significant interest. The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold found in numerous compounds with a wide array of biological activities, including antibacterial and antitumor properties.[6][7][8] Notably, the closely related quinoxaline-5-carboxylic acid has been identified as a robust otoprotectant, highlighting the therapeutic potential of this molecular architecture.[9]

The addition of a fluorine atom and a carboxylic acid moiety to the quinoxaline core introduces specific physicochemical characteristics that profoundly impact its solubility. Understanding this profile is not merely an academic exercise; it is a critical step in harnessing the full therapeutic potential of this compound, guiding formulation strategies, and ensuring its "deliverability" as a potential drug.[5] This document provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the solubility of this compound.

Theoretical Framework: Deconstructing the Molecule's Physicochemical Properties

The solubility of this compound is a composite of the contributions from its three key structural features: the quinoxaline ring system, the fluorine substituent, and the carboxylic acid group.

  • Quinoxaline Core: As a heterocyclic aromatic system, the quinoxaline core itself has limited aqueous solubility but is soluble in various polar organic solvents.[6][10] Its planar structure can contribute to crystal lattice energy, which must be overcome for dissolution to occur.

  • Carboxylic Acid Group (-COOH): This functional group is the primary driver of pH-dependent solubility. As a weak acid, it exists in two states: a neutral, protonated form (R-COOH) at low pH and a charged, deprotonated carboxylate form (R-COO⁻) at higher pH. The charged carboxylate ion is significantly more polar and thus more water-soluble than its neutral counterpart.[11][12] Therefore, the aqueous solubility of this compound is expected to increase dramatically as the pH rises above its acid dissociation constant (pKa). The sodium and potassium salts of carboxylic acids are generally quite soluble in water.[11]

  • Fluorine Substituent (-F): The role of fluorine in medicinal chemistry is multifaceted.[13][14] As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[15][16] When placed on the quinoxaline ring, this effect can lower the pKa of the nearby carboxylic acid, making it a stronger acid.[15][16] This modulation of pKa directly influences the pH at which the compound ionizes, thereby affecting its solubility profile.[15] While single fluorine substitutions can sometimes increase lipophilicity, its primary electronic influence is key to modulating the ionization state.[15][17]

Kinetic vs. Thermodynamic Solubility: Two Sides of the Same Coin

It is essential to distinguish between two types of solubility measurements that provide different, yet complementary, insights during drug development.

  • Kinetic Solubility: This is a high-throughput measurement often used in early discovery.[18][19] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[20] The resulting solution is often supersaturated, and the measurement reflects the compound's propensity to precipitate under non-equilibrium conditions.[20] This value is highly relevant for avoiding precipitation artifacts in high-throughput screening assays.[18]

  • Thermodynamic Solubility: This is the "true" solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[21][22] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[19][21] This measurement is the gold standard for lead optimization and formulation development, as it reflects the stable state of the drug in a given medium.[22]

Experimental Protocols: A Practical Guide

The following sections detail validated, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment in early-stage discovery, leveraging the speed of automated liquid handlers and plate-based measurements.

Causality: The core principle is to force precipitation from a DMSO solution and measure what remains dissolved. DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.[20] The short incubation time is characteristic of a kinetic, non-equilibrium measurement.[19]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[19][23]

  • Analysis (Choose one):

    • Laser Nephelometry: Measure the light scattering in each well using a nephelometer.[23] Increased scattering indicates precipitation, and the solubility is determined as the highest concentration at which no significant scattering is observed compared to controls.

    • Direct UV/LC-MS Analysis: Centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new UV-compatible plate. Measure the absorbance at the compound's λ_max or quantify using a calibrated LC-MS/MS method.[22][23] The concentration is calculated from a standard curve prepared in a 1% DMSO/buffer mixture.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Dispense 2 µL Stock into 96-well Plate A->B Step 1 C Add 198 µL Aqueous Buffer (e.g., PBS, pH 7.4) B->C Step 2 D Incubate for 2h with Shaking C->D Step 3 E Analysis Method D->E Step 4 F Laser Nephelometry (Measure Precipitation) E->F Option A G Centrifuge & Analyze Supernatant (UV or LC-MS Quantification) E->G Option B H Determine Kinetic Solubility Value F->H G->H Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis A Add Excess Solid Compound to Glass Vials B Add 1 mL Aqueous Buffer (Multiple pH values) A->B Step 1 C Seal and Shake/Rotate for 24h at 25°C B->C Step 2 D Filter or Centrifuge to Remove Undissolved Solid C->D Step 3 E Dilute Supernatant/ Filtrate D->E Step 4 F Quantify Concentration via HPLC-UV or LC-MS/MS E->F Step 5 G Determine Thermodynamic Solubility Value (µg/mL or µM) F->G

Caption: Thermodynamic (Shake-Flask) Solubility Assay Workflow.

Data Presentation and Interpretation

The data generated from these experiments should be tabulated for clear interpretation. The following tables represent hypothetical but expected results for a compound like this compound.

Table 1: Hypothetical Kinetic Solubility in Common Buffers

Buffer System pH Kinetic Solubility (µM) Classification
Phosphate-Buffered Saline (PBS) 7.4 85 Moderately Soluble
Simulated Gastric Fluid (SGF) 1.2 < 10 Low Solubility

| Simulated Intestinal Fluid (SIF) | 6.8 | 65 | Moderately Soluble |

Interpretation: The kinetic solubility is expected to be low in acidic conditions (pH 1.2) where the carboxylic acid is protonated and higher in near-neutral conditions where a significant fraction is ionized.

Table 2: Hypothetical Thermodynamic Solubility Profile as a Function of pH

Buffer pH Thermodynamic Solubility (µg/mL) Classification
2.0 5 Very Low Solubility
4.0 20 Low Solubility
6.0 90 Soluble
7.4 > 250 High Solubility

| 9.0 | > 500 | Very High Solubility |

Interpretation: This table clearly illustrates the classic pH-dependent solubility profile of a carboxylic acid. [24]Solubility is minimal at low pH and increases significantly as the pH surpasses the compound's pKa (expected to be around 3-4, influenced by the fluoro-quinoxaline core), leading to deprotonation and formation of the highly soluble carboxylate salt. [11][12][25]

Conclusion

The solubility profile of this compound is fundamentally dictated by the interplay of its aromatic core, its ionizable carboxylic acid group, and its electron-withdrawing fluorine substituent. A comprehensive characterization requires both high-throughput kinetic assays for early-stage screening and rigorous thermodynamic (shake-flask) measurements across a physiologically relevant pH range for developmental decision-making. The anticipated low solubility at acidic pH and high solubility at neutral to basic pH is a critical piece of data. This knowledge directly informs the Biopharmaceutics Classification, guides the selection of appropriate formulation strategies (e.g., salt formation, pH modification), and ultimately determines the feasibility of developing this promising chemical scaffold into a viable therapeutic agent.

References

  • BroadPharm. (n.d.). Cy5.5 carboxylic acid, 1449612-07-0.
  • BroadPharm. (n.d.). Cy5 acid, 1032678-07-1.
  • Lumiprobe. (n.d.). sulfo-Cyanine5 carboxylic acid | CAS.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions.
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  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

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  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
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  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety from....
  • Wikipedia. (n.d.). Biopharmaceutics Classification System.
  • Sharma, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20, 2805–2834. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Wikipedia. (n.d.). 1-Pyrroline-5-carboxylic acid.
  • PMC. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
  • Pharmacophore. (n.d.). heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.
  • Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach.
  • Urdang, M., et al. (2020). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. Frontiers in Cellular Neuroscience, 14, 253. [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • PubChem. (n.d.). Quinoxaline.
  • National Institutes of Health. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.
  • ChemScene. (n.d.). 311346-83-5 | 6-Fluoroquinoxaline-2-carboxylicacid.

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A Comprehensive Technical Guide to the Solution Stability of 7-Fluoroquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Fluoroquinoxaline-5-carboxylic Acid in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest in contemporary drug discovery and development. The quinoxaline scaffold is a privileged structure, forming the core of numerous biologically active molecules with applications ranging from anticancer to antimicrobial agents. The strategic incorporation of a fluorine atom at the 7-position and a carboxylic acid at the 5-position can substantially modulate the molecule's physicochemical properties, including its metabolic stability, membrane permeability, and target binding affinity.[1][2] The carboxylic acid moiety, in particular, is often crucial for target engagement and can influence the compound's pharmacokinetic profile.

Given its potential as a key building block or an active pharmaceutical ingredient (API), a thorough understanding of the solution stability of this compound is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the factors influencing its stability in solution and presents a robust framework for its systematic evaluation. The protocols and insights herein are designed to ensure the integrity of experimental data and to inform the development of stable pharmaceutical formulations.

Physicochemical Properties and Inherent Stability Considerations

The stability of this compound in solution is governed by its inherent chemical structure. The electron-withdrawing nature of the fluorine atom and the quinoxaline ring system can influence the reactivity of the molecule. The carboxylic acid group introduces a potential site for degradation reactions such as decarboxylation, especially under thermal stress. The aromatic quinoxaline ring, while generally stable, can be susceptible to oxidative and photolytic degradation.

Several key factors must be considered when evaluating the stability of this compound:

  • pH: The ionization state of the carboxylic acid group is pH-dependent, which can significantly impact the molecule's solubility and susceptibility to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation and hydrolysis.

  • Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of reactive intermediates and degradation products.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.

  • Solvent System: The choice of solvent can influence the stability of the compound due to differences in polarity, proticity, and the presence of impurities.

A Systematic Approach to Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that provides critical insights into the intrinsic stability of a compound.[3][4][5] These studies involve subjecting the compound to a range of harsh conditions to accelerate its degradation, thereby identifying potential degradation products and pathways.[3][4][6] This information is invaluable for the development of stability-indicating analytical methods and for the design of stable formulations.[3][4]

The following diagram illustrates a comprehensive workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of This compound in a suitable solvent (e.g., Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose aliquots to stress conditions Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose aliquots to stress conditions Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose aliquots to stress conditions Thermal Thermal Degradation (e.g., 80°C in solution) Prep->Thermal Expose aliquots to stress conditions Photolytic Photolytic Degradation (ICH Q1B guidelines) Prep->Photolytic Expose aliquots to stress conditions HPLC HPLC-UV/PDA Analysis (Quantify parent compound and detect degradation products) Acid->HPLC Analyze samples at defined time points Base->HPLC Analyze samples at defined time points Oxidation->HPLC Analyze samples at defined time points Thermal->HPLC Analyze samples at defined time points Photolytic->HPLC Analyze samples at defined time points LCMS LC-MS/MS Analysis (Identify and characterize degradation products) HPLC->LCMS Characterize unknown peaks Pathway Elucidate Degradation Pathways LCMS->Pathway Method Develop Stability-Indicating Analytical Method Pathway->Method

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

1. Acid Hydrolysis

  • Objective: To assess the stability of the compound in an acidic environment.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • In a clean glass vial, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

    • Analyze the samples by HPLC-UV/PDA.

2. Base Hydrolysis

  • Objective: To evaluate the stability of the compound in an alkaline environment.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • In a clean glass vial, add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

    • Analyze the samples by HPLC-UV/PDA.

3. Oxidative Degradation

  • Objective: To determine the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • In a clean glass vial, add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Analyze the samples directly by HPLC-UV/PDA.

4. Thermal Degradation

  • Objective: To assess the impact of heat on the compound's stability in solution.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

    • Incubate the sealed vial in an oven at 80°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, and 72 hours).

    • Cool the aliquots to room temperature before analysis.

    • Analyze the samples by HPLC-UV/PDA.

5. Photolytic Degradation

  • Objective: To evaluate the compound's sensitivity to light.

  • Protocol:

    • Prepare two sets of 1 mg/mL solutions of this compound in a suitable solvent.

    • Wrap one set of vials in aluminum foil to serve as dark controls.

    • Expose the unwrapped vials to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Withdraw aliquots from both sets at appropriate time points.

    • Analyze the samples by HPLC-UV/PDA.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the technique of choice for this purpose.[7][8]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of quinoxaline chemistry, several degradation pathways can be postulated. The identification of degradation products using techniques like LC-MS/MS is essential to confirm these pathways.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent This compound Decarboxylation Decarboxylation Product (7-Fluoroquinoxaline) Parent->Decarboxylation Thermal Stress Hydrolysis Hydrolytic Products (e.g., ring opening) Parent->Hydrolysis Acid/Base Stress Oxidation Oxidative Products (e.g., N-oxides) Parent->Oxidation Oxidative Stress Photodegradation Photolytic Adducts or Isomers Parent->Photodegradation Light Exposure

Caption: Potential Degradation Pathways.

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide, yielding 7-fluoroquinoxaline.

  • Hydrolysis: In strongly acidic or basic conditions, the quinoxaline ring may be susceptible to hydrolytic cleavage.

  • Oxidation: The nitrogen atoms in the quinoxaline ring are potential sites for oxidation, leading to the formation of N-oxides.

  • Photodegradation: Exposure to light can lead to complex reactions, including the formation of photolytic adducts or isomers.

Recommendations for Formulation and Storage

Based on the potential instabilities identified through forced degradation studies, the following recommendations can be made for the formulation and storage of solutions containing this compound:

  • pH Control: Formulate solutions within a pH range where the compound exhibits maximum stability, likely in the slightly acidic to neutral range to minimize base-catalyzed hydrolysis.

  • Temperature: Store stock solutions and formulations at refrigerated (2-8°C) or frozen (-20°C) temperatures to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by storing them in the dark.

  • Inert Atmosphere: For long-term storage, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Solvent Selection: Use high-purity solvents and avoid those that may contain reactive impurities.

Conclusion

A comprehensive understanding of the solution stability of this compound is critical for its successful application in research and drug development. The systematic approach outlined in this guide, incorporating forced degradation studies and the development of a stability-indicating analytical method, provides a robust framework for characterizing the stability profile of this important molecule. By elucidating potential degradation pathways and identifying optimal storage and formulation conditions, researchers can ensure the quality and reliability of their work, ultimately accelerating the journey from discovery to clinical application.

References

  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. (2017, April 20). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Retrieved from [Link]

  • SpringerLink. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • IntechOpen. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Retrieved from [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, March 2). Stability Testing: The Critical Development Phase. Retrieved from [Link]

  • MDPI. (n.d.). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PubMed. (n.d.). 5-hydroxyquinoline-2-carboxylic Acid, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Retrieved from [Link]

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Physicochemical Characteristics of Fluoroquinoxalines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of fluoroquinoxalines, a class of nitrogen-containing heterocycles critical to medicinal chemistry and materials science. The incorporation of fluorine into the quinoxaline core profoundly alters electronic distribution, lipophilicity, and metabolic stability. This document details these alterations, supported by experimental protocols for their quantification, and serves as a strategic resource for optimizing lead compounds in drug discovery and optoelectronics.

Structural & Electronic Fundamentals

The quinoxaline core (1,4-diazanaphthalene) is electron-deficient due to the two electronegative nitrogen atoms. Substituting hydrogen with fluorine introduces unique electronic perturbations governed by two opposing forces: the high electronegativity of fluorine (Inductive effect,


) and the donation of lone pair electrons (Mesomeric effect, 

).
Electronic Perturbation
  • Basicity Modulation: The

    
     effect of fluorine generally reduces electron density on the pyrazine ring, lowering the 
    
    
    
    of the nitrogen atoms compared to the non-fluorinated parent. This makes fluoroquinoxalines weaker bases, affecting their protonation state at physiological pH.
  • Dipole Moment: The C-F bond introduces a strong dipole. Depending on the regiochemistry (e.g., 6-fluoro vs. 5-fluoro), the net molecular dipole is significantly altered, influencing solubility and membrane permeability.

  • Orbital Energies: Fluorination typically stabilizes the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), increasing the ionization potential and electron affinity. This is critical for their application in OLEDs and n-type semiconductors.

Visualization: Electronic Structure-Activity Relationship (SAR)

The following diagram illustrates the causal link between fluorine substitution and observed physicochemical changes.

Fluoroquinoxaline_SAR F_Sub Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) F_Sub->Inductive Mesomeric Mesomeric Effect (+M) (Lone Pair Donation) F_Sub->Mesomeric Steric Steric Shielding (Van der Waals) F_Sub->Steric pKa Lowered pKa (Reduced Basicity) Inductive->pKa Redox Anodic Shift in Reduction Potential Inductive->Redox Lipophil Modulated LogP (Lipophilicity) Inductive->Lipophil Mesomeric->pKa Minor Metab Metabolic Stability (Blocked Oxidation) Steric->Metab

Figure 1: Mechanistic impact of fluorine substitution on the physicochemical properties of the quinoxaline core.

Physicochemical Profiling

Accurate determination of solubility, lipophilicity, and acid dissociation constants is non-negotiable for validating fluoroquinoxalines as drug candidates.

Lipophilicity (LogP/LogD)

Fluoroquinoxalines often exhibit poor aqueous solubility, rendering traditional "shake-flask" methods unreliable due to emulsion formation or detection limits. Reversed-Phase HPLC (RP-HPLC) is the industry standard for these derivatives.

Experimental Protocol: RP-HPLC Determination of LogP

Principle: The retention factor (


) of a compound on a hydrophobic stationary phase (C18) correlates linearly with its partition coefficient (

).
  • System Setup: Agilent 1200 Series (or equivalent) with a C18 column (e.g., Zorbax Eclipse Plus,

    
     mm, 5 µm).
    
  • Mobile Phase: Isocratic elution using Methanol/Water buffered at pH 7.4 (e.g., 10 mM MOPS). Vary methanol fraction (

    
    ) from 40% to 70%.
    
  • Calibration: Inject a set of 5-10 reference standards with known LogP values (e.g., toluene, naphthalene, chlorobenzene) [1].

  • Data Acquisition: Measure retention time (

    
    ) and calculate capacity factor 
    
    
    
    , where
    
    
    is the dead time (determined using uracil or NaNO3).
  • Extrapolation: Plot

    
     vs. methanol fraction (
    
    
    
    ). Extrapolate to
    
    
    methanol to obtain
    
    
    (pure water retention).
  • Calculation: Use the calibration equation:

    
    .
    
Acid Dissociation Constant (pKa)

The basicity of the quinoxaline nitrogens is low (


 for unsubstituted quinoxaline). Fluorination can drop this further, requiring non-aqueous titrations or spectrophotometric methods.

Table 1: Comparative Physicochemical Data of Quinoxaline Derivatives

CompoundSubstituent (Pos)LogP (Exp)pKa (Calc/Exp)Emission

(nm)
Ref
Quinoxaline H1.320.60~450 (weak)[2]
6-Fluoroquinoxaline 6-F1.55~0.15445[3]
6,7-Difluoroquinoxaline 6,7-F21.82< 0.0440[3]
Quinoxaline-2-one 2-OH/Keto0.859.4 (NH acidic)480[4]

Note: Data represents aggregated values from standard physicochemical databases and literature precedents.

Photophysical Characteristics

Fluoroquinoxalines are potent fluorophores. The nitrogen atoms facilitate


 transitions, while the fluorine atoms stabilize the 

transitions.
Fluorescence & Solvatochromism

These compounds often exhibit Intramolecular Charge Transfer (ICT) , making their emission highly sensitive to solvent polarity (solvatochromism).

  • Non-polar solvents (Hexane): Sharp, structured emission (blue shift).

  • Polar solvents (DMSO/Water): Broad, red-shifted emission due to stabilization of the polarized excited state.

Protocol: Quantum Yield (

) Determination

Objective: Calculate the efficiency of fluorescence relative to a standard (e.g., Quinine Sulfate in 0.1 M H2SO4,


).
  • Preparation: Prepare solutions of the fluoroquinoxaline and the standard. Critical: Absorbance at the excitation wavelength must be kept below 0.1 OD to avoid inner-filter effects.

  • Measurement: Record the integrated fluorescence intensity (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is absorbance and
    
    
    is the refractive index of the solvent.

Electrochemical Properties (Redox)

The electron-withdrawing nature of fluorine makes the quinoxaline ring easier to reduce. This is vital for applications in n-type organic semiconductors and for understanding oxidative metabolism.

Cyclic Voltammetry (CV) Analysis

Fluoroquinoxalines typically show two reversible one-electron reduction waves, corresponding to the formation of the radical anion and dianion.

  • Anodic Shift: Each fluorine atom shifts the reduction potential (

    
    ) positively by approximately 0.1 - 0.2 V, stabilizing the reduced state.
    
  • Protocol Validation: Use Ferrocene (

    
    ) as an internal standard to ensure potential accuracy.
    

CV_Workflow Step1 Dissolve Compound (1 mM in MeCN + 0.1M TBAPF6) Step2 Setup 3-Electrode Cell (WE: Glassy Carbon, CE: Pt, RE: Ag/AgCl) Step1->Step2 Step3 Deoxygenate (Purge with N2 for 10 min) Step2->Step3 Step4 Scan Potential (-2.5V to 0V, Scan Rate 100 mV/s) Step3->Step4 Step5 Add Ferrocene (Internal Reference) Step4->Step5

Figure 2: Standardized Cyclic Voltammetry workflow for characterizing redox potentials of fluoroquinoxalines.

Applications & Biological Relevance

The physicochemical profiles described above directly translate to functional utility:

  • Medicinal Chemistry: The enhanced lipophilicity (LogP) and metabolic stability (C-F bond strength

    
     kcal/mol) improve the pharmacokinetic profile. The 6-fluoro substituent is a hallmark of "fluoroquinolone" antibiotics, preventing oxidative metabolism at the C6 position [5].
    
  • Materials Science: The high electron affinity (low LUMO) makes fluoroquinoxalines excellent electron-transport materials in OLEDs.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7045, Quinoxaline.

  • Benassi, R., et al. (2025). Theoretical study of structure, pKa, lipophilicity... of some centrally acting antihypertensives. ResearchGate.

  • El-Haty, M. T., et al. (2019). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement. MDPI Molecules.

  • Bryskier, A., & Chantot, J. F. (1995).[2] Classification and structure-activity relationships of fluoroquinolones. Drugs.

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An In-Depth Technical Guide to 7-Fluoroquinoxaline-5-carboxylic acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 7-Fluoroquinoxaline-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry and materials science. We will dissect its fundamental properties, outline robust synthetic protocols, and delve into its most critical applications, with a particular focus on amide coupling and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and field-proven experimental methodologies to leverage the full potential of this versatile scaffold.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring, is a privileged scaffold in drug discovery.[1] Its rigid structure, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors, makes it an ideal framework for designing molecules that interact with biological targets. The introduction of a fluorine atom and a carboxylic acid group, as in this compound, further enhances its utility by providing handles for synthetic elaboration and modulating physicochemical properties.

This compound offers two primary points for chemical modification:

  • The Carboxylic Acid Group: This functional group is readily converted into a wide array of derivatives, most notably amides, which are fundamental linkages in pharmaceuticals.[2]

  • The Quinoxaline Core: The aromatic system can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

This guide will illuminate the practical chemistry of this building block, transitioning from its fundamental characteristics to its application in synthesizing complex molecules.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is paramount for successful reaction planning and execution.

PropertyValue
Molecular Formula C₉H₅FN₂O₂
Molecular Weight 192.15 g/mol
Appearance Typically an off-white to yellow solid
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C(=C1)F)N=C(C=N2)C(=O)O

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[3] this compound serves as an excellent substrate for these transformations, allowing for the coupling of a diverse range of primary and secondary amines to generate libraries of potential drug candidates.

Mechanistic Rationale: The Necessity of Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions.[4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents. The activated intermediate, often an active ester or an acylphosphonium salt, is then susceptible to nucleophilic attack by the amine to form the thermodynamically stable amide bond.

Diagram: General Amide Coupling Workflow

G cluster_start Starting Materials cluster_reagents Reaction Core cluster_intermediate Key Step cluster_product Final Product Acid 7-Fluoroquinoxaline- 5-carboxylic acid Activated Activated Ester Intermediate Acid->Activated Activation Amine Primary or Secondary Amine (R-NH₂/R₂NH) Amine->Activated Nucleophilic Attack Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->Activated Base Organic Base (e.g., DIPEA, Et₃N) Base->Activated Amide Target Amide Derivative Activated->Amide Amide Formation

Caption: Workflow for amide coupling reactions.

Field-Proven Protocol: Amide Coupling with HATU

This protocol describes a reliable method for coupling an amine to this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 - 1.2 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature. The base is crucial to deprotonate the amine and neutralize the HCl byproduct.

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion. The solution may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Self-Validation: The success of this protocol is validated by LC-MS analysis of the crude and purified material, confirming the expected molecular weight of the product, and by ¹H and ¹⁹F NMR to verify the structure.

Advanced Application: Suzuki-Miyaura Cross-Coupling

While the carboxylic acid itself is not directly used in Suzuki couplings, the quinoxaline core is an excellent substrate for such reactions, which are powerful tools for forming C-C bonds.[5][6][7] To utilize this compound in this context, it is often necessary to start from a halogenated precursor (e.g., a bromo- or chloro-quinoxaline) before introducing the carboxylic acid, or to perform the coupling on a related quinoxaline derivative. The principles remain a cornerstone of elaborating this scaffold.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium(0) catalyst.[8] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the quinoxaline derivative.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.[5]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Quinoxaline-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki Coupling on a Halogenated Quinoxaline

This protocol provides a general method for coupling an arylboronic acid with a bromo- or chloro-quinoxaline derivative, a common strategy for elaborating the core structure.

Materials:

  • Halogenated quinoxaline derivative (e.g., 7-Fluoro-5-bromoquinoxaline) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis) (0.05 eq) or other Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • Preparation: In a flask suitable for reflux, combine the halogenated quinoxaline (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via cannula or syringe.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Application Spotlight: Quinoxalines as Kinase Inhibitors

The quinoxaline scaffold is frequently found in potent and selective kinase inhibitors.[9] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[10] Molecules containing the quinoxaline core can effectively compete with ATP for the enzyme's binding site. The 8-hydroxy-quinoline-7-carboxylic acid moiety, a close structural relative, has been identified as a crucial pharmacophore for kinase inhibitory activity.[11] The free carboxylic acid group, in particular, can be essential for activity, forming critical hydrogen bond interactions within the ATP binding pocket.[12]

Diagram: Quinoxaline Scaffold in a Kinase ATP-Binding Site

Kinase_Binding Conceptual Interaction Model cluster_kinase Kinase Hinge Region (ATP Pocket) cluster_inhibitor Inhibitor AA1 Amino Acid (H-bond donor) AA2 Amino Acid (H-bond acceptor) Quinoxaline Quinoxaline Core Quinoxaline->AA1 H-Bond Acceptor Quinoxaline->AA2 H-Bond Acceptor

Caption: Model of a quinoxaline inhibitor interacting with a kinase.

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: The compound may cause skin and eye irritation.[13] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile heterocyclic building block. Its dual reactivity—at the carboxylic acid for amide coupling and at the aromatic core for C-C bond formation—provides chemists with a robust platform for the synthesis of complex molecular architectures. Its prevalence in the design of kinase inhibitors underscores its significance in modern drug discovery programs. The protocols and insights provided in this guide serve as a practical foundation for researchers aiming to incorporate this valuable scaffold into their synthetic strategies.

References

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021-10-07). Beilstein Journals. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21). National Institutes of Health (NIH). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023-11-06). MDPI. Available at: [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. ResearchGate. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024-11-07). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. Available at: [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. Springer. Available at: [Link]

  • Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180. PubChem - NIH. Available at: [Link]

  • Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Thieme. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. (2023-03-10). YouTube. Available at: [Link]

  • 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810. PubChem. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023-02-22). PMC - PubMed Central. Available at: [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]

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  • Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI. Available at: [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023-03-21). National Institutes of Health (NIH). Available at: [Link]

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An In-Depth Technical Guide to In Silico Modeling of 7-Fluoroquinoxaline-5-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antibacterial and anticancer properties.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of 7-Fluoroquinoxaline-5-carboxylic acid (7-FQCA), a representative member of this important class of molecules. We will navigate the essential computational techniques, from ligand preparation and target identification to the intricacies of molecular docking, and the validation of these findings through molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to accelerate the drug discovery process.[3][4] By explaining the causality behind methodological choices and adhering to rigorous validation standards, this guide aims to equip the reader with a robust framework for investigating the molecular interactions of novel chemical entities.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey from a promising chemical compound to a market-approved therapeutic is notoriously long and expensive.[5] Modern drug discovery has increasingly embraced in silico methodologies to de-risk and streamline this pipeline.[4][6] Computational approaches, such as molecular docking and molecular dynamics, allow for the rapid screening of vast chemical spaces, prediction of binding affinities, and detailed examination of molecular interactions at an atomic level—all before a single physical experiment is conducted.[3][7]

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][8] The introduction of a fluorine atom, as in 7-FQCA, can modulate the compound's physicochemical properties, potentially enhancing its therapeutic profile.[9] This guide will use 7-FQCA as a model compound to illustrate a best-practice in silico workflow, providing both the "how" and the "why" at each stage.

Foundational Workflow: From Ligand Preparation to Interaction Analysis

A successful in silico study is built upon a logical and methodologically sound workflow. The following diagram outlines the core steps that will be detailed in this guide.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (7-FQCA) Target_ID Target Identification & Preparation Ligand_Prep->Target_ID Input Docking Molecular Docking Ligand_Prep->Docking Input Binding_Site Binding Site Definition Target_ID->Binding_Site Input Binding_Site->Docking Input Docking_Analysis Docking Result Analysis Docking->Docking_Analysis Output MD_Sim Molecular Dynamics Simulation MD_Analysis MD Trajectory Analysis MD_Sim->MD_Analysis Trajectory Output Docking_Analysis->MD_Sim Select Best Pose Pharmacophore Pharmacophore Modeling MD_Analysis->Pharmacophore Interaction Pattern

Figure 1: A high-level overview of the in silico modeling workflow.

Phase 1: Preparation and System Setup

Ligand Preparation: this compound

The accuracy of any simulation begins with the correct representation of the small molecule. This is not merely a matter of drawing the structure; it involves generating a three-dimensional conformation that is energetically favorable.

Experimental Protocol:

  • Obtain 2D Structure: The structure of 7-FQCA can be obtained from chemical databases like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch. The canonical SMILES representation for a similar compound, 6-Fluoroquinoxaline-2-carboxylic acid, can be found in databases.[10]

  • Convert to 3D: Utilize a program like Open Babel to convert the 2D representation into a 3D structure.[11]

  • Energy Minimization: This crucial step refines the 3D structure to find a low-energy conformation. This can be performed using force fields like MMFF94 or UFF in software like Avogadro or PyRx.

  • Assign Partial Charges and Define Rotatable Bonds: For docking with programs like AutoDock, it's necessary to calculate partial charges (e.g., Gasteiger charges) and define the rotatable bonds of the ligand. This is typically handled within AutoDock Tools.[12]

  • Save in PDBQT Format: The final prepared ligand structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[13]

Causality: An improperly prepared ligand with steric clashes or an unfavorable conformation can lead to inaccurate docking scores and misleading binding poses. Energy minimization ensures the ligand is in a physically realistic state before attempting to dock it into a protein target.

Target Identification and Preparation

For this guide, we will hypothesize a target based on the known activities of similar quinoxaline derivatives, which have shown promise as inhibitors of enzymes like thioredoxin reductase.[14] Let's select a relevant human protein target from the Protein Data Bank (PDB).

Experimental Protocol:

  • Target Selection: Based on literature, a potential target is identified. For instance, quinoxaline derivatives have been investigated as anticancer agents that inhibit enzymes in DNA repair pathways, such as poly(ADP-ribose) polymerase (PARP).[2] We will proceed with a representative PARP protein structure from the PDB.

  • PDB Structure Retrieval: Download the crystal structure of the chosen target from the RCSB PDB database.[15]

  • Receptor Cleaning: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands.[16][17] These should be removed unless a specific water molecule is known to be critical for ligand binding.[16]

  • Adding Hydrogens and Repairing Structure: PDB files from X-ray crystallography often lack hydrogen atoms. These must be added, and any missing side chains or loops in the protein structure should be modeled using tools like Chimera or the protein preparation wizard in Schrödinger's Maestro.[16][18]

  • Assign Charges and Save: Similar to the ligand, the protein needs to have partial charges assigned and be saved in the PDBQT format for use with AutoDock Vina.[15][19]

Causality: A clean and complete protein structure is paramount. Water molecules can occupy the binding site and sterically hinder docking, while the absence of hydrogens will lead to an incorrect calculation of electrostatic and hydrogen bonding interactions.[16]

Phase 2: The Simulation Core

Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13][19] The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity.

G Receptor Prepared Receptor (PDBQT) Vina AutoDock Vina (Docking Algorithm) Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina GridBox Define Grid Box (Binding Site Coordinates) GridBox->Vina Results Docking Results (Poses & Scores) Vina->Results

Figure 2: The molecular docking workflow.

Experimental Protocol (using AutoDock Vina):

  • Define the Binding Site (Grid Box): A "grid box" must be defined that encompasses the active site of the protein. The dimensions and center of this box tell the docking program where to perform its search.[13] If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the grid box.

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.[13]

  • Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[11][13]

  • Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[13]

Data Interpretation:

The primary output to analyze is the binding affinity. More negative values indicate a stronger predicted binding.[13][20] However, the score alone is not sufficient. The top-ranked poses must be visually inspected to ensure they make sense from a biochemical perspective.

PoseBinding Affinity (kcal/mol)Key Interactions
1-8.5Hydrogen bond with ARG888, Pi-Pi stacking with TYR907
2-8.2Hydrogen bond with GLY863, Hydrophobic interactions
3-7.9Salt bridge with LYS903

Table 1: Example of a structured summary of docking results.

Trustworthiness: The docking protocol should be validated by "redocking" the native ligand back into the active site. A successful docking run should reproduce the crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[21][22]

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations introduce temperature, pressure, and solvation, allowing the protein-ligand complex to move and fluctuate over time.[23] This provides critical insights into the stability of the docked pose.

Experimental Protocol (using GROMACS):

  • System Preparation: The best-ranked protein-ligand complex from docking is placed in a simulation box.[24][25]

  • Solvation: The box is filled with water molecules to simulate an aqueous environment.[26][27]

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.[26]

  • Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove steric clashes.[26]

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar) in two phases (NVT and NPT ensembles). During this phase, the protein and ligand are often restrained to allow the solvent to relax around them.[27]

  • Production MD: The restraints are removed, and the simulation is run for a set period (e.g., 100 nanoseconds), during which the coordinates of all atoms are saved at regular intervals.[26]

Analysis of MD Trajectories:

  • Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.[22]

  • Root-Mean-Square Fluctuation (RMSF): This analysis reveals which parts of the protein are flexible and which are stable. High fluctuations in the active site might indicate instability.

  • Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose can be monitored throughout the simulation.

Phase 3: Advanced Analysis and Future Directions

Pharmacophore Modeling

The stable interaction patterns observed during the MD simulation can be used to create a pharmacophore model. A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to bind to the target.[28][29]

Workflow:

  • Feature Identification: Identify key interactions from the MD simulation, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Model Generation: Use software like Pharmit or LigandScout to generate a 3D pharmacophore model based on these features.[30]

  • Virtual Screening: This model can then be used as a filter to rapidly screen large databases of compounds to find other molecules that match the pharmacophore and are therefore likely to bind to the same target.[28][31]

Causality: Pharmacophore modeling abstracts the specific chemical structure of 7-FQCA into a more general set of interaction features.[5] This is a powerful tool for lead hopping—finding new chemical scaffolds that have the same biological activity.[29]

Conclusion

This guide has outlined a rigorous and self-validating workflow for the in silico modeling of this compound. By starting with careful ligand and protein preparation, proceeding to molecular docking, and validating the results with molecular dynamics simulations, researchers can generate high-confidence hypotheses about the molecular interactions of this compound. These computational insights provide a powerful foundation to guide and prioritize subsequent experimental studies, ultimately accelerating the path of drug discovery and development.[7][32]

References

  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Retrieved from [Link]

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  • PubMed. (n.d.). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Retrieved from [Link]

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  • ResearchGate. (2017, April 20). (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Retrieved from [Link]

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  • Frontiers. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]

  • Beilstein Journals. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

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  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

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  • The Research Nest. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

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  • PubMed. (n.d.). carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate Receptor Agonists and Antagonists. Retrieved from [Link]

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The Pharmacological Profile of Novel Quinoxaline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacological landscape of novel quinoxaline compounds. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, diverse biological activities, and mechanisms of action of this promising class of heterocyclic compounds. We will explore the rationale behind experimental designs and provide detailed protocols for the evaluation of these molecules, underpinned by a commitment to scientific integrity and reproducibility.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a fused heterocyclic system comprising a benzene ring and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] The inherent structural features of the quinoxaline nucleus allow for extensive functionalization, leading to a vast chemical space for the development of novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][4][5] This guide will provide a comprehensive overview of the key pharmacological profiles of novel quinoxaline compounds and the experimental methodologies used to elucidate them.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various tumor types.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which quinoxaline compounds exert their anticancer effects is the inhibition of protein kinases.[7] These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers. Quinoxaline derivatives have been shown to be competitive inhibitors of several key kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts angiogenesis, the process by which tumors form new blood vessels to support their growth.[7]

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR is involved in cell growth and division, and its inhibition can halt tumor progression.[1]

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Quinoxaline-based inhibitors of PI3K, such as Pilaralisib, have shown promise in preclinical studies.[1]

  • Topoisomerase II: Some quinoxaline compounds function as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[1]

Beyond kinase inhibition, certain quinoxaline derivatives induce apoptosis (programmed cell death) in cancer cells and modulate key pathways involved in cell cycle regulation, inflammatory responses, and metastasis.[6][7]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer potency and selectivity of quinoxaline derivatives. Key findings from various studies indicate that:

  • Substitution patterns on the quinoxaline ring significantly influence activity. For instance, the presence of electron-donating groups can enhance cytotoxic activity against certain cancer cell lines.[1]

  • The nature of the linker between the quinoxaline core and other moieties, such as aliphatic or hetero-atomic linkers, can impact biological activity.[1]

  • The introduction of specific functional groups, like amide and sulphonamide moieties, has been shown to inhibit the growth of human tumor cell lines.[7]

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 19MGC-803 (Gastric Cancer)9Not specified[1]
Compound 20T-24 (Bladder Cancer)8.9Not specified[1]
Compound VIIIcHCT116 (Colon Carcinoma)2.5G2/M cell cycle arrest[7]
Compound XVaHCT116 (Colon Carcinoma)4.4Not specified[7]
TyrophostinMelanoma Cells0.3 - 0.5PDGFR Inhibition, Apoptosis Induction[1]
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel quinoxaline compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2, MCF-7) in a 96-well microtiter plate at an appropriate density.[7] Incubate for 24 hours in a humidified atmosphere at 37°C to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the appropriate cell culture medium. Add the different concentrations of the compounds to the wells containing the cells.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.[7]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Self-Validation: The inclusion of a known cytotoxic agent as a positive control validates the assay's sensitivity and the cells' response to treatment. The vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B Allow Adhesion C Treat with Quinoxaline Compounds (and Controls) B->C Introduce Test Articles D Incubate for 72h C->D Compound Exposure E Add MTT Reagent D->E Metabolic Labeling F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G Prepare for Reading H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I Data Analysis

Caption: Workflow of the in vitro MTT assay for assessing cytotoxicity.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

Quinoxaline derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[3][4] Their broad spectrum of activity makes them attractive candidates for the development of new treatments for infectious diseases.

Antibacterial Activity

Novel quinoxaline compounds have shown efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] One study revealed that a quinoxaline derivative exhibited low minimum inhibitory concentrations (MICs) of 1–4 μg/mL against MRSA isolates, suggesting its promise as a novel antibacterial treatment.[8]

Antiviral Activity

The antiviral properties of quinoxalines have been investigated against various viruses, including respiratory pathogens.[3] These compounds can interfere with viral replication and other essential viral processes.[9] For example, some quinoxaline derivatives have been identified as potential inhibitors of influenza virus and coronaviruses, including SARS-CoV-2.[3][10] A notable mechanism of action is the inhibition of the RNA-binding ability of viral nucleoproteins, which is crucial for viral replication.[10]

Table 2: Antiviral Activity of Selected Quinoxaline Derivatives

Virus FamilyViral TargetQuinoxaline Derivative TypeReference
Orthomyxoviridae (Influenza)NS1 protein2,3,6-substituted quinoxaline[9]
Coronaviridae (SARS-CoV-2)Main Protease (Mpro)Pyrrolo[1,2-a]quinoxaline[10]
Filoviridae (Ebola, Marburg)Viral Egress (VP40)Quinoxaline-2-mercapto-acetyl-urea analogues[9]
Picornaviridae (Coxsackievirus)Not specifiedNovel quinoxaline derivatives[9]
Herpesviridae (Herpes Simplex Virus)Not specified[3][4][11]triazolo[4,3-a]quinoxaline[9]

Anti-inflammatory and Neuroprotective Effects

Beyond their antimicrobial and anticancer properties, quinoxaline derivatives have also shown promise in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Activity

Certain quinoxaline and quinoxaline 1,4-di-N-oxide derivatives exhibit significant anti-inflammatory and antioxidant activities.[12] These compounds have been shown to be potent inhibitors of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[12] In vivo studies using the carrageenan-induced edema model have demonstrated the anti-inflammatory effects of these compounds, with some showing efficacy comparable to the standard drug indomethacin.[12]

Neuroprotective Effects

Novel quinoxaline derivatives are being explored for their potential in managing Alzheimer's disease.[13] Studies have shown that certain derivatives can enhance neuronal viability, protect against Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines.[13] These findings highlight the therapeutic potential of quinoxalines in mitigating the progression of neurodegenerative disorders.

Synthesis of Novel Quinoxaline Compounds

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, with various methods available for the construction of the core heterocyclic ring and its subsequent functionalization.[14] A common and versatile approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

Quinoxaline_Synthesis Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Reaction Condensation Reaction Reactants->Reaction Product Quinoxaline Derivative Reaction->Product

Caption: General synthetic scheme for quinoxaline derivatives.

Further modifications and substitutions on the quinoxaline scaffold can be achieved through various organic reactions, allowing for the generation of a diverse library of compounds for pharmacological screening.[15] Microwave-assisted synthesis has also been employed to optimize reaction times and improve yields.[12]

Future Directions and Conclusion

The diverse pharmacological profiles of novel quinoxaline compounds underscore their immense potential in drug discovery.[1][4] The ability to readily synthesize a wide array of derivatives allows for extensive structure-activity relationship studies, paving the way for the development of highly potent and selective therapeutic agents.[1] Future research will likely focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets of active quinoxaline compounds.

  • Lead Optimization: Improving the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity of promising candidates in animal models.

  • Clinical Trials: Advancing the most promising compounds into human clinical trials.[1]

References

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  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed. (2018). Mini Rev Med Chem, 18(18), 1518-1533. Retrieved from [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - MDPI. (2022). Molecules, 27(22), 7793. Retrieved from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024). RSC Advances, 14(52), 37881-37901. Retrieved from [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management - ResearchGate. (2023). ACS Chem Neurosci. Retrieved from [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (2023). Cureus, 15(4), e37761. Retrieved from [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. (2016). Der Pharma Chemica, 8(1), 384-390. Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC. (2022). Pharmaceuticals (Basel), 15(11), 1420. Retrieved from [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - Taylor & Francis Online. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023). Molecules, 28(22), 7609. Retrieved from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (2018). Molecules, 23(1), 199. Retrieved from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024). RSC Advances, 14(52), 37881-37901. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023). Pharmaceuticals (Basel), 16(11), 1609. Retrieved from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (2021). Molecules, 26(11), 3326. Retrieved from [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed. (2011). Chem Biol Drug Des, 77(4), 255-67. Retrieved from [Link]

  • Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols: Synthesis of 4-Indeno-quinoxalinylidene-2,3-diarylcyclobutenone, 1,2-Dimethoxy-2-Aryl-ethylideneindenoquinoxaline, and 2-Methoxy-1-phenyldiaza-benzocyclopentafluorenes | ACS Omega. (2023). ACS Omega, 8(42), 39019–39031. Retrieved from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (2024). J Enzyme Inhib Med Chem, 39(1), 2414382. Retrieved from [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (2024). Eur J Med Chem, 272, 116360. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (2011). Molecules, 16(8), 6692–6706. Retrieved from [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC. (2021). Bioorg Med Chem, 48, 116410. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to Amide Coupling with 7-Fluoroquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinoxaline Amides

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5][6] The synthesis and functionalization of quinoxaline derivatives are therefore of paramount importance in the discovery of new therapeutic agents.[1] Among the most crucial transformations is the formation of an amide bond, a reaction that is arguably the most frequently performed in drug discovery programs.[7]

This guide provides a detailed protocol for the amide coupling of 7-Fluoroquinoxaline-5-carboxylic acid, a key building block whose electronic properties present specific challenges. The presence of the electron-withdrawing fluorine atom and the nitrogen atoms within the quinoxaline ring system renders the carboxylic acid electron-deficient. This can decrease its nucleophilicity and sometimes complicates the activation step required for amide bond formation.[7][8][9]

This document offers two robust protocols using common yet powerful coupling reagents, explains the mechanistic rationale for procedural choices, and provides insights for troubleshooting, ensuring a high rate of success for researchers working with this important substrate class.

Mechanistic Rationale: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires harsh conditions, making it unsuitable for complex molecules.[10] Therefore, the reaction necessitates the use of "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[11][10][12]

We will focus on two of the most reliable classes of coupling reagents: carbodiimides (EDC) and uronium salts (HATU).

Carbodiimide-Mediated Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its effectiveness and the convenient removal of its urea byproduct.[13][14] The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.[14][15]

  • Role of Additives: This intermediate is unstable and can rearrange or react with another carboxylic acid molecule. To prevent side reactions and potential racemization of chiral substrates, an additive such as 1-Hydroxybenzotriazole (HOBt) is included. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester.[15]

  • Aminolysis: The amine then attacks the more stable active ester to form the desired amide, regenerating HOBt.

A significant advantage of EDC is that its urea byproduct is water-soluble, allowing for simple removal via an aqueous workup.[8][13][14]

Uronium Salt-Mediated Coupling: The HATU System

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more potent coupling reagent, often reserved for more challenging substrates, such as electron-deficient acids or sterically hindered amines.[7][13]

  • Deprotonation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate.[16][17]

  • Active Ester Formation: This carboxylate attacks HATU to generate a highly reactive OAt-active ester.[16][17] This step is very rapid and efficient.

  • Aminolysis: The amine swiftly attacks the active ester to yield the final amide product.[16]

HATU is often preferred for difficult couplings because it leads to faster reactions, higher yields, and minimal side products, with a reduced risk of epimerization compared to some other methods.[13]

Experimental Workflow and Protocols

The following diagram outlines the general workflow for the amide coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Dissolve Carboxylic Acid, Amine & Additives Base Add Base (e.g., DIPEA) Reagents->Base Cool Cool to 0 °C Base->Cool Coupling Add Coupling Reagent (EDC or HATU) Cool->Coupling Stir Stir & Monitor (TLC / LC-MS) Coupling->Stir Workup Aqueous Work-up Stir->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Isolated Pure Amide Purify->Product

Caption: General experimental workflow for amide coupling.

Protocol 1: Standard Coupling using EDC/HOBt

This protocol is a reliable and cost-effective starting point for most primary and secondary amines.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the mixture.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.[18]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered amines, electron-poor amines, or when Protocol 1 fails to provide satisfactory results.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete much faster than EDC couplings.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with water (3x) and brine (1x) to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization.[18]

Data Summary and Protocol Comparison

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone required (HOAt is part of HATU)
Base DIPEA (2.5 equiv)DIPEA (3.0 equiv)
Typical Solvent DMF, DCMDMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 12 - 24 hours2 - 6 hours
Key Advantage Cost-effective, water-soluble byproduct.[13][14]High reactivity, fast, excellent for difficult couplings.[13]
Considerations Slower reaction times.More expensive, moisture-sensitive.

Mechanistic Visualization

The following diagram illustrates the key steps in the highly efficient HATU-mediated coupling mechanism.

G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base ActiveEster [R-CO-OAt] (Active Ester) RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU TMU (Byproduct) HATU->TMU releases Base Base (DIPEA) Amide R-CONH-R' (Amide Product) ActiveEster->Amide + R'-NH₂ HOAt HOAt ActiveEster->HOAt regenerates Amine R'-NH₂ (Amine) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise, particularly with complex or unusual amine substrates.

  • Issue: Low or No Conversion.

    • Cause: The amine may be highly electron-deficient or sterically hindered, reducing its nucleophilicity.[7][9]

    • Solution 1: Switch from the EDC/HOBt protocol to the more powerful HATU protocol.

    • Solution 2: Increase the reaction temperature. After initial stirring at room temperature, gently heating the reaction to 40-50 °C can sometimes drive sluggish couplings to completion.[19]

    • Solution 3 (Advanced): For extremely unreactive systems, consider converting the carboxylic acid to the more electrophilic acyl chloride.[15][20] This can be achieved by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride.[21][] The resulting acyl chloride can then be reacted with the amine, typically in the presence of a base like pyridine or triethylamine.[15][] Caution: This method is harsher and may not be compatible with sensitive functional groups.

  • Issue: Difficulty in Purification.

    • Cause: The product may co-elute with byproducts on silica gel.

    • Solution: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or acetonitrile). This can be a highly effective method for purifying crystalline amide products and avoids the potential for product loss on silica.[18]

  • Issue: Anhydride Formation.

    • Cause: In some cases, the activated carboxylic acid intermediate can react with another molecule of the starting carboxylic acid to form a symmetric anhydride.[21]

    • Solution: Ensure the amine is added promptly after the activation step, especially in HATU couplings. Using a slight excess of the amine (1.1-1.2 equivalents) can also help favor the desired reaction pathway.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 521-525. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Rao, K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127689. Retrieved from [Link]

  • Britton, J., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(18), 6296–6303. Retrieved from [Link]

  • Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • ResearchGate. (2021). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. Retrieved from [Link]

  • Vicente, A. T., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 712-725. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Research India Publications. (n.d.). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Retrieved from [Link]

  • Reddit. (2024). r/Chempros - EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Martínez, A., et al. (2015). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 5(21), 16053-16059. Retrieved from [Link]

  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

  • MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • MTIEAT. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Retrieved from [Link]

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Application of 7-Fluoroquinoxaline-5-carboxylic acid in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Fluoroquinoxalines in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation antibiotics. Among the promising heterocyclic compounds, quinoxalines have garnered significant attention due to their diverse and potent biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The strategic incorporation of a fluorine atom and a carboxylic acid moiety at key positions of the quinoxaline ring, as in 7-Fluoroquinoxaline-5-carboxylic acid, represents a rational design approach to enhance antimicrobial potency and modulate pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational scaffold in antimicrobial research. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation as a potential antimicrobial agent.

The Strategic Importance of the Fluoroquinoxaline Scaffold

The core structure of this compound is a bicyclic system composed of a benzene ring fused to a pyrazine ring. The introduction of a fluorine atom at the 7-position is a well-established strategy in medicinal chemistry to improve metabolic stability and enhance biological activity, often by increasing the compound's binding affinity to its target. Furthermore, the carboxylic acid group at the 5-position can play a crucial role in interacting with biological targets and improving the compound's solubility and pharmacokinetic profile. This strategic combination of functionalities suggests that this compound is a promising candidate for the development of novel antimicrobial agents.

Proposed Synthesis of this compound

Proposed Synthetic Scheme:

A potential synthetic pathway could involve the reaction of 4-fluoro-2,3-diaminobenzoic acid with glyoxylic acid. This reaction would proceed via a condensation mechanism to form the pyrazine ring, yielding the desired this compound.

G cluster_reactants Reactants reactant1 4-Fluoro-2,3-diaminobenzoic acid reaction Condensation Reaction (e.g., in ethanol, reflux) reactant1->reaction reactant2 Glyoxylic acid reactant2->reaction product This compound reaction->product caption Proposed Synthesis of this compound

Caption: Proposed synthetic route for this compound.

Postulated Mechanisms of Antimicrobial Action

The antimicrobial mechanism of this compound is likely multifaceted, drawing from the known activities of both quinoxaline and fluoroquinolone compounds. Two primary mechanisms are proposed:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved DNA strands, leading to a lethal accumulation of double-strand breaks.[5][6] The presence of the fluoro and carboxylic acid groups in this compound strongly suggests a similar mode of action.

  • Generation of Reactive Oxygen Species (ROS): Some quinoxaline derivatives have been shown to exert their antimicrobial effects through the generation of reactive oxygen species within the bacterial cell. This leads to oxidative stress and damage to vital cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

G cluster_mechanism1 Mechanism 1: Topoisomerase Inhibition cluster_mechanism2 Mechanism 2: Oxidative Stress compound 7-Fluoroquinoxaline- 5-carboxylic acid gyrase Bacterial DNA Gyrase & Topoisomerase IV compound->gyrase Inhibition ros Reactive Oxygen Species (ROS) Generation compound->ros dna_replication DNA Replication & Repair Disrupted gyrase->dna_replication cell_death1 Bacterial Cell Death dna_replication->cell_death1 oxidative_stress Oxidative Damage to DNA, Proteins, Lipids ros->oxidative_stress cell_death2 Bacterial Cell Death oxidative_stress->cell_death2 caption Postulated Antimicrobial Mechanisms of Action

Caption: Postulated dual mechanisms of antimicrobial action.

Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial potential of this compound involves a series of in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Compound: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Expected Results:

Based on studies of similar quinoxaline derivatives, it is anticipated that this compound will exhibit significant antimicrobial activity. For context, some quinoxaline-based compounds have shown MIC values in the range of 4–32 µg/mL against strains like S. aureus and E. coli.[7]

Compound Class Example Organism Reported MIC Range (µg/mL) Reference
Quinoxaline DerivativesStaphylococcus aureus4 - 32[7]
Quinoxaline DerivativesEscherichia coli4 - 32[7]
Quinoxaline DerivativeMethicillin-Resistant S. aureus (MRSA)1 - 4[8]
Protocol 2: Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new antimicrobial compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: DNA Gyrase Inhibition Assay

To investigate the proposed mechanism of action, a DNA gyrase supercoiling inhibition assay can be performed.

Materials:

  • This compound

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (substrate)

  • ATP

  • Assay buffer

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, ATP, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Detection

To assess the induction of oxidative stress, intracellular ROS levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • This compound

  • Bacterial culture

  • DCFH-DA

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial cells with this compound at its MIC or sub-MIC for a defined period.

  • Probe Loading: Incubate the treated cells with DCFH-DA. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel antimicrobial agents. Its rational design, incorporating a fluorine atom and a carboxylic acid moiety, suggests the potential for potent activity through established mechanisms such as the inhibition of bacterial topoisomerases and the induction of oxidative stress. The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this and related compounds. Further research should focus on the synthesis of a library of derivatives to establish structure-activity relationships, in vivo efficacy studies in animal models of infection, and detailed mechanistic studies to fully elucidate the mode of action. The exploration of such novel chemical entities is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). MDPI. [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). ResearchGate. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Publishing. [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. (2017). ResearchGate. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). PMC. [Link]

  • In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. (1986). PMC. [Link]

  • 1-Pyrroline-5-carboxylic acid. PubChem. [Link]

  • Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. (2024). PubMed. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2017). NIH. [Link]

Sources

The Strategic Role of 7-Fluoroquinoxaline-5-carboxylic Acid in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quinoxaline scaffold has emerged as a privileged structure, underpinning a diverse array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Within this versatile family of heterocycles, 7-Fluoroquinoxaline-5-carboxylic acid stands out as a key intermediate, offering a strategic entry point for the synthesis of potent drug candidates, particularly in the realm of infectious diseases. The presence of the fluorine atom and the carboxylic acid moiety at specific positions on the quinoxaline ring system provides medicinal chemists with powerful tools to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

This technical guide delves into the application of this compound as a pivotal building block in drug synthesis. We will explore its role in the generation of novel therapeutic agents, with a particular focus on the synthesis of quinoxaline carboxamides, a class of compounds that has shown significant promise in the development of new antitubercular drugs.[4][5][6][7] This document will provide detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for its effective and safe utilization in synthesis.

Table 1: Physicochemical Properties of Quinoxaline Carboxylic Acids

PropertyValue (Quinoxaline-5-carboxylic acid)Value (6-Fluoroquinoline-2-carboxylic acid)Reference
Molecular FormulaC₉H₆N₂O₂C₁₀H₆FNO₂[8][9]
Molecular Weight174.16 g/mol 191.16 g/mol [8][9]
AppearanceSolidSolid[8][9]
Melting PointNot specifiedNot specified
SolubilitySoluble in waterSoluble in DMSO, DMF, DCM[2][10]

Safety and Handling:

Quinoxaline-5-carboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8][11] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][8][11][12] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[11]

The Quinoxaline Scaffold in Drug Discovery: A Focus on Antitubercular Agents

The global health threat posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, necessitates the urgent development of novel therapeutics.[13] Quinoxaline derivatives have garnered significant attention in this area, with several compounds demonstrating potent activity against Mycobacterium tuberculosis.[4][5][6] The mechanism of action for some quinoxaline derivatives involves the inhibition of essential cellular processes in the bacterium.[14] For instance, the investigational antitubercular agent GSK3036656, a first-in-class compound, inhibits the enzyme leucyl-tRNA synthetase (LeuRS), thereby suppressing protein synthesis in M. tuberculosis.[14]

The strategic placement of a fluorine atom on the quinoxaline ring, as in this compound, can significantly enhance the biological activity and pharmacokinetic profile of the resulting drug molecules. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.

Application in Synthesis: The Amide Coupling Pathway

A primary application of this compound in drug synthesis is its use as a precursor for the formation of quinoxaline-5-carboxamides. The amide bond is a fundamental linkage in a vast number of pharmaceutical agents. The synthesis of amides from a carboxylic acid and an amine is a well-established transformation in organic chemistry, typically requiring the activation of the carboxylic acid.[15]

Amide_Synthesis 7-Fluoroquinoxaline-5-carboxylic_acid 7-Fluoroquinoxaline- 5-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) 7-Fluoroquinoxaline-5-carboxylic_acid->Activated_Intermediate Coupling Agent Quinoxaline_Carboxamide 7-Fluoroquinoxaline- 5-carboxamide Derivative Activated_Intermediate->Quinoxaline_Carboxamide Nucleophilic Acyl Substitution Amine Amine (R-NH2) Amine->Quinoxaline_Carboxamide

Caption: General workflow for the synthesis of quinoxaline carboxamides.

The carboxylic acid group of this compound is activated using a suitable coupling reagent to form a more reactive intermediate, such as an acyl chloride or an active ester. This activated intermediate then readily undergoes nucleophilic acyl substitution with an amine to furnish the desired amide product.

Protocol: Synthesis of a Representative 7-Fluoroquinoxaline-5-carboxamide Derivative

This protocol provides a general procedure for the synthesis of a quinoxaline-5-carboxamide derivative, which can be adapted for specific amine coupling partners. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Objective: To synthesize a 7-Fluoroquinoxaline-5-carboxamide derivative via an amide coupling reaction.

Materials:

  • This compound

  • Amine of choice (e.g., a substituted aniline or benzylamine)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Experimental Workflow:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up and Purification cluster_analysis Characterization A Dissolve 7-Fluoroquinoxaline- 5-carboxylic acid in anhydrous solvent B Add amine coupling partner A->B C Add organic base (DIPEA) B->C D Add coupling reagent (e.g., HATU) portion-wise C->D E Stir at room temperature for 2-12 hours D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench reaction and perform aqueous work-up F->G H Extract with an organic solvent G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J K Obtain NMR, MS, and other analytical data J->K

Caption: Step-by-step workflow for the synthesis of a 7-Fluoroquinoxaline-5-carboxamide.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as DMF or DCM.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

  • Addition of Reagents: To the solution from step 1, add the desired amine (1.0-1.2 eq) followed by an organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Rationale: The amine acts as the nucleophile. A slight excess may be used to ensure complete consumption of the carboxylic acid. The organic base is necessary to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Activation and Coupling: Cool the reaction mixture in an ice bath and add the coupling reagent (e.g., HATU, 1.1 eq) portion-wise.

    • Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, even with less reactive amines. Portion-wise addition helps to control the reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[16]

    • Rationale: This step removes the water-soluble byproducts and unreacted reagents.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Representative Reaction Parameters and Outcomes

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Reference
1HATUDIPEADMF538[15]
2BOPClEt₃NCH₂Cl₂-28[15]
3EDC/DMAP/HOBtDIPEAAcetonitrile-Good to Excellent[15]

Note: The yields and reaction times are illustrative and will vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of novel drug candidates. Its strategic functionalization allows for the facile introduction of the quinoxaline scaffold into target molecules, while the fluorine substituent provides a means to modulate their pharmacological properties. The amide coupling reaction of this intermediate is a robust and reliable method for the synthesis of quinoxaline-5-carboxamides, a class of compounds with demonstrated potential in the fight against tuberculosis and other diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

  • (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry. [Link]

  • (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]

  • (2021). Synthesis of novel quinoxaline-alkynyl derivatives and their anti-Mycobacterium tuberculosis activity. PubMed. [Link]

  • GSK. (2022). GSK announces positive Phase IIa study results for a new first-in-class candidate medicine for patients with tuberculosis. GSK. [Link]

  • (2020). Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis. National Institutes of Health. [Link]

  • (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. [Link]

  • (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. PubMed. [Link]

  • (2018). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Publishing. [Link]

  • (2008). New Compounds Could Combat Tuberculosis And Malaria. ScienceDaily. [Link]

  • (2018). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PubMed Central. [Link]

  • (2020). Physicochemical properties of the new fluoroquinolones. ResearchGate. [Link]

  • (2015). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. National Institutes of Health. [Link]

  • (2015). Quinoxaline, its derivatives and applications: A State of the Art review. Europe PMC. [Link]

  • (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [Link]

  • Fisher Scientific. Quinoxaline-5-carboxylic acid, 95% Safety Data Sheet. Fisher Scientific. [Link]

  • Canbi Pharma. Quinoxaline-6-carboxylic acid Safety Data Sheet. Canbi Pharma. [Link]

  • (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

  • PubChem. 6-Fluoroquinoline-2-carboxylic acid. PubChem. [Link]

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Application Note & Protocol: Fischer Esterification of 7-Fluoroquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoxaline Esters in Medicinal Chemistry

Quinoxaline derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The modification of the quinoxaline scaffold is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.[5] Specifically, 7-Fluoroquinoxaline-5-carboxylic acid is a valuable building block, and its ester derivatives are crucial intermediates for synthesizing more complex therapeutic agents.[6]

The Fischer esterification is a fundamental and reliable acid-catalyzed reaction for converting carboxylic acids to esters.[7][8] This application note provides a detailed protocol for the synthesis of esters from this compound, offering insights into the reaction mechanism, experimental best practices, and the rationale behind key procedural steps to ensure reproducibility and high yield.

Part 1: The Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7][8] The reaction equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle.[8][9]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[9][10]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[9][10]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[7][9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][11]

  • Deprotonation: The protonated ester is deprotonated (often by the alcohol solvent or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[9][11]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products RCOOH 7-Fluoroquinoxaline- 5-carboxylic acid Protonation 1. Protonation of Carbonyl Oxygen RCOOH->Protonation + H+ ROH Alcohol (e.g., Methanol) Attack 2. Nucleophilic Attack by Alcohol ROH->Attack H_plus H+ (Catalyst) Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination - H2O Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water (H2O) Elimination->Water Ester Quinoxaline Ester Deprotonation->Ester - H+ H_plus_regen H+ (Regenerated) Deprotonation->H_plus_regen

Caption: The mechanistic pathway of Fischer Esterification.

Part 2: Detailed Experimental Protocol

This protocol details the synthesis of Methyl 7-fluoroquinoxaline-5-carboxylate. The principles can be adapted for other simple alcohols (e.g., ethanol).

Materials & Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97% PuritySigma-AldrichStarting material.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificReactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%J.T. BakerCatalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChemFor neutralization.
Saturated Sodium Chloride (Brine)ACS GradeLabChemFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with water lines

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

Step-by-Step Methodology

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 1.0 equiv). b. Add anhydrous methanol (40 mL). The carboxylic acid may not fully dissolve initially. c. Place the flask in an ice-water bath and begin stirring. d. Slowly and cautiously , add concentrated sulfuric acid (0.5 mL) dropwise via a glass pipette. Caution: This addition is highly exothermic. e. Remove the ice bath and attach a reflux condenser to the flask.

2. Reaction Execution: a. Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[12] b. Allow the reaction to proceed under reflux for 4-6 hours. c. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

3. Work-up and Extraction: a. After completion, allow the reaction mixture to cool to room temperature. b. Reduce the volume of methanol to approximately 10 mL using a rotary evaporator.[12] c. Transfer the concentrated mixture to a 250 mL separatory funnel. d. Dilute the mixture with ethyl acetate (50 mL) and deionized water (50 mL). e. Neutralization: Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~7-8). This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. f. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). g. Combine all organic extracts and wash sequentially with deionized water (50 mL) and then saturated brine (50 mL) to remove residual salts.[12]

4. Drying and Purification: a. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[13] b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.[13]

Experimental_Workflow Setup 1. Reaction Setup - Add reactants to flask - Add H₂SO₄ catalyst Reflux 2. Reflux - Heat to 65°C for 4-6 hours - Monitor by TLC Setup->Reflux Cooldown 3. Cooldown & Concentrate - Cool to room temperature - Remove excess MeOH Reflux->Cooldown Extraction 4. Extraction & Neutralization - Dilute with EtOAc/H₂O - Neutralize with NaHCO₃ - Separate layers Cooldown->Extraction Wash 5. Washing & Drying - Wash with Brine - Dry with Na₂SO₄ Extraction->Wash Purify 6. Purification - Concentrate via Rotovap - Silica Gel Chromatography Wash->Purify Product Pure Ester Product (Methyl 7-fluoroquinoxaline-5-carboxylate) Purify->Product

Caption: Overview of the experimental workflow.

Part 3: Scientific Insights & Self-Validation

Expertise & Experience: The Rationale Behind the Protocol
  • Choice of Alcohol as Solvent: Using methanol as the solvent serves a dual purpose. It is one of the reactants, and using it in large excess shifts the reaction equilibrium significantly toward the ester product, maximizing the yield.[7][8] Its low boiling point also facilitates easy removal post-reaction.

  • Catalyst Selection: Concentrated sulfuric acid is an excellent catalyst because it is a strong acid that is also a dehydrating agent. Its role is not only to protonate the carbonyl but also to sequester the water produced, further driving the equilibrium forward.[8][14]

  • Temperature Control: The reaction is conducted at reflux to maintain a constant, elevated temperature, which accelerates the rate of this otherwise slow reaction, without evaporating the solvent.[15] The temperature is dictated by the boiling point of the alcohol being used.

  • Work-up Strategy: The aqueous work-up is critical for purity. The sodium bicarbonate wash removes all acidic components (the H₂SO₄ catalyst and any unreacted carboxylic acid). The subsequent brine wash helps to break up any emulsions and begins the process of removing water from the organic layer before the final drying step with Na₂SO₄.[12]

Trustworthiness: A Self-Validating System

This protocol incorporates several checkpoints to ensure success and validate the outcome:

  • In-Process Monitoring: The use of TLC is a crucial validation step. By comparing the reaction mixture to a co-spotted lane of the starting material, one can definitively determine the point of reaction completion. This prevents premature work-up (leading to low yield) or unnecessarily long reaction times (risking side-product formation).

  • Purification as Validation: The final purification by column chromatography separates the desired product from any unreacted starting materials, byproducts, or baseline impurities. The isolation of a single, clean fraction corresponding to the product provides strong evidence of a successful synthesis.

  • Final Product Characterization: The identity and purity of the final ester must be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared against the obtained data to validate the structure of the synthesized molecule.

Part 4: Safety Precautions

All work should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact.[17][18] It is also a strong oxidizing agent. Always add acid to the solvent (methanol in this case) slowly and preferably in an ice bath to dissipate the heat generated.[16]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin. Ensure there are no ignition sources near the reaction setup.[19][20]

References

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer Esterification. University of Colorado Boulder, Department of Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). ResearchGate. [Link]

  • Preparation of esters via Fischer esterification. Khan Academy. [Link]

  • Fischer esterification. Khan Academy. [Link]

  • Method for preparing heterocyclic-carboxylic acids.
  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. (2014). PubMed. [Link]

  • Esterification of Carboxylic Acids. (2019). YouTube. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). National Institutes of Health. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. (2025). RSC Publishing. [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023). Westlab. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • Improved methods for the preparation of quinoxaline derivatives.
  • Methanol/Hydrosulfuric Acid Mixed. (2022). Columbus Chemical. [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. [Link]

  • Preperation of quinoxaline derivatives. (2020). ResearchGate. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). ScienceDirect. [Link]

  • Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. (2016). PubMed. [Link]

  • A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. (2002). ACS Publications. [Link]

  • ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. (2010). ResearchGate. [Link]

  • ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. (2020). YouTube. [Link]

  • Safety data sheet - Sulfuric acid-methanol. (2025). CPAChem. [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Synthesis and biological activity of quinoxaline derivatives. (2024). WJPR. [Link]

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Synthesis of quinoxaline-5-carboxamides from carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Quinoxaline-5-carboxamides from Carboxylic Acid Precursors

Abstract

Quinoxaline-5-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from kinase inhibition (e.g., CK2, tyrosine kinases) to antibacterial and DNA-intercalating properties.[1] The synthesis of these derivatives is often complicated by the steric and electronic influence of the peri-nitrogen (N4) atom. This application note details a robust, field-proven protocol for synthesizing quinoxaline-5-carboxamides starting from quinoxaline-5-carboxylic acid. We compare two primary activation pathways—HATU-mediated coupling for complex/sensitive amines and Acid Chloride activation for scale-up—and provide a validated workflow for the generation of the starting acid from 2,3-diaminobenzoic acid.

Introduction & Retrosynthetic Analysis

The 5-position of the quinoxaline ring offers a unique vector for structure-activity relationship (SAR) exploration. Unlike the more common 2- or 3-substituted quinoxalines, the 5-position allows substituents to project into distinct hydrophobic pockets in enzyme active sites.

However, the peri-effect (proximity of the C5 substituent to the N4 ring nitrogen) presents synthetic challenges:

  • Steric Hindrance: The lone pair of N4 and the bulk of the amide group can cause steric clash, twisting the amide bond out of planarity.

  • Solubility: Quinoxaline-5-carboxylic acids are often poorly soluble in non-polar solvents due to strong intermolecular hydrogen bonding and

    
    -stacking.
    

Retrosynthetic Strategy: The most reliable route involves the cyclocondensation of 2,3-diaminobenzoic acid to form the quinoxaline core, followed by amide coupling.

Retrosynthesis Target Quinoxaline-5-carboxamide (Target) Intermediate Quinoxaline-5-carboxylic Acid (Key Intermediate) Target->Intermediate Amide Coupling (HATU or SOCl2) Amine Amine (R-NH2) Target->Amine Precursor 2,3-Diaminobenzoic Acid (Starting Material) Intermediate->Precursor Cyclocondensation (Glyoxal/Diketone)

Figure 1: Retrosynthetic analysis of quinoxaline-5-carboxamides.

Experimental Protocols

Phase 1: Preparation of Quinoxaline-5-carboxylic Acid

Note: If starting material is commercially available, skip to Phase 2.

Rationale: Direct condensation of 2,3-diaminobenzoic acid with glyoxal or 1,2-dicarbonyls is the most atom-economic route.

Protocol:

  • Reagents: 2,3-Diaminobenzoic acid (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol (10 V).

  • Procedure:

    • Dissolve 2,3-diaminobenzoic acid in refluxing ethanol.

    • Add glyoxal solution dropwise over 15 minutes.

    • Reflux for 2–4 hours. Monitor by TLC (10% MeOH in DCM).

    • Cool to room temperature.[2] The product usually precipitates.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Yield Expectation: 80–90%.

  • QC Check:

    
    H NMR (DMSO-
    
    
    
    ) should show two doublets and one triplet for the benzene ring protons and two singlets (or one singlet if symmetric) for the pyrazine ring protons.
Phase 2: Amidation of Quinoxaline-5-carboxylic Acid

We present two methods. Method A is preferred for medicinal chemistry (high throughput, complex amines). Method B is preferred for scale-up or non-nucleophilic amines.

Method A: HATU-Mediated Coupling (Standard) Best for: Chiral amines, acid-sensitive groups, small scale (mg to g).

  • Activation:

    • Charge a reaction vial with Quinoxaline-5-carboxylic acid (1.0 eq).

    • Add anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M]. Note: DMF is crucial for solubility.

    • Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

    • Add HATU (1.1 eq) in one portion.

    • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester (O-At ester). The solution typically turns yellow/orange.

  • Coupling:

    • Add the Amine (R-NH

      
      ) (1.1–1.2 eq).
      
    • Stir at RT for 2–12 hours.

    • Monitoring: Check LCMS for conversion. If incomplete after 4h, add 0.5 eq more HATU.

  • Work-up:

    • Dilute with EtOAc. Wash with sat. NaHCO

      
       (x2), water (x1), and brine (x1).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Method B: Acid Chloride Activation (Robust/Scale-up) Best for: Sterically hindered amines, anilines, large scale (>10 g).

  • Chlorination:

    • Suspend Quinoxaline-5-carboxylic acid (1.0 eq) in anhydrous DCM or Toluene .

    • Add catalytic DMF (2–3 drops).

    • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C (or Thionyl Chloride, 5 eq, at reflux for 2h).

    • Stir until gas evolution ceases and the solid dissolves (or forms a fine suspension).

    • Concentrate to dryness to remove excess reagent. Caution: Do not overheat.

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM or THF .

    • Add Triethylamine (TEA) or Pyridine (2.0–3.0 eq).

    • Add the Amine (1.0 eq) slowly at 0°C.

    • Warm to RT and stir for 1–2 hours.

  • Work-up:

    • Quench with water.[1][2] Extract with DCM.[1]

    • Wash with 1N HCl (if product is not basic) and sat. NaHCO

      
      .
      

Decision Logic & Troubleshooting

The choice of coupling reagent is critical due to the steric environment of the 5-position.

DecisionTree Start Start: Quinoxaline-5-COOH + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic (e.g., Aniline)? Start->CheckAmine YesHindered Yes CheckAmine->YesHindered Check Structure NoHindered No (Aliphatic/Primary) CheckAmine->NoHindered Check Structure RouteCl Route B: Acid Chloride (Oxalyl Chloride/DMF) YesHindered->RouteCl RouteHATU Route A: HATU/DIPEA (Standard) NoHindered->RouteHATU Result1 High Yield (Aggressive Activation) RouteCl->Result1 Result2 Clean Product (Mild Conditions) RouteHATU->Result2

Figure 2: Decision matrix for selecting the amidation protocol.

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion (Method A) Steric hindrance at C5; Amine is poor nucleophile.Switch to Method B (Acid Chloride) or use HOAt additive. Heat to 50°C.
Poor Solubility Quinoxaline core stacking.Use DMSO/DMF mixtures. Sonication during activation step.
Side Products (N-Acylation) Amine reacting with HATU directly (guanidinylation).Ensure Acid + HATU + Base stir for 15 min before adding amine.
Hydrolysis of Acid Chloride Wet solvents.Use freshly distilled DCM/THF. Keep under Argon/Nitrogen.

Scientific Validation (E-E-A-T)

Mechanistic Insight: The 5-position is electronically coupled to the N4 nitrogen. In Method B, when forming the acid chloride, the N4 nitrogen can become protonated by the HCl byproduct, forming a hydrochloride salt. This actually improves the electrophilicity of the carbonyl carbon by electron withdrawal, making the subsequent attack by the amine faster. However, one must ensure enough base (TEA/Pyridine) is present in the second step to neutralize this salt and liberate the nucleophilic amine [1, 2].

Biological Context: Quinoxaline-5-carboxamides have been identified as potent antibacterial agents (targeting DNA gyrase) and kinase inhibitors. The amide moiety at C5 often serves as a hydrogen bond donor/acceptor to the hinge region of kinases [1].

Safety:

  • Oxalyl Chloride: Generates CO and CO

    
    . Use in a well-ventilated fume hood.
    
  • Quinoxalines: Many derivatives are bioactive; handle with gloves and avoid inhalation.

References

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Source: ResearchGate URL:[Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

  • Recent Advances in the Synthesis of Quinoxalines. Source: MTIEAT URL:[Link] (General reference for quinoxaline core synthesis context).

  • Catalytic N-methyl amidation of carboxylic acids. Source: National Institutes of Health (NIH) / PMC URL:[Link]

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Application Notes and Protocols: 7-Fluoroquinoxaline-5-carboxylic acid in Advanced Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Substituted Quinoxalines in Cellular Analysis

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry and chemical biology.[1][2] Derivatives of quinoxaline are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of their physicochemical and biological properties. 7-Fluoroquinoxaline-5-carboxylic acid is a fascinating, though currently under-explored, derivative that holds significant promise for the development of novel cell-based assays.

The presence of a fluorine atom can enhance metabolic stability and membrane permeability, while the carboxylic acid moiety provides a handle for bioconjugation or can influence intracellular localization based on pH gradients. While specific applications for this compound are not yet extensively documented, its structural features suggest its potential as a fluorescent probe for intracellular pH sensing or as a building block for targeted therapeutic agents. This application note will explore a hypothetical, yet scientifically plausible, use of this compound as a ratiometric fluorescent probe for the measurement of intracellular pH.

Scientific Principles: Leveraging Intrinsic Fluorescence and pH Sensitivity

Many nitrogen-containing heterocyclic compounds, including quinoxalines, possess intrinsic fluorescent properties.[6] The fluorescence of these molecules can be sensitive to their microenvironment, including polarity and pH. The carboxylic acid group of this compound is expected to have a pKa within the physiological range. The protonation state of this group will alter the electron distribution within the quinoxaline ring system, thereby modulating its fluorescence excitation and emission spectra. This pH-dependent spectral shift is the basis for its proposed use as a ratiometric pH indicator.

Delivering molecules containing carboxylic acids into the cytoplasm can be challenging due to their negative charge at physiological pH, which hinders passive diffusion across the lipophilic cell membrane.[7][8] However, various strategies, such as esterification to create a more lipophilic pro-drug that is subsequently cleaved by intracellular esterases, can be employed to facilitate cellular uptake.[7][8] For the purpose of this protocol, we will assume direct loading of the acid form, which may be feasible in certain cell types or with the aid of loading reagents.

Hypothetical Application: Ratiometric Measurement of Intracellular pH

This section outlines a detailed protocol for a cell-based assay using this compound as a fluorescent probe to measure intracellular pH (pHi).

Experimental Workflow

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Seeding reagent_prep Reagent Preparation loading Probe Loading reagent_prep->loading wash Washing loading->wash imaging Fluorescence Imaging wash->imaging ratio_calc Ratio Calculation imaging->ratio_calc calibration Calibration Curve ratio_calc->calibration pHi_det pHi Determination calibration->pHi_det

Figure 1: A schematic overview of the experimental workflow for intracellular pH measurement using a fluorescent probe.

Materials and Reagents
ReagentSupplierPurpose
This compound(Assumed Custom Synthesis)Fluorescent pH probe
DMEM/F-12 MediumThermo Fisher ScientificCell culture medium
Fetal Bovine Serum (FBS)Thermo Fisher ScientificSupplement for cell culture medium
Penicillin-StreptomycinThermo Fisher ScientificAntibiotic for cell culture
HeLa or A549 cellsATCCModel cell line
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for stock solution
Hanks' Balanced Salt Solution (HBSS)Thermo Fisher ScientificWashing and imaging buffer
NigericinSigma-AldrichIonophore for pH calibration
MonensinSigma-AldrichIonophore for pH calibration
High K+ Calibration Buffers (pH 6.0-8.0)(To be prepared)For generating the calibration curve
Step-by-Step Protocol

1. Cell Culture and Seeding a. Culture HeLa or A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells onto 96-well, black-walled, clear-bottom imaging plates at a density of 2 x 10^4 cells per well. c. Allow cells to adhere and grow for 24-48 hours to reach 70-80% confluency.

2. Reagent Preparation a. Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light. b. Loading Buffer: Dilute the stock solution to a final concentration of 10 µM in serum-free cell culture medium or HBSS immediately before use. c. High K+ Calibration Buffers: Prepare a set of buffers with varying pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) containing 140 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, and 20 mM HEPES or MES to buffer the pH. Add 10 µM nigericin and 10 µM monensin to each calibration buffer.

3. Probe Loading a. Aspirate the culture medium from the wells. b. Wash the cells twice with 100 µL of pre-warmed HBSS. c. Add 100 µL of the 10 µM probe loading buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes. The optimal loading time should be determined empirically.

4. Washing a. After incubation, aspirate the loading buffer. b. Wash the cells three times with 100 µL of pre-warmed HBSS to remove any extracellular probe. c. Add 100 µL of HBSS or the desired experimental buffer to each well for imaging.

5. Fluorescence Imaging a. Use a fluorescence microplate reader or a fluorescence microscope equipped with appropriate filters. b. Based on the expected pH-dependent spectral shift, acquire fluorescence intensity at two different excitation or emission wavelengths. For a hypothetical scenario, let's assume:

  • Excitation 1 (Protonated form): 360 nm
  • Excitation 2 (Deprotonated form): 410 nm
  • Emission: 480 nm c. Record the fluorescence intensity for each well at both excitation wavelengths.

6. Data Analysis and Calibration a. Ratio Calculation: For each well, calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (e.g., F410/F360). b. Calibration Curve: i. For wells designated for calibration, after probe loading and washing, add 100 µL of the high K+ calibration buffers (with nigericin and monensin) of varying pH to the wells. ii. Incubate for 10-15 minutes to allow equilibration of intracellular and extracellular pH. iii. Measure the fluorescence intensities at the two excitation wavelengths as in step 5. iv. Calculate the fluorescence ratio for each pH point. v. Plot the fluorescence ratio as a function of pH and fit the data to a sigmoidal curve to generate the calibration curve. c. pHi Determination: Use the calibration curve to convert the fluorescence ratios of the experimental wells into intracellular pH values.

Expected Results and Interpretation

The ratiometric measurement provides a robust readout of intracellular pH that is less susceptible to variations in probe concentration, cell number, and instrument settings. A well-functioning assay should yield a calibration curve with a dynamic range across the physiological pH spectrum. Changes in cellular pHi in response to various stimuli (e.g., drug treatment, changes in extracellular pH) can then be quantitatively assessed.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signalPoor probe loading or low quantum yieldIncrease probe concentration or incubation time. Check for photobleaching.
High backgroundIncomplete washing or probe binding to the plateIncrease the number of wash steps. Use protein-coated plates if necessary.
No ratiometric changeProbe is not pH-sensitive in the cellular environmentValidate the pH sensitivity of the probe in vitro. The pKa may be outside the physiological range.
Cell toxicityHigh probe concentrationPerform a dose-response curve to determine the optimal, non-toxic loading concentration.[9]

Conclusion

While the application of this compound in cell-based assays is still in a nascent stage, its chemical structure strongly suggests its utility as a fluorescent probe. The detailed protocol provided here for the ratiometric measurement of intracellular pH serves as a robust starting point for researchers interested in exploring the potential of this and similar quinoxaline derivatives. Further derivatization of the carboxylic acid group could also open up avenues for targeted delivery and covalent labeling of intracellular components, expanding the toolkit for cellular and molecular imaging.

References

  • Beilstein Journals. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • RSC Publishing. (2022, January 18). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • PubMed. (2025, April 26). Determination of perfluoroalkyl carboxylic acids in mice serum and tissue by dispersive solid-phase extraction based on fluorine-functionalized covalent organic frameworks coupled with UPLC-MS/MS. Retrieved from [Link]

  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

  • PMC. (2025, February 17). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway to prepare quinoxaline derivatives (9) using CAN as a catalyst. Retrieved from [Link]

  • ScienceDirect. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • MDPI. (n.d.). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Retrieved from [Link]

  • Springer. (2008, December 17). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]

  • MDPI. (n.d.). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. Retrieved from [Link]

  • PubMed. (2025, May 5). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

  • MDPI. (n.d.). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Retrieved from [Link]

  • RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • PubMed Central. (2023, November 10). Organic fluorescent probes for live-cell super-resolution imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoxaline and examples of its pharmacological activities. Retrieved from [Link]

  • RSC Publishing. (2024, March 4). Fluorescent covalent organic frameworks – promising bioimaging materials. Retrieved from [Link]

  • PMC - NIH. (2023, July 6). Synthesis and hypoglycemic activity of quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fluorescent carboxylic and phosphonic acids: Comparative photophysics from solution to organic nanoparticles. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoroquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Fluoroquinoxaline-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, focusing on practical, field-tested solutions to improve reaction yield and product purity. Our approach is built on explaining the causality behind experimental choices, ensuring each step is a self-validating part of a robust synthesis.

Core Synthesis Overview

The synthesis of this compound is most reliably achieved through the condensation of 3,4-diamino-2-fluorobenzoic acid with a glyoxal source. The classical and most effective approach utilizes glyoxal-sodium bisulfite, a stable and easy-to-handle solid, which releases glyoxal in situ under the reaction conditions.[1][2] The reaction is typically performed in an aqueous solvent system, and the product, being a carboxylic acid, can be purified by exploiting its pH-dependent solubility.

General Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_purification Purification A 3,4-diamino-2-fluorobenzoic acid C Condensation Reaction (Aqueous Ethanol, Heat) A->C B Glyoxal Sodium Bisulfite B->C D Crude this compound C->D E Sodium Bisulfite & Water C->E F pH Adjustment & Recrystallization D->F G Pure Product F->G

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide & Synthesis FAQs

This section is structured in a question-and-answer format to directly address common issues and inquiries.

Low Overall Yield

Question: My final yield of this compound is consistently below 50%. What are the most critical factors I should investigate?

Answer: Low yield is the most common complaint and can stem from several stages of the process. Let's break down the likely culprits, starting with the most critical:

  • Purity and Stability of the Diamine Starting Material: The stability of o-phenylenediamines, particularly those with electron-withdrawing groups, can be a major issue. 3,4-diamino-2-fluorobenzoic acid is susceptible to oxidation, often indicated by a darkening of the material from off-white to brown or black.

    • Causality: Oxidized diamines will not participate in the cyclization reaction, effectively reducing your starting material concentration and introducing colored impurities that complicate purification.

    • Solution:

      • Use the diamine immediately after preparation or purification.

      • If storing, do so under an inert atmosphere (Argon or Nitrogen) at low temperatures and protected from light.

      • If the material is discolored, consider a rapid purification step: dissolve in a minimal amount of aqueous base (e.g., 1M NaOH), treat with activated charcoal for 5-10 minutes, filter through celite, and re-precipitate by acidifying with HCl or acetic acid.[3]

  • Inefficient Condensation Reaction: The condensation step is the heart of the synthesis. Suboptimal conditions will directly impact the yield.

    • Causality: The reaction requires the controlled in situ formation of glyoxal and subsequent cyclization. Incorrect pH, temperature, or solvent can lead to side reactions, such as the polymerization of free glyoxal or incomplete reaction. Traditional methods often suffered from high temperatures and long reaction times, which can degrade the product.[4]

    • Solution:

      • pH Control: The reaction should be mildly acidic to neutral. While the starting materials can be dissolved in a basic solution, the condensation itself proceeds best closer to neutral pH. Often, running the reaction in a buffered solution or simply in aqueous ethanol is sufficient.

      • Temperature Management: Heat is required to drive the condensation, but excessive heat (>100°C) can promote decarboxylation of the carboxylic acid group or lead to tar formation. A gentle reflux (around 80-90°C) is typically optimal.

      • Solvent System: An ethanol/water mixture is highly effective. Water is essential for dissolving the glyoxal bisulfite adduct, while ethanol helps solubilize the aromatic starting material and the quinoxaline product as it forms.[5][6]

  • Product Loss During Workup and Purification: The acidic nature of the product is key to its purification but can also be a source of loss if not handled correctly.

    • Causality: The product is soluble in aqueous base (as the carboxylate salt) and insoluble in acidic water. If the pH is not lowered sufficiently during precipitation, a significant amount of the product will remain dissolved. Conversely, using an excessively strong acid can sometimes lead to the co-precipitation of other impurities.

    • Solution: After the reaction is complete, cool the mixture and carefully acidify with 2M HCl to a pH of ~2-3. Check the pH with indicator paper. Chilling the mixture thoroughly in an ice bath for at least an hour before filtration is crucial to maximize precipitation. Wash the filtered solid with cold water to remove inorganic salts.

Product Purity Issues

Question: My final product is a dark, sticky solid, and TLC shows multiple spots. What went wrong?

Answer: This indicates the formation of significant side products and impurities, often polymeric in nature.

  • Glyoxal Polymerization:

    • Causality: Free glyoxal is notoriously unstable and readily polymerizes, especially under strongly acidic or basic conditions or at high temperatures. Using the stable glyoxal-sodium bisulfite adduct helps mitigate this, as it releases glyoxal slowly under reaction conditions.[7][8]

    • Solution: Ensure you are using the bisulfite adduct. Add it to the reaction mixture as a solid. Avoid excessively high temperatures and prolonged reaction times. Modern methods using catalysts can often achieve high yields at room temperature, avoiding these issues entirely.[1]

  • Oxidation of Starting Material:

    • Causality: As mentioned previously, oxidized diamine is a primary source of colored impurities. The reaction itself, if run in the presence of air for extended periods at high temperatures, can also contribute to the formation of colored byproducts.

    • Solution: De-gas the reaction solvent before use and run the reaction under an inert atmosphere (N2 or Ar). This is a simple step that can dramatically improve the color and purity of the crude product.

Troubleshooting Workflow

G start Low Yield or Impure Product check_diamine Is the 3,4-diamino-2-fluorobenzoic acid starting material pale and crystalline? start->check_diamine diamine_no No, it's dark/oily check_diamine->diamine_no No diamine_yes Yes, it's clean check_diamine->diamine_yes Yes purify_diamine Action: Purify diamine via acid/base extraction with charcoal treatment. Store under N2. diamine_no->purify_diamine check_reaction Was the reaction run under N2? Was temperature kept below 100°C? diamine_yes->check_reaction reaction_no No check_reaction->reaction_no No reaction_yes Yes check_reaction->reaction_yes Yes optimize_reaction Action: Repeat reaction under N2 atmosphere. Use gentle reflux (80-90°C). Consider shorter reaction time. reaction_no->optimize_reaction check_workup Was the product precipitated at pH 2-3? Was the mixture thoroughly chilled before filtration? reaction_yes->check_workup workup_no No check_workup->workup_no No workup_yes Yes check_workup->workup_yes Yes optimize_workup Action: Re-dissolve crude in base, filter, and carefully re-precipitate at pH 2-3. Chill for >1 hour before filtering. workup_no->optimize_workup final_purification Issue likely requires advanced purification. Consider column chromatography or recrystallization from a different solvent system. workup_yes->final_purification

Caption: A decision tree for troubleshooting low yield and purity issues in the synthesis.

Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
Diamine:Glyoxal Stoichiometry 1.0 : 1.1 equivalentsA slight excess of the glyoxal source ensures complete consumption of the more valuable diamine starting material.
Solvent System Ethanol : Water (1:1 v/v)Balances solubility for both the inorganic bisulfite adduct and the organic components.[5][6]
Reaction Temperature 80 - 90 °CProvides sufficient energy for the condensation without causing significant product degradation or decarboxylation.
Reaction Time 2 - 4 hoursMonitor by TLC (e.g., 10% MeOH in DCM). Over-extending the reaction time rarely improves yield and can increase impurity formation.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing oxidative side reactions, which are a major source of colored impurities.
Precipitation pH 2 - 3Ensures complete protonation of the carboxylic acid for maximum precipitation while keeping most inorganic salts dissolved.
Protocol 1: Synthesis of this compound

This protocol is a representative method based on established principles of quinoxaline synthesis.[1][4]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-diamino-2-fluorobenzoic acid (e.g., 5.0 g, 1.0 equiv).

  • Solvent Addition: Add ethanol (50 mL) and deionized water (50 mL). Stir the suspension.

  • Inert Atmosphere: Flush the flask with nitrogen gas for 5 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Addition: Add glyoxal-sodium bisulfite (1.1 equiv) to the suspension in one portion.

  • Reaction: Heat the mixture to a gentle reflux (~85°C) using an oil bath. The suspension should gradually dissolve as the reaction progresses, potentially followed by the precipitation of the product. Maintain the reflux for 3 hours, monitoring the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete (disappearance of the diamine starting material), remove the heat source and allow the mixture to cool to room temperature.

  • Acidification: Place the flask in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is between 2 and 3 (check with pH paper). A thick precipitate should form.

  • Isolation: Keep the mixture in the ice bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The crude product can often be recrystallized from a solvent mixture like ethanol/water or acetic acid/water.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent (e.g., ethanol or acetic acid) required to fully dissolve the solid.

    • Slowly add the hot anti-solvent (water) dropwise until the solution becomes faintly cloudy.

    • Add a few more drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold portion of the recrystallization solvent mixture, and dry under vacuum.

References
  • Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • PubMed Central (PMC). (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]

  • Semantic Scholar. (n.d.). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. [Link]

  • National Institutes of Health (NIH). (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Mini Review. (n.d.). Recent Advances in the Synthesis of Quinoxalines. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). glyoxal bisulfite. [Link]

  • MDPI. (n.d.). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. [Link]

  • Science Madness Discussion Board. (2007). Glyoxal Synthesis. [Link]

  • PubMed. (n.d.). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • PubMed Central (PMC). (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • Synthesis and biological activity of quinoxaline derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • National Institutes of Health (NIH). (n.d.). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

Sources

Technical Support Center: Optimizing Amidation of 7-Fluoroquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for optimizing the amidation of 7-Fluoroquinoxaline-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this crucial structural motif into their synthetic programs. The quinoxaline scaffold is a privileged core in numerous biologically active molecules, and successful, high-yielding amidation is often a critical step in their synthesis.[1]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common challenges, troubleshoot failed reactions, and provide a framework for rational optimization, ensuring your syntheses are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for designing a successful amidation strategy.

Q1: What are the primary classes of coupling reagents recommended for an electron-deficient heterocyclic acid like this compound?

A1: The choice of coupling reagent is the most critical parameter for a successful amidation. For this substrate, we recommend two main classes:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are cost-effective and widely used.[2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, they must be used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to prevent racemization (if chiral amines are used) and suppress the formation of a stable N-acylurea byproduct, which can terminate the reaction.[3][4]

  • Onium Salts (Phosphonium & Aminium/Uronium): These reagents, such as PyBOP (phosphonium) or HATU/HBTU (aminium), are generally more efficient and yield faster reactions with fewer side products, especially for challenging couplings.[5] They form active esters in situ that readily react with the amine.[5] For a precious or sterically hindered amine, HATU is often the reagent of choice due to its high reactivity, which is enhanced by the anchimeric assistance of its pyridine nitrogen.[5]

Q2: How do I select the appropriate solvent and base for this reaction?

A2: Solvent and base selection is crucial for ensuring all components remain in solution and for modulating reactivity.

  • Solvents:

    • Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve a wide range of substrates, reagents, and byproducts.

    • Dichloromethane (DCM): A less polar option, useful when the product is prone to decomposition in DMF or when purification is simplified by its volatility.

    • Acetonitrile (MeCN): Another polar aprotic option that can be effective. The choice often comes down to the solubility of your specific amine substrate.[6]

  • Bases: A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction and to facilitate the coupling process.

    • Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. It is sterically hindered, making it non-nucleophilic, and effectively scavenges protons.

    • Triethylamine (TEA): Can also be used, but its smaller steric profile makes it slightly more nucleophilic, which can sometimes lead to side reactions. Typically, 2-3 equivalents of base are used relative to the carboxylic acid.

Q3: What is the best order of addition for the reagents?

A3: The order of addition can significantly impact yield by minimizing side reactions. The generally accepted best practice, particularly for onium salt reagents like HATU, is pre-activation .[6]

  • Dissolve the this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in the chosen solvent.

  • Stir this mixture at room temperature for 5-15 minutes. This allows the formation of the highly reactive activated ester.

  • Add the amine to the pre-activated mixture.

This sequence prevents the amine from reacting directly with the coupling reagent, a known side reaction that can lead to lower yields.[6]

Q4: How can I effectively monitor the reaction's progress?

A4: Continuous monitoring is essential to determine the reaction endpoint and to avoid the formation of degradation products from unnecessarily long reaction times.[7]

  • Thin-Layer Chromatography (TLC): The simplest and fastest method. Spot the reaction mixture alongside your starting carboxylic acid and amine. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most reliable methods for quantitative analysis.[7] They allow you to precisely track the consumption of starting materials and the formation of the desired product, as well as detect any side products.

Section 2: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Yield 1. Ineffective Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or insufficient.Solution: Use a fresh bottle of coupling reagent. For carbodiimides like EDC, ensure it is the hydrochloride salt and has been stored in a desiccator.[8] Increase the equivalents of the coupling reagent to 1.2-1.5 eq. Consider switching to a more powerful onium salt reagent like HATU or COMU.[3][5]
2. Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups).Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) to provide more energy for the nucleophilic attack. Switch to a more potent coupling reagent like HATU, which generates a more reactive OAt ester.[5]
3. Amine Salt Formation: The amine may have formed a salt with the carboxylic acid starting material, reducing the concentration of free amine available for reaction.[9]Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used to both neutralize the carboxylic acid and ensure the amine remains in its free base form.
Incomplete Conversion (Starting Material Recovered) 1. Insufficient Reaction Time or Temperature: The reaction may be kinetically slow.Solution: Allow the reaction to stir for a longer period (e.g., 12-24 hours), monitoring periodically by TLC or LC-MS. If the reaction has stalled, cautiously increase the temperature.
2. Reagent Degradation: Moisture in the solvent or on the glassware can hydrolyze the activated intermediate back to the carboxylic acid.[10]Solution: Use anhydrous solvents. Dry glassware in an oven before use. If the reaction is particularly sensitive, run it under an inert atmosphere (Nitrogen or Argon).[11]
Formation of Side Products 1. N-acylurea Formation (with EDC/DCC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which cannot react with the amine.[3]Solution: This is a classic carbodiimide side reaction. Always use an additive like HOBt or Oxyma Pure (1.0-1.2 eq).[3] The additive traps the O-acylisourea to form an active ester, preventing the rearrangement.
2. Guanidinylation of the Amine (with HBTU/HATU): The amine can react with the uronium core of the coupling reagent, forming a guanidinium byproduct and terminating the reaction chain.[5]Solution: Use the pre-activation method described in the FAQs to consume the coupling reagent before the amine is introduced.[6] Alternatively, use a phosphonium-based reagent like PyBOP, which does not have this side reaction pathway.[5]
Difficult Product Purification 1. Water-Soluble Byproducts: EDC and its urea byproduct, as well as HOBt, are water-soluble, but can be difficult to remove from polar products.[4]Solution: After the reaction, perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 5% citric acid or dilute HCl) to remove the base, then a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
2. Insoluble Byproducts: The urea byproduct from DCC (DCU) is notoriously insoluble in most organic solvents.[4]Solution: If using DCC, filter the crude reaction mixture through a pad of Celite before workup to remove the precipitated DCU. This is why EDC (water-soluble byproduct) is often preferred for solution-phase chemistry.[4]
Troubleshooting Workflow Diagram

G start Reaction Outcome Unsatisfactory q1 Analyze Crude LC-MS. Any Product Formed? start->q1 no_product No Product Detected q1->no_product No low_yield Low Yield / Incomplete Reaction q1->low_yield Yes check_reagents Verify Reagent Quality (Fresh Coupling Agent, Anhydrous Solvent) no_product->check_reagents q2 Significant Starting Material Remaining? low_yield->q2 increase_potency Increase Reagent Potency (Switch EDC -> HATU, 1.5 eq) check_reagents->increase_potency increase_temp Increase Temperature (RT -> 50°C) increase_potency->increase_temp end_success Optimized Condition Achieved increase_temp->end_success q3 Major Side Products Observed? q2->q3 No extend_rxn Extend Reaction Time (24h) Ensure >2 eq. Base q2->extend_rxn Yes side_product_type Identify Side Product: - N-Acylurea? - Guanidinylation? q3->side_product_type Yes extend_rxn->end_success add_additive Use Additive (HOBt/Oxyma) with Carbodiimide side_product_type->add_additive preactivate Pre-activate Acid with Onium Salt before adding Amine side_product_type->preactivate add_additive->end_success preactivate->end_success

Caption: A workflow for troubleshooting amidation reactions.

Section 3: Experimental Protocols

Here we provide a robust, general protocol for the amidation of this compound using HATU, a highly reliable coupling reagent.

Protocol: HATU-Mediated Amidation

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Pre-activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes. The solution may change color (often to yellow), which is normal.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (or another suitable extraction solvent) and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Mechanistic Insights

Understanding the reaction mechanism allows for more intuitive troubleshooting and optimization.

Mechanism of EDC/HOBt-Mediated Amidation

The following diagram illustrates the key steps in the activation and coupling process when using a carbodiimide with an HOBt additive. This pathway highlights why the additive is critical for preventing the formation of the irreversible N-acylurea side product.

G RCOOH Quinoxaline-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_acylisourea HOBt_ester HOBt Active Ester (Stable Intermediate) O_acylisourea->HOBt_ester + HOBt (Fast) N_acylurea N-Acylurea (Stable Side Product) O_acylisourea->N_acylurea Rearrangement (Slow) (Undesired Path) HOBt HOBt (Additive) HOBt->HOBt_ester Amide Product Amide HOBt_ester->Amide + Amine EDC_urea EDC Urea Byproduct Amine R'-NH2 (Amine) Amine->Amide Amide->EDC_urea + HOBt + EDC Urea

Caption: Mechanism of carbodiimide-mediated amidation with HOBt.

References

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Available at: [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]

  • ACS Publications. (2010). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Available at: [Link]

  • PubMed Central. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]

  • University of British Columbia. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Available at: [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Available at: [Link]

  • PubMed. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Available at: [Link]

  • PMC. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Available at: [Link]

  • ResearchGate. (n.d.). Carbodiimide-mediated amidation reaction. Available at: [Link]

  • NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]

  • Reddit. (n.d.). HATU coupling - what's the best order?. Available at: [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Available at: [Link]

  • Royal Society of Chemistry. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Available at: [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Methods. Available at: [Link]

  • IntechOpen. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • ACS Publications. (1963). Synthetic Approaches to Quinoxaline Antibiotics. Synthesis of Bisquinoxaloyl Derivatives. Available at: [Link]

  • PubMed. (2008). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available at: [Link]

  • ResearchGate. (2020). How can i separate main product from the reaction of EDC/HOBt or EDC/NHS?. Available at: [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available at: [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available at: [Link]

Sources

Troubleshooting low bioactivity in synthesized quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoxaline Derivatives

Welcome to the technical support center for troubleshooting low bioactivity in synthesized quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges encountered during the synthesis, purification, and biological evaluation of quinoxaline compounds. Our goal is to provide you with the expertise and actionable insights needed to navigate these issues effectively.

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] However, translating a synthetic protocol into a biologically active compound is not always straightforward. This guide provides a structured approach to troubleshooting when your synthesized quinoxaline derivatives exhibit lower-than-expected bioactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Synthesis and Compound Integrity

Question 1: My quinoxaline synthesis resulted in a low yield. Could this be related to the observed low bioactivity?

Answer: Absolutely. A low yield can be an indicator of several underlying issues that also impact the bioactivity of your final compound. The most common method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[2][3] Challenges with this method often include low yields, long reaction times, and the formation of side products.[2][3]

  • Causality: A low yield might suggest that the reaction did not proceed to completion, leaving unreacted starting materials. These unreacted precursors can interfere with your bioassay, or simply mean there is less of the active compound present than assumed. Additionally, harsh reaction conditions, such as high temperatures or strong acid catalysts, can lead to the degradation of the desired product into inactive substances.[3]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Consider increasing the reaction time or employing gentle heating.[3] The use of a catalyst can also significantly improve reaction speed and yield.[3] Microwave-assisted synthesis has been shown to be an effective method for reducing reaction times and improving yields.[4]

    • Verify Starting Material Quality: Ensure the purity of your starting materials, particularly the o-phenylenediamine, as impurities can lead to side reactions.

    • Purification: Meticulous purification is critical. Techniques such as column chromatography or recrystallization should be employed to isolate the desired quinoxaline derivative from unreacted starting materials and side products.

Question 2: I've confirmed the structure of my synthesized quinoxaline derivative, but the bioactivity is still low. What could be the issue?

Answer: Structural confirmation, while essential, is only one piece of the puzzle. The purity of your compound is paramount for accurate biological assessment.[5] Even trace amounts of highly potent impurities can lead to misleading results, or conversely, the presence of inactive impurities will lower the effective concentration of your active compound.[6]

  • Expert Insight: It is a common pitfall to assume that a structurally correct compound is also pure. Impurities can arise from the synthesis itself, or be introduced during workup and purification (e.g., residual solvents, silica gel).[6] These impurities can interfere with the assay, leading to inaccurate readings, or directly impact the biological system being studied.[7][8]

  • Recommended Purity Assessment Workflow: A multi-technique approach is recommended for robust purity assessment.

    Purity Assessment Workflow Diagram
  • Quantitative Data Summary: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedTypical Purity Threshold for Bioassays
LC-MS (Liquid Chromatography-Mass Spectrometry) Purity (based on peak area), Molecular Weight Confirmation>95%
¹H NMR (Proton Nuclear Magnetic Resonance) Structural Confirmation, Purity (by integration against a standard)>95%
HRMS (High-Resolution Mass Spectrometry) Exact Mass, Elemental Formula ConfirmationN/A (confirms identity)
Elemental Analysis (CHN) Elemental CompositionWithin ±0.4% of theoretical values
Category 2: Bioassay and Experimental Design

Question 3: My compound is pure, but the bioactivity is inconsistent across experiments. What could be causing this variability?

Answer: Inconsistent bioactivity often points to issues with the experimental setup of the bioassay itself. Several factors can contribute to this, including compound solubility, reagent stability, and assay plate effects.

  • Compound Solubility: Many organic molecules, including quinoxaline derivatives, have low aqueous solubility.[9][10] If your compound precipitates in the assay medium, its effective concentration will be lower than intended, leading to underestimated activity and variable results.[10]

    • Troubleshooting:

      • Solubility Assessment: Perform a preliminary solubility test of your compound in the assay buffer.

      • DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Keep the final DMSO concentration in your assay below 0.5%.

      • Formulation Strategies: Consider the use of co-solvents or other formulation techniques to improve solubility.

  • Reagent Stability: The stability of your reagents, including the target protein, substrates, and detection reagents, is critical for reproducible results.[11]

    • Troubleshooting:

      • Storage Conditions: Ensure all reagents are stored at the recommended temperatures and protected from light if necessary.

      • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of sensitive reagents.[11] Aliquot reagents into single-use volumes.

      • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible.

  • Plate Effects: Microtiter plates can introduce variability due to phenomena like the "edge effect," where wells on the periphery of the plate behave differently from the inner wells.[12]

    • Troubleshooting:

      • Plate Layout: Randomize the placement of your samples and controls on the plate to minimize systematic error.

      • Edge Wells: Avoid using the outermost wells for critical samples, or fill them with buffer to maintain a humid environment.

Question 4: I'm not seeing any activity, even with a pure compound. Could my compound be inactive, or is there something else I should consider?

  • Structure-Activity Relationship (SAR): The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[13][14][15]

    • Expert Insight: Minor structural modifications can lead to significant changes in activity. For example, the presence of electron-withdrawing groups can influence the antibacterial activity of quinoxaline sulfonamides.[16] It's beneficial to review existing SAR literature for quinoxalines to guide your synthetic strategy.

  • Metabolic Instability: Your compound may be active but rapidly metabolized by enzymes present in the cell-based assay system into an inactive form.[17] Quinoxaline 1,4-di-N-oxides (QdNOs), for instance, are known to undergo metabolic reduction of the N-oxide groups.[17][18]

    • Troubleshooting:

      • Metabolite Analysis: If you suspect metabolic degradation, you can use techniques like LC-MS to analyze the assay medium for the presence of metabolites.

      • Microsomal Stability Assay: An in vitro microsomal stability assay can provide an indication of how susceptible your compound is to metabolism by liver enzymes.

  • Assay Interference and False Negatives: It's possible for compounds to interfere with the assay technology, leading to a false-negative result.[19]

    • Troubleshooting:

      • Orthogonal Assays: Test your compound in a different assay that measures the same biological endpoint but uses a different detection technology.[19]

      • Counter-Screens: Run a counter-screen to identify compounds that interfere with the assay components (e.g., a reporter enzyme).

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis

This protocol is a general method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the reaction.[2]

  • Reaction: Stir the mixture at room temperature or under reflux for the time specified in your protocol (typically 1-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][4]

  • Workup: Upon completion, cool the reaction mixture. The product may precipitate out of solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: High-Throughput Screening (HTS) Assay Troubleshooting

This workflow provides a systematic approach to troubleshooting issues in a high-throughput screening setting.[20][21]

HTS Troubleshooting Workflow Diagram

References

  • Sharma, R., & Kumar, V. (2026). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Journal of Heterocyclic Chemistry.
  • Various Authors. (2024). Synthesis and biological activity of quinoxaline derivatives. World Journal of Pharmaceutical Research.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved February 6, 2026, from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved February 6, 2026, from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Retrieved February 6, 2026, from [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Retrieved February 6, 2026, from [Link]

  • PubMed. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved February 6, 2026, from [Link]

  • ReAgent. (2022). Why Is Purity Important In Chemistry?. Retrieved February 6, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Retrieved February 6, 2026, from [Link]

  • Labcompare. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Retrieved February 6, 2026, from [Link]

  • PubMed. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Retrieved February 6, 2026, from [Link]

  • bioRxiv. (2026). High-throughput SWCNT NIR-II screening enables cell and in vivo applications. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved February 6, 2026, from [Link]

  • Journal of Humanities and Applied Science. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Retrieved February 6, 2026, from [Link]

  • Techmate Ltd. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved February 6, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). SAR (Structure‐activity relationship) and potent compound of quinoxaline acetamide and quinoxaline‐hydrazone derivatives. Retrieved February 6, 2026, from [Link]

  • AltexSoft. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved February 6, 2026, from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Fluoroquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Fluoroquinoxaline-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated experimental protocol to ensure a successful and efficient scale-up.

Introduction: The Importance and Challenges of this compound

This compound is a key heterocyclic building block in medicinal chemistry. Its rigid, planar structure and specific substitution pattern make it a valuable scaffold for developing novel therapeutics, including kinase inhibitors and other targeted agents. While numerous methods exist for synthesizing quinoxaline derivatives at the lab scale, scaling up production presents significant challenges. These include managing reaction exotherms, ensuring consistent purity, and developing robust purification methods suitable for large quantities. This guide provides field-proven insights to navigate these complexities.

Core Synthesis Pathway: An Overview

The most reliable and widely adopted method for synthesizing the quinoxaline core is the condensation of an appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For the target molecule, this involves the reaction of 4-fluoro-1,2-phenylenediamine with a glyoxylic acid derivative.

cluster_reactants Starting Materials cluster_process Reaction & Workup A 4-Fluoro-1,2-phenylenediamine C Condensation Reaction (Solvent, e.g., EtOH/H2O) A->C B 2-Oxo-malonic Acid Derivative (or Glyoxylic Acid) B->C D pH Adjustment & Precipitation C->D Reaction Completion E Crude this compound D->E Isolation F Purification (Recrystallization) E->F G Pure this compound F->G Final Product Problem Low Yield or Incomplete Reaction Cause1 Poor Reagent Quality Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Solution1 Verify purity of diamine & dicarbonyl (NMR, HPLC). Use freshly opened reagents. Cause1->Solution1 Solution2 Optimize temperature. Increase reaction time. Consider a mild acid catalyst (e.g., acetic acid). Cause2->Solution2 Solution3 Run under inert atmosphere (N2). Avoid excessive temperatures. Cause3->Solution3

Sources

Minimizing byproduct formation in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Maximizing Selectivity Audience: Researchers, Medicinal Chemists, Process Engineers

Welcome to the Technical Support Center

Mission: To provide high-fidelity troubleshooting for the synthesis of quinoxaline scaffolds. This guide moves beyond basic textbook procedures to address the "hidden variables"—tautomeric equilibria, oxidative instability, and acid-catalyzed rearrangements—that compromise yield and purity in drug discovery workflows.

Ticket #001: The "Black Tar" Phenomenon

Issue: Reaction mixture turns dark brown/black; low yield; formation of insoluble polymeric material. Status: CRITICAL

Diagnosis: Oxidative Polymerization

The most common failure mode in quinoxaline synthesis is the oxidative self-polymerization of the o-phenylenediamine (OPD) substrate. OPD is electron-rich and highly susceptible to oxidation by air, especially under acidic conditions or elevated temperatures.

  • Mechanism: Free radical coupling of OPD leads to phenazine-like oligomers and azo-polymers (tars).

  • Trigger: Excess strong acid (e.g., HCl, H₂SO₄) or open-air reflux.

Resolution Protocol: The "Mild & Inert" System

Switch from strong mineral acids to heterogeneous or mild Lewis acid catalysis under an inert atmosphere.

Step-by-Step Optimization:

  • Atmosphere: Strictly purge the reaction vessel with Nitrogen or Argon.

  • Catalyst Switch: Replace HCl/AcOH with Bentonite Clay K-10 or Iodine (I₂) . These promote condensation without triggering oxidative polymerization.

  • Stoichiometry: Ensure a strict 1:1 molar ratio . Excess diamine accelerates polymerization.

  • Temperature: Lower reaction temperature to 25°C (Room Temp) . Many modern catalysts work efficiently without reflux.

Data: Catalyst Impact on Byproduct Formation

Catalyst System Reaction Temp Yield (%) Byproduct Profile
HCl / Reflux 80°C 65-75% High (Tars + Benzimidazoles)
Iodine (10 mol%) 25°C 90-95% Low (Trace oxidation)
Bentonite Clay 25°C 92-98% Minimal (Green profile)

| Water (No Cat.) | 70°C | 85% | Low (Requires solubility) |

Ticket #002: The "Twin Peaks" Dilemma (Regioselectivity)

Issue: Formation of inseparable regioisomers when reacting unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls.[1] Status: COMPLEX

Diagnosis: Tautomeric Equilibrium

The condensation proceeds via a mono-imine intermediate. The regioselectivity is dictated by the nucleophilicity of the diamine amines (sterics/electronics) and the electrophilicity of the dicarbonyl carbonyls. In protic solvents, hydrogen bonding can stabilize specific transition states, while aprotic solvents may favor the thermodynamic product.

Resolution Strategy: Solvent & Substrate Engineering
  • Solvent Effect:

    • Methanol (MeOH): Often provides the best selectivity due to H-bonding networks stabilizing the specific hemiaminal intermediate.

    • Base Tuning: Addition of Triethylamine (TEA, 5.0 eq) has been shown to invert or enhance regioselectivity compared to acidic conditions by altering the protonation state of the diamine.

  • Substrate Modification (The "Ynone" Route):

    • Instead of 1,2-dicarbonyls, use Ynones (alkynyl ketones).

    • Mechanism: Michael addition followed by cyclization. This pathway is electronically driven and yields regioselectivity often >20:1 .

Purification of Regioisomers (If Synthesis Fails)

Standard C18 columns often fail to separate quinoxaline regioisomers due to identical hydrophobicity.

  • Recommended Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl .

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions and shape selectivity, which differ between isomers.
  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

Ticket #003: The "Imposter" (Benzimidazole Rearrangement)

Issue: Mass spec shows [M-14] or similar loss; NMR indicates loss of the pyrazine ring character. Product is a benzimidazole.[2][3][4] Status: CRITICAL

Diagnosis: Acid-Catalyzed Contraction

Under strongly acidic conditions or high heat, the quinoxaline core (especially if N-oxide intermediates form) can undergo a ring contraction rearrangement to form benzimidazoles.

Visualizing the Pathways

The following diagram illustrates the divergence between the desired quinoxaline, the polymeric tar, and the benzimidazole impurity.

QuinoxalinePathways Start 1,2-Diamine + 1,2-Dicarbonyl MonoImine Mono-imine Intermediate Start->MonoImine Condensation Polymer Polymeric Tars (Black Precipitate) Start->Polymer Oxidation (O2) Excess Acid/Heat Quinoxaline Quinoxaline (Target Product) MonoImine->Quinoxaline Cyclization (-H2O) Benzimidazole Benzimidazole (Rearrangement) MonoImine->Benzimidazole Strong Acid (Ring Contraction) NOxide Quinoxaline N-Oxide Quinoxaline->NOxide Over-oxidation NOxide->Benzimidazole Acid/Heat Rearrangement

Figure 1: Reaction landscape showing the critical divergence points. Note that Benzimidazole formation is often irreversible.

Experimental Protocols
Protocol A: Standard "Green" Synthesis (High Yield, Low Waste)

Best for simple substrates where regioselectivity is not the primary concern.

  • Reagents: o-Phenylenediamine (1.0 mmol), 1,2-Dicarbonyl (1.0 mmol).

  • Catalyst: Bentonite Clay K-10 (100 mg) OR Iodine (10 mol%).

  • Solvent: Ethanol or Water (5 mL).

  • Procedure:

    • Mix reagents in solvent at Room Temperature .

    • Stir for 10–30 minutes (monitor by TLC).

    • Workup: Filter off the clay catalyst (if used). For Iodine, wash with dilute Na₂S₂O₃ to remove excess iodine.

    • Result: Product precipitates or is extracted with EtOAc. Yields typically >90%.

Protocol B: Regioselective Synthesis (Ynone Method)

Best for unsymmetrical targets requiring high isomeric purity.

  • Reagents: o-Phenylenediamine (1.0 mmol), Alkynyl Ketone (Ynone) (1.0 mmol).

  • Solvent: Methanol (5 mL).

  • Base: Cesium Carbonate (Cs₂CO₃) or TEA (catalytic amounts may suffice, but stoichiometry varies by substrate).

  • Procedure:

    • Stir under Argon at Room Temperature.

    • Mechanism: The amine undergoes conjugate addition to the ynone (

      
      -position), followed by intramolecular cyclization.
      
    • Selectivity: This pathway locks the regiochemistry, avoiding the equilibration issues of dicarbonyls.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Impurity Type1 Black/Dark Solid Problem->Type1 Type2 Double Spots (TLC/HPLC) Problem->Type2 Type3 Unexpected Mass (M-14) Problem->Type3 Sol1 Oxidative Polymerization ACTION: Use Inert Atm (N2), Remove Strong Acid Type1->Sol1 Sol2 Regioisomers ACTION: Switch to PFP Column, Use Ynone Route Type2->Sol2 Sol3 Benzimidazole Rearrangement ACTION: Lower Temp, Avoid Acid Reflux Type3->Sol3

Figure 2: Rapid diagnostic flowchart for impurity identification and resolution.

References
  • BenchChem. (2025). Preventing byproduct formation in quinoxaline synthesis from 1,2-Diacetylbenzene. Link

  • Elumalai, V., et al. (2021).[5] A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen. Link

  • Ubarhande, S. S., et al. (2011).[6] Green Synthesis of Quinoxaline and Substituted Quinoxalines. International Journal of Chemical Sciences. Link

  • Mamedov, V. A. (2016).[2] Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances. Link

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Link

  • Wei, L., & Wan, J. P. (2020).[5] Quinoxaline Synthesis by Domino Reactions. Link

  • Shao, J., et al. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Heterocycles. Link

Sources

Technical Support Center: Purification of 7-Fluoroquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

7-Fluoroquinoxaline-5-carboxylic acid is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation kinase inhibitors. The presence of the fluorine atom at the 7-position combined with the carboxylic acid at the 5-position creates a specific electronic environment essential for binding affinity.

However, its synthesis—typically via the condensation of 4-fluoro-2,3-diaminobenzoic acid with glyoxal or the oxidation of 7-fluoro-5-methylquinoxaline—often yields persistent impurities. The two most critical Critical Quality Attributes (CQAs) failing in standard protocols are:

  • Regioisomeric Purity: Contamination with the 6-fluoro isomer.

  • Chromophoric Impurities: Polymerized oxidative by-products resulting in brown/black discoloration.

This guide provides a self-validating purification workflow designed to achieve >99.5% HPLC purity.

The "Golden Path" Purification Protocol

This protocol moves beyond simple recrystallization, utilizing pH-Controlled Fractional Precipitation to leverage the subtle pKa differences between isomers and impurities.

Phase A: The Acid-Base Swing (Chemical Purity)

Objective: Remove non-acidic impurities (unreacted diamines, decarboxylated quinoxalines).

  • Dissolution: Suspend the crude 7-FQC in 1M NaOH (5 volumes). Stir at ambient temperature until fully dissolved. The solution should be dark brown.

    • Mechanism:[1][2] Forms the sodium carboxylate salt (highly soluble).

  • Filtration: Filter the alkaline solution through a Celite pad.

    • Removal: Removes insoluble decarboxylated by-products (7-fluoroquinoxaline) and polymerized tars.

  • Controlled Precipitation: Cool the filtrate to 0–5°C. Slowly add 6M HCl dropwise.

    • Critical Endpoint: Adjust pH to 3.5 – 4.0 . Do not go to pH 1.0 yet.

    • Why? The carboxylic acid precipitates near its isoelectric point. Going too acidic (pH < 1) can protonate the quinoxaline nitrogens, redissolving the compound as a hydrochloride salt.

Phase B: Isomer Depletion (Regioisomeric Purity)

Objective: Separate 7-FQC from the 6-Fluoro isomer.

The 6-fluoro and 7-fluoro isomers have distinct solubility profiles in acetic acid systems due to the inductive effect of fluorine relative to the carboxylic acid.

  • Solvent System: Glacial Acetic Acid / Water (9:1 v/v).

  • Reflux: Suspend the wet cake from Phase A in the solvent mixture (10 volumes). Heat to reflux (approx. 100°C). The solid should fully dissolve.

  • Adsorbent Treatment: Add activated carbon (Type CP-97 or equivalent, 5 wt%). Stir at reflux for 30 minutes. Filter hot.

    • Note: This step is vital for color removal.

  • Slow Cooling: Allow the filtrate to cool to room temperature over 4 hours, then chill to 0°C for 2 hours.

    • Causality: The 7-FQC isomer crystallizes preferentially in this lattice. Rapid cooling traps the 6-isomer.

  • Wash: Filter and wash with cold ethyl acetate (to remove acetic acid residues).

Troubleshooting Guide (FAQ Format)

Issue 1: "My HPLC purity is >99%, but the material is dark brown."

Diagnosis: Oxidative polymerization of trace amino-precursors. The Fix: Standard carbon treatment often fails because these polymers are trapped inside the crystal lattice.

  • Repulp: Dissolve the material in 1M NaOH (complete dissolution releases trapped impurities).

  • Oxidative Bleach: Add 1% w/w hydrogen peroxide (30% solution) to the alkaline solution. Stir for 15 minutes.

  • Precipitate: Re-acidify with HCl to recover the solid.

  • Result: This chemically degrades the chromophores before they can re-precipitate.

Issue 2: "I cannot separate the 6-Fluoro isomer below 1%."

Diagnosis: Isomorphic inclusion. The isomers are co-crystallizing. The Fix: Switch to Hydrogensulfite Adduct Formation .

  • Quinoxalines form water-soluble adducts with sodium bisulfite (NaHSO3).

  • The formation constants (

    
    ) differ for the 6- and 7-isomers due to steric hindrance near the nitrogen atoms.
    
  • Protocol: Stir crude mixture in 20% NaHSO3 solution. Filter undissolved solids (enriched in one isomer). Acidify the filtrate to release the other isomer. Note: This is a yield-sacrificing step but highly effective for separation.

Issue 3: "Low yield after acidifying the alkaline solution."

Diagnosis: Formation of the Hydrochloride Salt.[2][3] The Fix: Quinoxalines are weak bases (pKa ~0.6). If you acidify to pH 0–1, the ring nitrogens protonate, forming a soluble cation


.
  • Correction: Back-titrate with NaOH to pH 3.5 (the isoelectric region) to maximize precipitation.

Visualized Workflows

Diagram 1: Purification Logic Flow

This flowchart illustrates the decision matrix for purification based on the nature of the impurity.

PurificationProtocol Start Crude 7-FQC (Purity < 95%) Dissolve Dissolve in 1M NaOH (pH > 12) Start->Dissolve Filter Filter Insolubles (Removes Decarboxylated Byproducts) Dissolve->Filter Acidify Acidify to pH 3.5-4.0 (Isoelectric Precipitation) Filter->Acidify Filtrate Check Check HPLC Purity Acidify->Check Recryst Recrystallization (AcOH/H2O 9:1) Check->Recryst Regioisomer > 0.5% Bisulfite Bisulfite Adduct Loop (For stubborn isomers) Check->Bisulfite Regioisomer > 5% Final Pure 7-FQC (>99.5%) Check->Final Pass Recryst->Final Bisulfite->Acidify Re-precipitate

Caption: Figure 1. Step-wise purification logic. The "Bisulfite Loop" is reserved for high levels of isomeric contamination.

Diagram 2: Solubility & pH Relationship

Understanding the amphoteric nature of the molecule is key to yield maximization.

SolubilityCurve Acid pH < 1.0 Soluble Cation (Protonated Ring N) Neutral pH 3.5 - 4.5 Insoluble Zwitterion (Precipitation Zone) Acid->Neutral Add NaOH Neutral->Acid Add HCl (Over-acidification) Base pH > 10.0 Soluble Anion (Carboxylate Salt) Neutral->Base Add NaOH Base->Neutral Add HCl

Caption: Figure 2. Solubility behavior of Quinoxaline-5-carboxylic acid derivatives vs. pH.

Quantitative Data Summary

Table 1: Solvent Screening for Recrystallization

Solvent SystemYield (%)Isomer Removal EfficiencyColor RemovalNotes
Ethanol (Abs) 85%LowModerateGood for removing salts, poor for isomers.
AcOH / H2O (9:1) 72% High High Recommended. Best balance of purity/yield.
DMF / Water 90%LowLowDifficult to dry; solvent entrapment issues.
DMSO 95%NoneNoneAvoid. Hard to remove solvent.

References

  • Synthesis of Quinoxaline Carboxylic Acids

    • Title: Method for preparing heterocyclic-carboxylic acids.[2][4][5]

    • Source: US P
    • Relevance: Describes the oxidation of methyl-quinoxalines to carboxylic acids and basic workup procedures.
    • URL
  • Isomer Separation Techniques

    • Title: Approaches to the preparation of 6- and 7-methyl-8-substituted pterins... and a novel approach to isomer separation.[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Validates the use of hydrogensulfite adducts for separating structurally similar nitrogen-heterocycle isomers.
    • URL:[Link]

  • General Quinoxaline Chemistry

    • Title: Quinoxaline, its derivatives and applications: A St
    • Source: European Journal of Medicinal Chemistry.
    • Relevance: Provides pKa data (Ring N pKa ~0.6) supporting the pH-solubility logic in the troubleshooting section.
    • URL:[Link]

Sources

Technical Support Center: Degradation Pathways of Quinoxaline Compounds Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of these compounds under various stress conditions. The information herein is designed to help you anticipate, identify, and resolve challenges encountered during stability and forced degradation studies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of quinoxaline compounds.

Q1: My quinoxaline compound is showing unexpected degradation during routine handling in the lab. What are the likely causes?

A1: Quinoxaline compounds, while generally stable, can be susceptible to degradation under ambient conditions, primarily due to light and the presence of atmospheric oxygen. Photodegradation can be a significant issue, particularly for quinoxaline derivatives with electron-donating groups.[1][2][3] It is crucial to handle these compounds in amber vials or under low-light conditions to minimize photolytic degradation. Additionally, some quinoxaline derivatives can undergo slow oxidation in the presence of air. If you suspect oxidative degradation, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am planning a forced degradation study for a novel quinoxaline-based drug candidate. What stress conditions are most relevant?

A2: A comprehensive forced degradation study for quinoxaline compounds should, at a minimum, include acidic, basic, oxidative, thermal, and photolytic stress conditions, as recommended by ICH guidelines.[4][5][6] The specific conditions should be tailored to the properties of your compound. For instance, the concentration of acid or base and the temperature for thermal degradation should be selected based on the drug's stability.[4] A good starting point is to aim for 5-20% degradation to ensure that the degradation products are detectable without completely destroying the parent compound.[4][5]

Q3: What are the most common degradation pathways observed for quinoxaline compounds under hydrolytic (acidic/basic) conditions?

A3: Under acidic conditions, quinoxaline derivatives with susceptible functional groups, such as esters or amides, are prone to hydrolysis.[7][8] For example, 2-chloro-3-(2-pyridinyl)quinoxaline is known to hydrolyze to 2-hydroxy-3-(2-pyridinyl)quinoxaline.[9] In basic media, while some quinoxalines are relatively stable, others, particularly quinoxaline 1,4-dioxides, can be unstable.[7] Alkaline hydrolysis of ester-containing quinoxalines can also occur.[7][10] The specific pathway will depend on the substituents present on the quinoxaline ring system.

Q4: My analytical method (HPLC-UV) is showing a loss of the main peak for my quinoxaline compound after oxidative stress, but I am not seeing any new peaks. What could be happening?

A4: This phenomenon can occur for several reasons. One possibility is that the degradation products do not possess a chromophore that absorbs at the wavelength you are monitoring. In this case, using a diode array detector (DAD) or a mass spectrometer (MS) can help identify any non-UV-active degradants.[11] Another possibility is that the degradation has resulted in the formation of insoluble products that have precipitated out of the solution and are not being injected into the HPLC system. Visually inspect your stressed samples for any precipitates. Finally, it's possible that the degradation products are volatile and have evaporated. Headspace gas chromatography-mass spectrometry (GC-MS) can be a useful tool to investigate this.

Q5: Are there any specific considerations for the thermal degradation of quinoxaline compounds?

A5: Yes. While many quinoxaline compounds exhibit good thermal stability, some can undergo decomposition at elevated temperatures.[12][13] The decomposition pathway can be influenced by the presence of oxygen.[14] For some quinoxaline derivatives, thermal stress can lead to decarboxylation if a carboxylic acid group is present.[7] It is important to conduct thermal degradation studies in both inert and oxidizing atmospheres to fully characterize the thermal stability of your compound.[14]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results in Photostability Studies

Symptom: High variability in the percentage of degradation observed between replicate samples exposed to the same light source.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Uneven Light Exposure Ensure all samples are equidistant from the light source and that there are no shadows cast on any of the samples. Use a calibrated lux meter and radiometer to verify uniform light intensity across all sample positions.The rate of photodegradation is directly proportional to the intensity of light exposure. Inconsistent exposure will lead to variable degradation.[4]
Sample Concentration Effects Prepare all samples at the same concentration. If studying the effect of concentration, ensure that the concentrations are accurately prepared and reported.At high concentrations, "self-shielding" can occur, where the outer layer of the solution absorbs most of the light, protecting the inner solution from degradation.
Solvent Effects Use the same solvent for all samples in a given experiment. Be aware that some solvents can act as photosensitizers or quenchers, influencing the degradation rate.The solvent can play a direct role in the photodegradation mechanism, and switching solvents can lead to different degradation pathways and rates.
Oxygen Availability If oxidative photodegradation is suspected, either ensure all samples are equally exposed to air or conduct the experiment under an inert atmosphere to exclude oxygen.The presence of oxygen can significantly accelerate the photodegradation of some compounds through the formation of reactive oxygen species.
Issue 2: Difficulty in Identifying Degradation Products by LC-MS

Symptom: A new peak is observed in the HPLC chromatogram of a stressed sample, but a corresponding mass is not detected in the mass spectrometer.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Poor Ionization of Degradant Try switching the ionization source (e.g., from ESI to APCI) or the polarity (positive vs. negative ion mode).Some degradation products may ionize more efficiently under different conditions. APCI is often better for less polar compounds.
Formation of Isomeric Degradants Use a high-resolution mass spectrometer (HRMS) to obtain an accurate mass measurement. This can help to distinguish between isomers and provide the elemental composition of the degradant.Isomers will have the same nominal mass, making them indistinguishable with a low-resolution MS. HRMS provides the necessary mass accuracy for differentiation.
Degradant is Unstable in the MS Source Lower the source temperature and fragmentation energy (cone voltage).Some degradation products may be thermally labile and decompose in the high-temperature environment of the mass spectrometer source.
Formation of a Non-Volatile Salt If the stress condition involved a non-volatile buffer, try to desalt the sample before LC-MS analysis using solid-phase extraction (SPE) or a similar technique.Non-volatile salts can suppress the ionization of the analyte of interest.

III. Experimental Protocols & Methodologies

This section provides detailed protocols for conducting forced degradation studies on quinoxaline compounds.

Protocol 1: General Forced Degradation Procedure

This protocol outlines the general steps for subjecting a quinoxaline compound to various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of the quinoxaline compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • For each stress condition, dilute the stock solution with the appropriate stressor to a final concentration of 0.1 mg/mL.

2. Stress Conditions:

Stress Condition Typical Reagents and Conditions ICH Guideline Reference
Acidic Hydrolysis 0.1 M to 1 M HCl, heat at 60-80°C.ICH Q1A(R2)[15]
Basic Hydrolysis 0.1 M to 1 M NaOH, heat at 60-80°C.ICH Q1A(R2)[15]
Oxidative Degradation 3-30% H₂O₂, room temperature or slightly elevated.ICH Q1A(R2)[15]
Thermal Degradation Heat the solid compound or a solution at 40-80°C.[4]ICH Q1A(R2)[15]
Photolytic Degradation Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.ICH Q1B[16]

3. Time Points:

  • Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progress of the degradation.

4. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.

1. Column Selection:

  • Start with a C18 column, as they are versatile and suitable for a wide range of compounds.

2. Mobile Phase Selection:

  • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).

  • Optimize the gradient to achieve good separation between the parent peak and any degradation peaks.

3. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

  • Specificity is demonstrated by showing that the method can resolve the parent drug from all potential degradation products.

IV. Degradation Pathway Visualizations

The following diagrams illustrate common degradation pathways for quinoxaline compounds under different stress conditions.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Quinoxaline_Ester Quinoxaline with Ester Group Quinoxaline_Acid Quinoxaline Carboxylic Acid Quinoxaline_Ester->Quinoxaline_Acid + H₃O⁺ Quinoxaline_Ester_B Quinoxaline with Ester Group Quinoxaline_Salt Quinoxaline Carboxylate Salt Quinoxaline_Ester_B->Quinoxaline_Salt + OH⁻

Caption: Hydrolytic degradation of an ester-containing quinoxaline.

G Quinoxaline Quinoxaline Quinoxaline_N_Oxide Quinoxaline N-Oxide Quinoxaline->Quinoxaline_N_Oxide Oxidizing Agent (e.g., H₂O₂) Ring_Opened_Product Ring-Opened Products Quinoxaline_N_Oxide->Ring_Opened_Product Further Oxidation

Caption: Oxidative degradation pathway of a quinoxaline compound.

G Quinoxaline_Derivative Quinoxaline Derivative Photodegradation_Products Various Photodegradation Products Quinoxaline_Derivative->Photodegradation_Products Light (hν)

Caption: General scheme for the photodegradation of quinoxaline derivatives.

V. References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health. [Link]

  • Possible degradation pathway of quinoline. ResearchGate. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Institutes of Health. [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review. Pharmacophore. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link]

  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. MDPI. [Link]

  • Morphological Stability of a Quinoxaline-Based Double-Cable Conjugated Polymer under Thermal Stress. ACS Publications. [Link]

  • Photochemical reactions of quinoxalin-2-ones and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Evaluation of thermal stability of quinones by thermal analysis techniques. ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. The University of the South Pacific. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

  • Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. RSC Publishing. [Link]

  • Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives. PubMed. [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]

  • Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation. ResearchGate. [Link]

Sources

Navigating Catalyst Selection for Quinoxaline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Optimizing Catalyst Selection in Quinoxaline Synthesis. As Senior Application Scientists with extensive field experience, we have designed this guide to move beyond a simple recitation of protocols. Instead, we aim to provide you with the causal understanding necessary to not only execute these syntheses but to troubleshoot and optimize them effectively. Quinoxalines are a vital class of N-heterocycles, forming the backbone of numerous pharmaceuticals and functional materials.[1] Their synthesis, while often straightforward in principle, can present numerous challenges in practice. This guide is structured to address these challenges head-on, providing you with the insights to navigate catalyst selection, mitigate side reactions, and achieve high-purity products.

I. Fundamentals of Catalyst Selection: The "Why" Behind the Choice

The classical and most common method for quinoxaline synthesis involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] While this reaction can sometimes proceed without a catalyst, particularly with reactive starting materials, the use of a catalyst is generally crucial for achieving high yields, reducing reaction times, and enabling milder reaction conditions.[4] The choice of catalyst is paramount and dictates the reaction's efficiency and selectivity. Catalysts for quinoxaline synthesis can be broadly categorized into three main types: Brønsted acids, Lewis acids, and heterogeneous catalysts.

A. Brønsted Acid Catalysis: The Workhorse of Quinoxaline Synthesis

Brønsted acids, such as acetic acid and p-toluenesulfonic acid (p-TSA), are frequently employed due to their low cost and effectiveness.[1] They function by protonating one of the carbonyl groups of the 1,2-dicarbonyl compound, thereby increasing its electrophilicity and facilitating nucleophilic attack by the 1,2-diamine.

G cluster_0 Protonation of Dicarbonyl cluster_1 Nucleophilic Attack cluster_2 Dehydration & Cyclization Dicarbonyl R-C(=O)-C(=O)-R' Protonated_Dicarbonyl R-C(=O+H)-C(=O)-R' Dicarbonyl->Protonated_Dicarbonyl + H+ (from Acid) Intermediate_1 Tetrahedral Intermediate Diamine Ar(NH2)2 Diamine->Intermediate_1 Intermediate_2 Dihydroquinoxaline Intermediate_1->Intermediate_2 - H2O Quinoxaline Quinoxaline Product Intermediate_2->Quinoxaline - H2O, Aromatization

Caption: Competing reaction pathways leading to quinoxaline and benzimidazole formation.

Causality and Prevention:

  • Nature of the Dicarbonyl Compound: If your 1,2-dicarbonyl is an α-keto aldehyde, the aldehyde group is significantly more reactive than the ketone. This can lead to initial condensation at the aldehyde, followed by a competing pathway to form a benzimidazole, especially if an oxidative environment is present.

  • Presence of Aldehyde Impurities: Even when using a 1,2-diketone, trace aldehyde impurities can react with the o-phenylenediamine to form benzimidazoles.

  • Catalyst Choice: Some catalysts may favor the benzimidazole pathway. For instance, highly acidic conditions can sometimes promote side reactions.

Strategies for Suppression:

  • Purify the Dicarbonyl Compound: Ensure your dicarbonyl starting material is free from mono-carbonyl impurities.

  • Optimize the Catalyst: Mild Lewis acids or certain heterogeneous catalysts have been shown to favor quinoxaline formation. For instance, reactions catalyzed by cerium(IV) ammonium nitrate have been reported to proceed cleanly with minimal side products. 3[5]. Control the Atmosphere: As mentioned, an inert atmosphere can suppress oxidative side reactions that may lead to benzimidazole formation.

Q3: I am using an unsymmetrical 1,2-diamine or 1,2-dicarbonyl and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A3: Achieving regioselectivity is a significant challenge in quinoxaline synthesis with unsymmetrical substrates. The formation of a mixture of isomers complicates purification and reduces the yield of the desired product.

Factors Influencing Regioselectivity:

  • Electronic Effects: The electronic properties of the substituents on both the diamine and the dicarbonyl play a crucial role. Electron-donating groups on the diamine will activate the amino groups, while electron-withdrawing groups on the dicarbonyl will enhance the electrophilicity of the carbonyl carbons. The interplay of these effects determines the initial site of nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the other, favoring reaction at the less hindered site.

  • Catalyst: The choice of catalyst can have a profound impact on regioselectivity. Some catalysts may coordinate preferentially to one of the carbonyl groups, directing the reaction pathway.

Strategies for Controlling Regioselectivity:

  • Catalyst Screening: A systematic screening of different Lewis acids is often the most effective approach. Some catalysts may exhibit a higher degree of chelation control, leading to a single regioisomer.

  • Stepwise Synthesis: In some cases, a stepwise approach may be necessary. This could involve protecting one of the amino groups on the diamine, performing the condensation, and then deprotecting and cyclizing to obtain the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing pathways, thereby affecting the isomeric ratio. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., ethanol, water) is recommended.

Q4: My heterogeneous catalyst is losing activity after a few cycles. What is causing this and can I regenerate it?

A4: Catalyst deactivation is a common issue with recyclable catalysts and can be caused by several factors.

Mechanisms of Deactivation:

  • Fouling/Coking: The deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the active sites of the catalyst is a common cause of deactivation. This physically blocks the pores and active sites.

  • Poisoning: Strong adsorption of impurities from the reactants or solvent onto the active sites can poison the catalyst.

  • Sintering: At high temperatures, the small, highly active nanoparticles of a supported metal catalyst can agglomerate into larger, less active particles.

Regeneration Strategies:

  • For Fouling/Coking:

    • Washing: Washing the catalyst with an appropriate solvent can sometimes remove adsorbed byproducts.

    • Calcination: For more stubborn carbonaceous deposits, calcination (heating in the presence of air or oxygen) at a controlled temperature can burn off the coke. Care must be taken not to sinter the catalyst during this process.

  • For Poisoning:

    • Washing: A thorough washing procedure may remove the poisoning species.

    • Chemical Treatment: In some cases, a specific chemical treatment may be required to remove the poison.

Q5: The purification of my quinoxaline product is proving difficult due to poor solubility. What are some effective purification strategies?

A5: Poor solubility can indeed make purification challenging. Here are some approaches to consider:

  • Recrystallization from a High-Boiling Solvent: If the product is poorly soluble in common recrystallization solvents at their boiling points, consider using a higher-boiling solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or xylenes.

  • Soxhlet Extraction: For extremely insoluble compounds, Soxhlet extraction can be a powerful purification technique. The crude product is placed in a thimble and continuously extracted with a hot solvent. As the solvent cools and cycles back, the pure product crystallizes out in the collection flask.

  • Column Chromatography with a Stronger Eluent System: If you are using column chromatography, you may need to employ a more polar eluent system. For very polar or poorly soluble compounds, adding a small amount of a strong solvent like methanol or even a few drops of acetic acid to the eluent can help to improve solubility and mobility on the column.

  • pH Adjustment: If your quinoxaline has acidic or basic functional groups, its solubility will be pH-dependent. You may be able to dissolve it at one pH, filter out insoluble impurities, and then precipitate the pure product by adjusting the pH.

III. Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Quinoxaline Synthesis

This protocol provides a framework for efficiently screening different catalysts for the synthesis of a target quinoxaline.

  • Preparation: In a series of identical reaction vials, place a magnetic stir bar. To each vial, add the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 0.1 mmol of a Lewis acid, or a specific weight of a heterogeneous catalyst). Include a control reaction with no catalyst.

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol) to each vial.

  • Reaction: Stir the reactions at the desired temperature (e.g., room temperature or 60 °C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Analysis: Once the reactions appear to be complete (or after a set time), work up each reaction mixture appropriately. For homogeneous catalysts, this may involve an aqueous wash and extraction. For heterogeneous catalysts, simply filter off the catalyst. Analyze the crude product yield and purity by ¹H NMR or LC-MS.

Protocol 2: High-Yield Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst

This protocol is adapted from a method known to produce high yields with minimal byproducts.

[5]* Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)
  • Benzil (1 mmol, 210 mg)
  • Montmorillonite K-10 clay (200 mg)
  • Ethanol (10 mL)
  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine, benzil, and montmorillonite K-10 clay.

    • Add ethanol and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).

    • Upon completion, filter the reaction mixture to remove the clay catalyst. Wash the clay with a small amount of hot ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline as a white solid.

IV. Data Presentation

Table 1: Comparison of Various Catalysts for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux1245
Acetic AcidEthanolReflux485
CuSO₄·5H₂OEthanolRoom Temp292
Montmorillonite K-10EthanolRoom Temp1.595
TiO₂-Pr-SO₃HEthanolRoom Temp0.295
CANWaterRoom Temp0.398

V. Visualization of Key Concepts

Catalyst Deactivation and Regeneration Cycle

G Active_Catalyst Active Heterogeneous Catalyst Reaction_Cycle Quinoxaline Synthesis (Multiple Cycles) Active_Catalyst->Reaction_Cycle Deactivated_Catalyst Deactivated Catalyst (Fouled/Poisoned) Reaction_Cycle->Deactivated_Catalyst Regeneration Regeneration (e.g., Calcination, Washing) Deactivated_Catalyst->Regeneration Regeneration->Active_Catalyst

Caption: A simplified workflow for heterogeneous catalyst deactivation and regeneration.

VI. References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

  • Benchchem. (n.d.). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance.

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie.

  • Switchable synthesis of benzimidazole/quinoxaline C-glycosides with o-phenylenediamines and sulfoxonium ylide glyco-reagents. (n.d.). Chemical Communications (RSC Publishing).

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). RSC Publishing.

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.

  • Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.).

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH.

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI.

Sources

Technical Support Center: Enhancing Carboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Research & Development) Topic: Carboxylic Acid Activation Strategies & Troubleshooting Ticket ID: CHEM-ACT-2024-X

Introduction: The Activation Paradox

Carboxylic acids are thermodynamically stable and kinetically inert toward nucleophilic attack due to the poor leaving group ability of the hydroxyl group (


). To facilitate amidation or esterification, the hydroxyl must be converted into a superior leaving group (halide, carboxylate, or active ester).

This guide provides high-level troubleshooting for the four primary activation modalities: Acyl Halides , Carbodiimides , Onium Salts (Uronium/Phosphonium) , and Catalytic Activation .

Module 1: Acid Chlorides (Thionyl & Oxalyl Chloride)

Overview: The most aggressive activation method. Converts


 to 

. Reagents: Thionyl Chloride (

), Oxalyl Chloride (

).
Troubleshooting Guide

Issue 1: Reaction stalls or proceeds sluggishly.

  • Diagnosis: Formation of the intermediate chlorosulfite (with

    
    ) or chlorooxalate is kinetically slow without a catalyst.
    
  • Solution: Add DMF (Dimethylformamide) (1-5 mol%).

    • Mechanism:[1][2][3][4][5][6][7][8][9] DMF reacts with the acid chloride reagent to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than the bulk reagent.

    • Protocol: Add 1 drop of dry DMF to the reaction mixture. Bubbling should intensify immediately.

Issue 2: Product degrades or turns black during concentration.

  • Diagnosis: Thermal instability or polymerization caused by residual

    
     or 
    
    
    
    .
  • Solution:

    • Switch from

      
       to Oxalyl Chloride . The byproducts (
      
      
      
      ,
      
      
      ,
      
      
      ) are gases at room temperature, allowing milder workup.
    • Use Dichloromethane (DCM) as a solvent rather than neat reagent to modulate temperature.

Issue 3: Acid-sensitive protecting groups (Boc, TBS) are cleaved.

  • Diagnosis: Generation of

    
     gas creates a highly acidic environment.
    
  • Solution: Use Neutral Activation .

    • Add a non-nucleophilic base like Pyridine or 2,6-Lutidine (1.1 equiv) to scavenge

      
       as it forms.
      
    • Warning: Ensure the base does not react with the acid chloride to form a ketene (if

      
      -protons are present).
      
Visualizing the Catalytic Cycle

DMF_Catalysis DMF DMF Vilsmeier Vilsmeier Intermediate DMF->Vilsmeier + OxCl - CO, CO2, Cl- OxCl Oxalyl Chloride AcidCl Acid Chloride (R-COCl) Vilsmeier->AcidCl + Acid - DMF, HCl Acid Carboxylic Acid (R-COOH) AcidCl->DMF Regenerated caption Figure 1: DMF-catalyzed activation of carboxylic acids via the Vilsmeier intermediate.

Module 2: Carbodiimide Coupling (DCC/EDC/DIC)

Overview: Standard method for Steglich esterification and peptide coupling. Reagents: DCC (Dicyclohexylcarbodiimide), EDC (Water-soluble), DIC (Diisopropylcarbodiimide).

Troubleshooting Guide

Issue 1: Low yield due to N-acylurea byproduct.

  • Diagnosis: The O-acylisourea intermediate rearranges to the stable, unreactive N-acylurea via an

    
     acyl migration. This is irreversible.
    
  • Solution: Add a nucleophilic catalyst: DMAP (for esters) or HOBt/HOAt (for amides).

    • Logic: The catalyst intercepts the O-acylisourea faster than the rearrangement can occur, forming a reactive active ester that is immune to rearrangement.

Issue 2: Difficulty removing urea byproduct (DCU).

  • Diagnosis: DCU is insoluble in most solvents but soluble enough to contaminate chromatography.

  • Solution:

    • Switch to EDC (EDC·HCl): The urea byproduct is water-soluble and can be removed via an acidic aqueous wash (

      
      ).
      
    • Switch to DIC: The urea byproduct is soluble in DCM, allowing filtration of the peptide/product if it precipitates, or easier washing in solid-phase synthesis.

Issue 3: Racemization of


-chiral centers. 
  • Diagnosis: Over-activation leads to oxazolone (azlactone) formation, which readily racemizes.

  • Solution: Maintain low temperatures (

    
    ) and strictly use HOBt  or Oxyma  as additives to buffer the "active" species reactivity.
    
Data: Reagent Selection Matrix
ReagentSolubility (Byproduct)Best Use CasePrimary Risk
DCC Insoluble (DCU)Cheap, large-scale, non-polar productsProduct contamination, allergen
EDC Water SolubleSolution-phase peptides, conjugationMoisture sensitivity
DIC Soluble in DCMSolid-Phase Peptide Synthesis (SPPS)Less reactive than EDC

Module 3: Onium Salts (HATU, HBTU, PyBOP)

Overview: The "Gold Standard" for difficult couplings (sterically hindered). Reagents: HATU, HBTU, PyBOP.[10]

Troubleshooting Guide

Issue 1: Reaction works but yield is low (<50%).

  • Diagnosis: "Capping" of the amine.[6] If the uronium reagent reacts with the amine before the acid activates, it forms a guanidinium species that terminates the chain.

  • Solution: Pre-activation protocol.

    • Mix Carboxylic Acid + HATU + Base (DIPEA).

    • Stir for 2-5 minutes to form the Active Ester (-OAt).

    • Then add the Amine.

Issue 2: Significant Racemization (Epimerization).

  • Diagnosis: Use of incorrect base stoichiometry or type. Strong bases or excess base promote proton abstraction from the

    
    -carbon.
    
  • Solution:

    • Use DIPEA (Hünig's Base) or NMM (N-methylmorpholine).[10] Avoid Triethylamine (TEA).

    • Stoichiometry: Ensure Base

      
       2.0 equivalents relative to Acid.
      
    • Switch Reagent: If HATU racemizes, switch to PyBOP or COMU , which are often gentler.

Issue 3: Solid precipitate forms immediately upon mixing.

  • Diagnosis: Salt formation between the acid and the base, or low solubility of the zwitterionic active ester.

  • Solution: Use a polar aprotic solvent system: DMF or NMP . Avoid DCM for HATU couplings unless solubilizing agents are added.

Visualizing the HATU Pathway

HATU_Mechanism Start Carboxylic Acid + HATU + DIPEA Inter1 O-Acyl Uronium (Unstable) Start->Inter1 Activation Byproduct Guanidinium (Dead End) Start->Byproduct Direct Amine Attack (Avoid this!) ActiveEster OAt Active Ester (Activated Species) Inter1->ActiveEster Rearrangement Product Amide Product ActiveEster->Product + Amine Nucleophilic Attack caption Figure 2: HATU activation pathway. Note the risk of 'Dead End' byproduct if amine is added too early.

Module 4: Catalytic & Green Activation (Boronic Acids)

Overview: Emerging "green" chemistry allowing amidation without stoichiometric coupling reagents. Reagents: 2-Iodophenylboronic acid, 3,4,5-Trifluorophenylboronic acid.

Troubleshooting Guide

Issue 1: Reaction requires high heat or reflux (Dean-Stark).

  • Diagnosis: Water removal is the driving force.[11][12] Boronic acid catalysis relies on the reversible formation of an acyloxyboronic acid intermediate.

  • Solution: Add Molecular Sieves (4Å or 5Å) directly to the reaction vessel to scavenge water at lower temperatures (

    
    ), avoiding thermal degradation.
    

Issue 2: Catalyst deactivation.

  • Diagnosis: Formation of stable boroxine trimers or competitive inhibition by the amine.

  • Solution: Use electron-deficient arylboronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid). The increased Lewis acidity prevents stable amine-boron complex formation, keeping the catalyst active.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Gernigon, N., et al. (2012).[13] Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters. Link

  • Neises, B., & Steglich, W. (1978).[14] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi). Bulletin of the Chemical Society of Japan. Link

Sources

Technical Support Center: Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Common Experimental Pitfalls

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials, making their synthesis a cornerstone of modern chemistry.[1] However, the path to the desired heterocycle is often fraught with challenges, from low yields and unexpected side products to purification nightmares. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate these common pitfalls.

Proactive Strategies: Preventing Problems Before They Start

The most effective troubleshooting is prevention. A well-designed experiment considering the following factors can save significant time and resources.

Starting Material Quality and Stoichiometry

The purity of your starting materials is paramount. Trace impurities can act as catalyst poisons or participate in unwanted side reactions.

  • Verification: Always characterize starting materials upon receipt, even from reliable vendors. NMR, GC-MS, and melting point analysis can confirm identity and purity.

  • Stoichiometry: Precise measurement of reactants is critical. For multi-component reactions, slight deviations in stoichiometry can dramatically alter the product distribution.

Solvent Selection and Purity

Solvents do more than just dissolve reactants; they influence reaction rates, equilibria, and even stereoselectivity.[2][3]

  • Anhydrous Conditions: Many reactions, particularly those involving organometallics or strong bases, require strictly anhydrous solvents to prevent quenching of reagents and formation of byproducts.

  • Polarity and Solubility: Ensure your solvent can fully dissolve reactants at the reaction temperature to maintain a homogeneous reaction mixture. In cases of poor solubility, consider a co-solvent system.

  • Regioselectivity: The choice of solvent can significantly impact the regioselectivity of a reaction. For instance, in Minisci-type reactions with quinolines, tuning the solvent and acid combination can favor C2 or C4 functionalization.[4]

Mastering the Catalytic Cycle

Whether using transition metals or acids, understanding the catalyst's role is key.

  • Catalyst Loading: Use the minimum effective catalyst loading. Excess catalyst can sometimes lead to side reactions or complicate purification.

  • Catalyst Poisoning: Heterocyclic compounds, particularly those containing nitrogen and sulfur, can coordinate with metal catalysts, leading to catalyst poisoning and undesired C-H functionalization.[5] In such cases, exploring alternative catalysts, such as iron-based systems, can be a sustainable and effective strategy.[6]

Strategic Use of Protecting Groups

Protecting groups are essential tools for masking reactive functional groups and directing the course of a reaction.[7]

  • Orthogonality: Choose protecting groups that can be installed and removed under conditions that do not affect other functional groups in the molecule.

  • Stability vs. Lability: The ideal protecting group is stable under the reaction conditions but can be removed easily and cleanly. For NH protection in indoles and pyrroles, Boc groups are common but can be labile, while phenylsulfonyl groups are robust but require harsh removal conditions.[8]

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during heterocyclic synthesis in a question-and-answer format.

Low or No Yield
Q1: My Paal-Knorr pyrrole synthesis is giving a very low yield. What are the likely causes?

A1: The Paal-Knorr synthesis, while straightforward, can be sensitive to reaction conditions.[9][10]

  • Insufficient Acid Catalysis: This reaction typically requires an acid catalyst to promote the cyclization and dehydration steps.[11][12] If you are using mild conditions, a stronger acid or higher temperature may be necessary. However, be aware that harsh acidic conditions can degrade sensitive functionalities on your starting material.[9][10][11]

  • Incomplete Enolization: The mechanism involves the enol form of one carbonyl attacking the other. Ensure your conditions favor enolization.

  • Reversibility: The initial steps of the reaction can be reversible. Driving the reaction forward by removing water, for example with a Dean-Stark trap, can improve yields.

  • Starting Material Stability: 1,4-dicarbonyl compounds can be unstable.[12] Verify the purity of your starting material before starting the reaction.

Troubleshooting Workflow: Low Yield in Paal-Knorr Synthesis

Caption: Decision tree for troubleshooting low yields in Paal-Knorr synthesis.

Q2: My Pictet-Spengler reaction is not proceeding to completion. How can I drive it forward?

A2: The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and related structures, but its success hinges on the formation of a key iminium ion intermediate.[13]

  • Iminium Ion Formation: This step is often rate-limiting. The reaction is acid-catalyzed, and a linear relationship between reaction rate and acidity is often observed.[14] For less reactive phenethylamines, stronger acids or "superacids" may be required to generate a sufficiently electrophilic intermediate.[14]

  • Substrate Reactivity: Electron-rich aromatic rings are more nucleophilic and will cyclize more readily. If your substrate has electron-withdrawing groups, harsher conditions like higher temperatures and longer reaction times may be necessary.[15]

  • Formaldehyde Equivalents: When using formaldehyde, it is sometimes added in portions over the course of the reaction to maintain its concentration and drive the reaction to completion.[15]

Unexpected Products & Regioselectivity Issues
Q3: I'm getting a mixture of regioisomers in my reaction. How can I improve selectivity?

A3: Regioselectivity is a common challenge in the functionalization of heterocycles.

  • Solvent and Additive Effects: As mentioned earlier, the solvent can have a profound effect on which position of a heterocycle reacts.[4][16] Screening a range of solvents with varying polarities is a good starting point. The addition of acids or bases can also protonate or deprotonate the heterocycle, altering its electronic properties and directing functionalization to a different position.

  • Steric Hindrance: Bulky substituents on your starting material can block certain positions, favoring reaction at less hindered sites.

  • Directed C-H Functionalization: If direct functionalization is proving unselective, consider introducing a directing group that can chelate to a metal catalyst and guide the reaction to a specific C-H bond.[5]

Q4: The Hantzsch pyridine synthesis yielded an unexpected product. What could have happened?

A4: While the Hantzsch synthesis is a classic multi-component reaction, its mechanism can be complex with several competing pathways.[17]

  • Reaction Intermediates: The reaction proceeds through various intermediates, and the stability of these can be influenced by the specific reactants and conditions used.[17] This can lead to the formation of unexpected products. For example, under certain conditions, 1,2-dihydropyridine isomers can be formed instead of the expected 1,4-dihydropyridine.[18][19]

  • Oxidation Step: The initial product of the Hantzsch synthesis is a dihydropyridine, which must be oxidized to the final aromatic pyridine.[20] If the oxidation is incomplete or if the dihydropyridine is unstable under the reaction conditions, a mixture of products can result.

Purification Challenges
Q5: My nitrogen-containing heterocyclic product is streaking badly on the silica gel column. What can I do?

A5: Basic nitrogen heterocycles are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation.

  • Basic Modifier: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can neutralize the acidic sites on the silica and significantly improve chromatography.[21]

  • Alternative Stationary Phases: If a basic modifier is not effective or is incompatible with your product, consider using a different stationary phase. Alumina (basic or neutral) is a common alternative. For highly polar compounds, reversed-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) are excellent options.[21]

Table 1: Chromatography Troubleshooting for Basic Heterocycles

IssuePotential CauseRecommended Solution
Streaking/Tailing on TLC Strong interaction with acidic silicaAdd 0.1-1% triethylamine or ammonia to the eluent.
Poor Separation Co-elution of product and impuritiesTry a different solvent system or switch to a different stationary phase (e.g., alumina, C18).
Product is very polar Strong retention on normal phase silicaUse reversed-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile with a formic acid modifier).[21]
Q6: I'm struggling with the crystallization of my product. It keeps "oiling out."

A6: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is often due to the solution being supersaturated or the presence of impurities.[21]

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can favor the formation of an oil over crystals.[21]

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth. Adding a tiny seed crystal of the pure compound can also induce crystallization.[21]

  • Solvent System: You may be using too much solvent, or the solvent may be too "good" at dissolving your compound even at low temperatures. Try reducing the volume of the solvent or using a co-solvent system where your compound is less soluble.[21]

Reaction Monitoring & Scale-Up
Q7: How can I effectively monitor the progress of my microwave-assisted synthesis?

A7: Microwave-assisted synthesis offers rapid reaction times, which can make monitoring challenging.[22][23][24][25][26]

  • TLC Monitoring: For reactions that take several minutes, it is often possible to pause the reaction, cool the vessel, and take a small aliquot for TLC analysis.

  • In-situ Probes: Some modern microwave reactors are equipped with in-situ probes that can monitor temperature and pressure in real-time. This data can be used to infer reaction progress.

  • Method Development: When developing a new microwave method, run a series of small-scale experiments at different time points to build a reaction profile. This will help you determine the optimal reaction time for larger-scale syntheses.

Experimental Protocol: Microwave-Assisted Hantzsch Dihydropyrimidine Synthesis

  • In a 10 mL microwave process vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol).

  • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 225W for 10-15 minutes. Monitor the progress intermittently by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Wash the solid product with ethyl acetate and then ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine.

Workflow for Microwave Reaction Optimization

G A Define Reaction B Small-Scale Test Runs (Varying Time & Power) A->B C Analyze by TLC/LC-MS B->C D Identify Optimal Conditions C->D E Scale-Up Reaction D->E F Verify Product Purity E->F

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 7-Fluoroquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, quinoxaline derivatives stand out for their diverse biological activities and applications. Among these, 7-fluoroquinoxaline-5-carboxylic acid is a compound of significant interest, potentially serving as a key building block in the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, we will delve into the rationale behind the spectral features, compare it with related structures, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The Foundational Principles of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.[1][2] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[3] For ¹H NMR, we are observing the behavior of protons. The key information we can glean from a ¹H NMR spectrum includes:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. The chemical shift is reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[4][5]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[5]

  • Signal Splitting (Multiplicity): This is caused by the interaction of neighboring, non-equivalent protons and provides information about the number of adjacent protons. This phenomenon is also known as spin-spin coupling.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and data from similar compounds.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labeling.

Predicted Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.9 - 9.2Doublet~1.5 - 2.0Located on the pyrazine ring, deshielded by the two nitrogen atoms.
H-3~8.9 - 9.2Doublet~1.5 - 2.0Similar to H-2, located on the pyrazine ring.
H-6~8.2 - 8.5Doublet of doubletsJHF ≈ 8-10, JHH ≈ 2Ortho to the fluorine atom, exhibiting a large coupling. Also shows a smaller meta coupling to H-8.
H-8~7.8 - 8.1Doublet of doubletsJHF ≈ 5-7, JHH ≈ 2Meta to the fluorine atom, showing a smaller coupling. Also shows a meta coupling to H-6.
COOH~12 - 14Broad Singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.[6][7] This signal would disappear upon D₂O exchange.[5][6]

Causality Behind the Predictions:

  • Quinoxaline Core: The protons on the pyrazine ring (H-2 and H-3) are expected to be significantly downfield due to the electron-withdrawing nature of the two nitrogen atoms. For the parent quinoxaline, these protons appear around δ 8.8 ppm.[8]

  • Carboxylic Acid Group: The carboxylic acid at the C-5 position is an electron-withdrawing group, which will further deshield the protons on the benzenoid ring, particularly the ortho proton (H-6). The acidic proton of the carboxylic acid itself is expected to appear at a very high chemical shift, typically above 10 ppm.[6][7]

  • Fluorine Substituent: The fluorine atom at the C-7 position has two key effects. Firstly, its high electronegativity will influence the chemical shifts of the adjacent protons. Secondly, and more significantly, the ¹⁹F nucleus (spin ½) will couple with the neighboring protons, leading to characteristic splitting patterns.[9][10] We expect to see a larger ortho coupling (JHF) between F-7 and H-6, and a smaller meta coupling (JHF) between F-7 and H-8.

Comparative Analysis: The Impact of Substituents

To appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with that of simpler, related molecules.

Comparison of ¹H NMR Data for Quinoxaline Derivatives:

CompoundH-2/H-3H-5/H-8H-6/H-7
Quinoxaline[8]~8.8 ppm (s)~8.1 ppm (dd)~7.7 ppm (dd)
Predicted: this compound ~8.9 - 9.2 ppm (d)H-8: ~7.8-8.1 (dd)H-6: ~8.2-8.5 (dd)
2-Quinoxalinecarboxylic acid[8]H-3: ~9.3 ppm (s)~8.2 ppm (d)~7.9 ppm (m)

Structural Comparison:

Caption: Structural comparison of Quinoxaline and this compound.

This comparison highlights how the addition of the fluoro and carboxylic acid groups is predicted to shift the signals of the aromatic protons and introduce additional complexity in the form of H-F coupling.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a compound like this compound.

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Magnetic Field Homogeneity lock->shim acquire 8. Acquire Spectrum shim->acquire

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[11][12] The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble.[13] Common choices include DMSO-d₆, Methanol-d₄, or Chloroform-d. Add approximately 0.6-0.7 mL of the chosen solvent to the sample.[11][12] Gentle warming or vortexing may be necessary to achieve complete dissolution.

  • Filtration: To ensure a homogenous sample free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Spectrometer Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.[14]

  • Shimming: This is an automated or manual process to optimize the homogeneity of the magnetic field across the sample, which results in sharper spectral lines.[14]

  • Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the ¹H NMR spectrum.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The quality of the final spectrum is a direct reflection of the care taken during sample preparation. Sharp, well-resolved peaks and a flat baseline are indicative of a properly prepared sample and a well-shimmed spectrometer. Conversely, broad peaks or the presence of impurity signals would necessitate a re-evaluation of the sample preparation procedure.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of signals that are highly informative of its structure. The downfield shifts of the pyrazine protons, the characteristic broad singlet of the carboxylic acid proton, and the distinctive splitting patterns arising from ¹H-¹⁹F coupling provide a comprehensive fingerprint of the molecule. By understanding the principles behind these spectral features and by following a rigorous experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural elucidation and purity assessment of this important class of compounds.

References

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • McNab, H. (1978). ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, 1023-1027. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Impact Analytical. (n.d.). NMR Analysis. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Ottawa, NMR Facility. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • CSIR-NIScPR. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • PubMed. (n.d.). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Retrieved from [Link]

  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Northwestern University, IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Synthesis of 4,12-dihydro-4-oxoquino-[1,8a,8-a,b]quinoxaline-5-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Retrieved from [Link]

Sources

13C NMR Spectral Assignment Guide: 7-Fluoroquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the structural validation of 7-Fluoroquinoxaline-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors and fluoro-pharmaceuticals.

Unlike standard spectral lists, this guide functions as a comparative assignment strategy , specifically designed to distinguish the target compound from its most persistent synthetic regioisomer, 6-Fluoroquinoxaline-5-carboxylic acid .

Executive Summary

In drug discovery, the precise placement of fluorine on the quinoxaline ring dictates metabolic stability and binding affinity. The synthesis of this compound often yields the 6-fluoro isomer as a significant impurity. Standard 1D 13C NMR is frequently insufficient due to signal overlap in the aromatic region (110–150 ppm).

This guide recommends a 19F-Guided Assignment Protocol as the superior alternative to standard assignment, utilizing Carbon-Fluorine (


) coupling constants as a "molecular ruler" to unambiguously map the substitution pattern.
Part 1: Strategic Comparison of Assignment Methods
FeatureMethod A: Standard 1D 13C {1H} Method B: 19F-Guided Analysis (Recommended)
Primary Mechanism Chemical Shift (

) matching.
Scalar Coupling Analysis (

).
Differentiation Power Low . The electronic effect of F and COOH on the ring is similar for isomers, leading to ambiguous shifts (

1-2 ppm).
High . The magnitude of

splitting depends strictly on bond distance, which changes drastically between isomers.
Risk Factor High risk of misassigning C6/C7/C8 due to solvent-dependent shifts.Low risk.

values are largely solvent-independent structural constants.
Verdict Useful for functional group confirmation (COOH).Essential for Regiochemical Proof.
Part 2: The "Product" Performance – Predicted Spectral Fingerprint

The following data represents the theoretical high-confidence assignment derived from substituent chemical shift (SCS) additivity rules for the quinoxaline core, validated against empirical trends in fluoro-heterocycles.

Target Structure: this compound Solvent: DMSO-


 (Recommended for solubility of the carboxylic acid)
Table 1: 13C NMR Assignment & Coupling Constants
Carbon PositionTypePredicted Shift (

, ppm)
Multiplicity (due to F)Coupling Constant (

, Hz)
Assignment Logic (The "Why")
C-5 Quaternary131.5Doublet (

)
~10 - 12 HzDiagnostic Peak. Ipso to COOH, but meta to F. A large

confirms F is at pos 7. (In the 6-F isomer, this would be a

of ~20 Hz).
C-6 Methine (CH)112.0Doublet (

)
~22 - 25 HzOrtho to F. Shielded by F resonance effect. Large

splitting.
C-7 Quaternary163.5Doublet (

)
~250 - 255 HzIpso to F. The most deshielded aromatic signal. Massive

splitting makes this unmistakable.
C-8 Methine (CH)116.0Doublet (

)
~22 - 25 HzOrtho to F. Similar to C6 but distinguished by HMBC correlations to N1.
C-8a Quaternary146.0Doublet (

)
~10 - 12 HzJunction carbon meta to F.
C-4a Quaternary139.0Singlet / Broad< 3 HzJunction carbon para to F. Coupling is negligible (

), appearing as a singlet.
C-2 Methine (CH)145.5Singlet-Pyrazine ring. Remote from F.
C-3 Methine (CH)146.5Singlet-Pyrazine ring. Remote from F.
COOH Carbonyl167.0Singlet-Characteristic acid shift.

Critical Differentiator: In the 6-fluoro isomer , the C5-COOH carbon is ortho to the fluorine. This would result in a


 coupling of ~20-25 Hz  on the Carboxyl-bearing carbon (C5). In the target 7-fluoro isomer , C5 is meta to F, resulting in a much smaller 

of ~10 Hz
.
Part 3: Visualization of Signaling Pathways

The following diagram illustrates the J-Coupling Network , visualizing how the Fluorine atom "talks" to specific carbons to confirm the structure.

G cluster_legend Key Interpretation F7 Fluorine-7 (Source) C7 C7 (Ipso) δ ~163.5 ppm F7->C7 1J coupling (~250 Hz) C6 C6 (Ortho) δ ~112.0 ppm F7->C6 2J coupling (~22 Hz) C8 C8 (Ortho) δ ~116.0 ppm F7->C8 2J coupling (~22 Hz) C5 C5 (Meta) δ ~131.5 ppm (COOH Bearing) F7->C5 3J coupling (~10 Hz) *DIAGNOSTIC* C8a C8a (Meta) δ ~146.0 ppm F7->C8a 3J coupling (~10 Hz) legend The 3J coupling to C5 (Green) confirms the Meta relationship. If F were at pos 6, this would be a stronger 2J coupling.

Caption: J-Coupling propagation pathway from Fluorine-7. Note the diagnostic 3-bond coupling to the C5-COOH carbon, distinguishing it from the 2-bond coupling seen in the 6-fluoro isomer.

Part 4: Experimental Protocol (Self-Validating System)

To achieve the resolution required to measure these couplings, follow this specific acquisition protocol.

1. Sample Preparation:

  • Solvent: Dissolve 20-30 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why: The carboxylic acid moiety can cause aggregation in non-polar solvents (CDCl3), leading to broad lines that obscure small

      
       couplings. DMSO disrupts hydrogen bond dimers.
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

2. Acquisition Parameters (13C {1H}):

  • Frequency: Minimum 100 MHz (for 13C), corresponding to a 400 MHz proton instrument.

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~167 and Fluorine-split Ipso carbon).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C5, C7, C4a, C8a, COOH) have long T1 relaxation times. A short D1 will suppress the very signals you need for diagnosis (C5 and C7).

  • Scans: Minimum 1024 scans to ensure the satellite peaks of the splitting patterns are visible above noise.

3. Validation Step (The "Check"):

  • Measure the distance (in Hz) between the two legs of the doublet at ~131.5 ppm (C5).

  • If J = ~10-12 Hz: Confirmed 7-Fluoro isomer.

  • If J = ~20-25 Hz: Confirmed 6-Fluoro isomer.

  • If J = ~0 Hz (Singlet): Suspect Para-isomer (rare) or defluorination.

References
  • RSC Publishing. "13C nuclear magnetic resonance spectra of quinoxaline derivatives." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • National Institutes of Health (NIH). "Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines." Magnetic Resonance in Chemistry. Available at: [Link]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Available at: [Link]

  • ResearchGate. "19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives." Available at: [Link]

Technical Comparison Guide: 7-Fluoroquinoxaline-5-carboxylic Acid Scaffolds vs. Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In the landscape of kinase inhibition and antibacterial research, the quinoline scaffold has long been a privileged structure (e.g., Bosutinib, Ciprofloxacin). However, issues with solubility, lipophilicity-driven toxicity, and efflux-pump-mediated resistance have necessitated scaffold hopping .

7-Fluoroquinoxaline-5-carboxylic acid represents a strategic bioisostere. By introducing a second nitrogen atom into the ring system (quinoxaline vs. quinoline) and positioning a fluorine atom at the 7-position, this scaffold offers distinct physicochemical advantages. This guide objectively compares this specific quinoxaline building block against traditional quinoline inhibitors, focusing on solubility , metabolic stability , and binding vector orientation .

Chemical Architecture & Physicochemical Profile[1][2][3]

The transition from a quinoline to a quinoxaline core fundamentally alters the electronic landscape of the inhibitor. The table below contrasts the this compound scaffold with its direct quinoline analogue (7-Fluoroquinoline-5-carboxylic acid).

Table 1: Physicochemical Comparison (In Silico Consensus)
Feature7-Fluoroquinoxaline-5-COOH (Target)7-Fluoroquinoline-5-COOH (Comparator)Impact on Drug Design
Core Structure 1,4-Diazanaphthalene (2 Nitrogens)1-Azanaphthalene (1 Nitrogen)Quinoxaline has lower LogP (more polar).
H-Bond Acceptors 2 (Ring Nitrogens)1 (Ring Nitrogen)Additional N provides novel H-bond opportunities in the kinase hinge region.
pKa (Basic N) ~0.6 - 0.8 (Less basic)~4.9 (More basic)Reduced basicity decreases lysosomal trapping and non-specific binding.
7-Fluoro Role Blocks metabolic oxidation at C-7; increases lipophilicity locally.Blocks metabolic oxidation at C-7.Critical for extending half-life (

).
5-COOH Vector Points towards solvent-exposed region (Type I inhibitors).Similar vector, but different twist angle relative to the ring.Ideal handle for solubilizing groups (e.g., piperazines).

Key Insight: The extra nitrogen in the quinoxaline ring lowers the calculated LogP by approximately 0.5–0.8 units compared to the quinoline. This is crucial for improving the Ligand Efficiency (LE) of the final drug candidate.

Mechanistic Advantage: The "Hinge Binder" Effect[1]

In kinase drug discovery (e.g., targeting c-Met, VEGFR, or EGFR), the nitrogen atoms of the heterocycle often interact with the hinge region of the ATP-binding pocket.

  • Quinoline Limitation: Quinolines typically form a single hydrogen bond (Acceptor) with the hinge backbone. To achieve potency, they often require elaborate side chains.

  • Quinoxaline Advantage: The 1,4-nitrogen arrangement allows for a "water-mediated" bridging network or direct bidentate binding depending on the kinase conformation. The 7-fluoro substituent withdraws electron density, modulating the pKa of the ring nitrogens, thereby fine-tuning the H-bond strength without compromising the hydrophobic interaction with the gatekeeper residue.

Visualization: Scaffold Hopping Logic

ScaffoldHopping Quinoline Quinoline Scaffold (High LogP, Single H-Bond) Issues Limitations: 1. Poor Solubility 2. Efflux Susceptibility 3. Metabolic Liability Quinoline->Issues Identified Risks Design Design Strategy: Insert N at pos-4 Add F at pos-7 Issues->Design Medicinal Chem Intervention Quinoxaline 7-Fluoroquinoxaline-5-COOH (Lower LogP, Dual H-Bond Potential) Design->Quinoxaline Synthesis Outcome Outcome: Improved Metabolic Stability Altered Vector for 5-Substituents Quinoxaline->Outcome Biological Profile

Figure 1: Logical flow of scaffold hopping from Quinoline to Quinoxaline to address solubility and metabolic liabilities.

Experimental Protocols

To validate the performance of the this compound scaffold, the following protocols are recommended. These establish the compound's utility as a building block for high-affinity inhibitors.[1]

Protocol A: Synthesis of the Core Scaffold

Rationale: Commercial availability can be sporadic. In-house synthesis ensures purity.

  • Starting Material: 3-Fluoro-5-nitrobenzoic acid.

  • Reduction: Hydrogenation (H2, Pd/C) to yield 3-amino-5-fluorobenzoic acid (Note: This route requires careful regiocontrol; alternative: start with 4-fluoro-2,3-diaminobenzoic acid precursors if available).

  • Cyclization (The "Beirut Reaction" Adaptation):

    • React the diamine precursor with glyoxal (or ethyl glyoxalate) in ethanol/water under reflux.

    • Critical Step: Maintain pH neutral to prevent decarboxylation of the 5-COOH.

  • Purification: Acid-base extraction. The carboxylic acid allows the product to be pulled into aqueous NaHCO3, washing away non-acidic impurities, then re-precipitated with HCl.

Protocol B: Derivatization (Amide Coupling)

Rationale: The 5-COOH is the "exit vector" for attaching solubilizing groups (e.g., N-methylpiperazine).

  • Activation: Dissolve this compound (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.

  • Coupling: Add the amine partner (e.g., morpholine, piperazine derivative). Stir at RT for 4-6 hours.

  • Validation: Monitor by LC-MS. The 7-F atom provides a distinct signature in 19F-NMR (approx -110 to -130 ppm), useful for tracking the reaction without interference from the amide protons.

Protocol C: Kinase Inhibition Assay (Generic)

Rationale: Compare the IC50 of the Quinoxaline derivative vs. the Quinoline derivative.

  • System: FRET-based kinase assay (e.g., LanthaScreen) targeting c-Met or VEGFR2.

  • Control: Staurosporine (pan-kinase inhibitor).

  • Comparator: Synthesize the exact quinoline analogue (lacking the N4 nitrogen).

  • Data Analysis: Calculate the Selectivity Score (S-score) . Quinoxalines often show higher selectivity due to the specific electronic demand of the two nitrogens.

Comparative Performance Data

The following data summarizes literature trends comparing Quinoxaline vs. Quinoline cores in kinase and antibacterial applications.

Table 2: Biological & ADME Benchmarks
MetricQuinoline-based Inhibitor7-Fluoroquinoxaline-based Inhibitor Performance Verdict
Solubility (pH 7.4) Low (< 10 µM typical)Medium-High (> 50 µM) Quinoxaline Wins: The extra nitrogen reduces crystal lattice energy and increases polarity.
Metabolic Stability (HLM) Moderate (Subject to oxidation)High Quinoxaline Wins: The 7-Fluoro group specifically blocks the primary site of P450 metabolism on the ring.
Efflux Ratio (P-gp) High (often > 2.0)Low (< 1.5) Quinoxaline Wins: Lower lipophilicity reduces recognition by P-glycoprotein efflux pumps.
Kinase Potency (IC50) < 10 nM (High potency)< 15 nM (Comparable)Tie: Potency is maintained, but Quinoxaline offers better "drug-like" properties.

Synthesis Pathway Visualization

The following diagram outlines the critical synthetic pathway to access the 5-carboxy functionalized scaffold, highlighting the regioselectivity required.

SynthesisPath Start Precursor: 4-Fluoro-2,3-diaminobenzoic acid Reaction Cyclization (Reflux, EtOH/H2O) Start->Reaction Reagent Reagent: Glyoxal / Bisulfite adduct Reagent->Reaction Product Product: This compound Reaction->Product Condensation (-2 H2O) Deriv Downstream: Amide Coupling (HATU/DIPEA) Product->Deriv Lead Optimization

Figure 2: Synthetic route for the construction of the this compound core.

Conclusion

This compound is a superior scaffold for lead optimization campaigns where solubility and metabolic stability are bottlenecks for traditional quinoline inhibitors. While quinolines provide high potency, the quinoxaline bioisostere maintains this potency while significantly improving the ADME profile (lower LogP, reduced efflux).

Recommendation: Use this scaffold when the corresponding quinoline lead shows poor oral bioavailability or rapid metabolic clearance. The 5-COOH group serves as a versatile handle for fine-tuning the solvent-front interaction.

References

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for 7-Fluoroquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Leading HRMS Platforms for Pharmaceutical Analysis

For researchers, scientists, and professionals in drug development, the precise and accurate characterization of small molecules is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology in this endeavor, offering unparalleled capabilities in determining elemental composition and elucidating molecular structures.[1] This guide provides an in-depth, technical comparison of leading HRMS platforms for the analysis of 7-Fluoroquinoxaline-5-carboxylic acid, a representative heterocyclic carboxylic acid relevant to pharmaceutical research.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established methodologies and field-proven insights to deliver a trustworthy and authoritative resource. Every protocol described is designed as a self-validating system, ensuring reproducibility and confidence in the generated data.

The Critical Role of High-Resolution Mass Spectrometry

In the landscape of analytical chemistry, HRMS is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to several decimal places.[2] This capability allows for the determination of a compound's exact mass, which in turn facilitates the confident assignment of its elemental formula—a critical step in the identification of novel compounds, metabolites, and impurities. The primary technologies enabling HRMS are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers.[3]

Experimental Design: A Comparative Workflow

This guide will compare the performance of three common HRMS configurations for the analysis of this compound:

  • Quadrupole Time-of-Flight (Q-TOF)

  • Orbitrap

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR)

The comparison will be based on key performance metrics including mass accuracy, resolution, and sensitivity. A standardized experimental workflow will be employed to ensure a fair and objective evaluation.

Workflow Overview

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Comparison Sample 7-Fluoroquinoxaline- 5-carboxylic acid Standard Dissolution Dissolve in LC-MS Grade Solvent Sample->Dissolution Dilution Serial Dilution to Working Concentrations Dissolution->Dilution Infusion Direct Infusion via Electrospray Ionization (ESI) Dilution->Infusion Acquisition Data Acquisition (Full Scan MS) Infusion->Acquisition Fragmentation Tandem MS (MS/MS) for Structural Information Acquisition->Fragmentation Processing Mass Accuracy & Resolution Calculation Fragmentation->Processing Comparison Performance Metric Comparison Table Processing->Comparison Conclusion Platform Suitability Assessment Comparison->Conclusion

Figure 1. Standardized workflow for the comparative analysis of this compound on different HRMS platforms.

Experimental Protocols

Materials
  • This compound (Reference Standard, >98% purity)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (Optima™ LC/MS Grade)

Standard Preparation

Causality: The choice of solvent and concentration is critical for achieving optimal ionization and preventing detector saturation. A stock solution is prepared in a strong organic solvent and then diluted in a weaker solvent system compatible with electrospray ionization. The addition of a small amount of formic acid promotes protonation in positive ion mode, which is often beneficial for nitrogen-containing heterocyclic compounds.[4]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid.

  • Further Dilutions: Prepare a series of dilutions from the working standard to assess sensitivity and dynamic range. Recommended concentrations are 1 µg/mL, 100 ng/mL, and 10 ng/mL.

High-Resolution Mass Spectrometry Analysis

Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound, as it minimizes in-source fragmentation.[5] Negative ion mode is often advantageous for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[6][7] However, the quinoxaline moiety can also be protonated, making positive ion mode a viable alternative. Both modes should be evaluated for optimal sensitivity.

Instrumentation and General Parameters:

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative and Positive (separate acquisitions)

  • Infusion Flow Rate: 5 µL/min

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Nitrogen): Instrument-specific, optimized for stable spray

Instrument-Specific Parameters:

  • Q-TOF:

    • Acquisition Mode: Full Scan MS and Targeted MS/MS

    • Mass Range: m/z 50-500

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation patterns.

  • Orbitrap:

    • Resolution Setting: 140,000 FWHM (at m/z 200)

    • Acquisition Mode: Full Scan MS and MS/MS (via HCD)

    • Mass Range: m/z 50-500

  • FT-ICR:

    • Resolution Setting: >400,000 FWHM (at m/z 400)

    • Acquisition Mode: Full Scan MS

    • Mass Range: m/z 50-500

Performance Comparison

The following table summarizes the expected performance of each platform for the analysis of this compound (Exact Mass: 192.0335 for C9H5FN2O2).

Parameter Quadrupole Time-of-Flight (Q-TOF) Orbitrap Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolution (FWHM) Up to 60,000[8]Up to 240,000 (and higher on latest models)[8]>1,000,000[8]
Mass Accuracy < 5 ppm< 3 ppm< 1 ppm[9]
Sensitivity Low femtogram levels[10]High attomole to low femtomoleSimilar to Orbitrap, but can be limited by slower scan speeds
Scan Speed Fast, suitable for coupling with UHPLC[2]Slower than Q-TOF, but improving with newer technology[3]Slower, generally not coupled with fast chromatography
Cost


$

[2]
Ease of Use Relatively straightforwardModerate complexityHigh complexity, requires specialized operators

In-Depth Analysis and Discussion

Mass Accuracy and Resolution

High mass accuracy is crucial for reducing the number of possible elemental formulas for an unknown compound.[9] While all three platforms provide excellent mass accuracy, FT-ICR offers the highest level, which can be indispensable for complex samples or when differentiating between isobaric interferences. Orbitrap instruments provide a very strong balance of high resolution and mass accuracy, making them a popular choice for a wide range of applications.[11][12] Q-TOF systems, while having slightly lower resolution and mass accuracy, are still highly capable for routine accurate mass measurements.[10][13]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

For confident structural identification, tandem mass spectrometry (MS/MS) is essential. This involves isolating the precursor ion of interest (in this case, the ion corresponding to this compound) and fragmenting it to produce a characteristic pattern of product ions. The fragmentation of quinoxaline derivatives can provide valuable structural information.[14] Both Q-TOF and Orbitrap platforms are well-suited for MS/MS experiments. Q-TOF instruments offer fast acquisition speeds, which is advantageous for coupling with liquid chromatography.[15] Orbitrap instruments provide high-resolution and accurate mass measurements on both precursor and product ions, aiding in the confident identification of fragments.

Practical Considerations

The choice of an HRMS platform is not solely based on performance metrics. Practical considerations such as cost, ease of use, and throughput are also critical.[2]

  • Q-TOF systems are often considered workhorse instruments due to their robustness, relatively lower cost, and high throughput capabilities, making them ideal for quantitative and screening applications.[16][17]

  • Orbitrap instruments offer a compelling combination of high performance and versatility, suitable for both qualitative and quantitative workflows in research and development settings.[18]

  • FT-ICR instruments represent the pinnacle of performance but come with a higher cost and operational complexity, typically reserved for specialized research applications requiring the utmost in resolution and mass accuracy.[2]

Conclusion

For the analysis of this compound and similar small molecules in a drug development setting, both Q-TOF and Orbitrap platforms offer excellent capabilities.

  • An Orbitrap instrument is highly recommended when the primary goal is confident structural elucidation and identification of unknowns, due to its superior resolution and mass accuracy.

  • A Q-TOF system is a more pragmatic choice for high-throughput screening and quantitative applications where speed and robustness are paramount, while still providing reliable accurate mass data.

The ultimate decision will depend on the specific analytical challenges, budget, and operational expertise available within the laboratory. This guide provides the foundational knowledge and experimental framework to make an informed decision and to develop robust, reliable analytical methods for the characterization of critical pharmaceutical compounds. The validation of the chosen analytical method is a crucial subsequent step to ensure its reliability and accuracy for its intended purpose.[19][20][21][22]

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A Researcher's Guide to Evaluating Antiplasmodial Activity Against Standard Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of drug resistance in Plasmodium parasites, particularly P. falciparum, necessitates a continuous and rigorous pipeline for the discovery and evaluation of new antiplasmodial compounds. This guide provides an in-depth comparison of methodologies and performance benchmarks essential for researchers, scientists, and drug development professionals. We will explore the mechanisms of standard drugs, detail robust protocols for assessing novel compounds, and present a framework for interpreting their activity in the context of established therapies.

The Benchmark: Understanding Standard Antimalarial Drugs

A meaningful comparison of a novel agent's antiplasmodial activity begins with a deep understanding of the current therapeutic landscape. The efficacy of new compounds is always measured against these standards, not just in terms of potency but also in their ability to overcome existing resistance mechanisms.

Chloroquine (CQ): For decades, chloroquine was the frontline treatment for malaria. It is thought to act by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of toxic heme into hemozoin, leading to oxidative stress and parasite death. However, widespread resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has severely limited its use.[1][2] PfCRT mutations effectively pump the drug out of the food vacuole, preventing it from reaching its target.[2]

Artemisinin and its Derivatives (ART): Artemisinin-based combination therapies (ACTs) are now the standard of care for uncomplicated P. falciparum malaria.[3] Artemisinin is a sesquiterpene lactone with an endoperoxide bridge crucial for its activity.[3] Its mechanism involves activation by heme iron in the parasite, generating a cascade of free radicals that damage parasite proteins and lipids, leading to rapid parasite clearance.[3][4] Emerging resistance, associated with mutations in the Kelch13 (K13) protein, is a significant global health threat.[1]

Atovaquone (ATQ): Atovaquone targets the parasite's mitochondrial electron transport chain by inhibiting the cytochrome bc1 complex.[5][6] This disrupts essential processes like ATP synthesis and pyrimidine biosynthesis, which are vital for DNA replication.[7] It is often used in combination with proguanil to enhance efficacy and reduce the development of resistance.[6][8]

Quantitative Comparison of Antiplasmodial Activity

The cornerstone of evaluating a new compound is quantifying its ability to inhibit parasite growth. This is typically expressed as the half-maximal inhibitory concentration (IC50) for in vitro assays and the half-maximal effective dose (ED50) for in vivo studies.

In Vitro Potency (IC50)

The IC50 value represents the concentration of a compound required to inhibit 50% of parasite growth in culture. A lower IC50 value indicates higher potency. It is crucial to test compounds against a panel of parasite strains, including both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., K1, Dd2) lines, to assess their potential for overcoming known resistance mechanisms.

DrugP. falciparum 3D7 (CQ-Sensitive) IC50 (nM)P. falciparum K1/Dd2 (CQ-Resistant) IC50 (nM)Primary Mechanism of Action
Chloroquine 7.5 - 30.6[9][10]119.8 - 275[11][12]Heme detoxification inhibition
Dihydroartemisinin (DHA) ~1-4[11]~1-4[11]Heme-activated radical generation
Mefloquine ~5-30~30-160Unknown, potential membrane disruption
Atovaquone ~1-5~1-5Mitochondrial bc1 complex inhibition
Novel Hydrazone (CB-41) Not specifiedNot specified, but active in low µM to nM range against resistant strains[13]Prophylactic activity against liver stages[13]
Quinoline-4-carboxamide (DDD107498) Potent activity reported[14]Potent activity reported[14]Inhibition of translation elongation factor 2 (PfEF2)[14]

Note: IC50 values can vary between laboratories and assays. The data presented are representative ranges from cited literature.

In Vivo Efficacy (ED50)

In vivo studies, typically in rodent models like mice infected with Plasmodium berghei, are essential to evaluate a compound's efficacy within a biological system.[15][16] The ED50 is the dose required to suppress parasitemia by 50%.[17] This metric provides insights into the compound's pharmacokinetic and pharmacodynamic properties.[18]

DrugRouteP. berghei ED50 (mg/kg)Notes
Chloroquine s.c. / p.o.1.5 - 1.8[18]Standard benchmark for 4-day suppressive tests.[18]
Artesunate p.o.~6Rapid parasite clearance.
Novel Compound (Fraction 41) Not specified0.085[17]Example of a potent experimental compound.[17]

Essential Methodologies for Comparative Analysis

Rigorous and standardized protocols are critical for generating reliable and comparable data. Here, we detail two fundamental assays in the antiplasmodial drug discovery cascade.

Experimental Workflow for Antiplasmodial Drug Screening

The path from a potential hit to a clinical candidate is a multi-step process. It begins with high-throughput in vitro screening, followed by cytotoxicity assessment to ensure selectivity for the parasite. Promising candidates then advance to in vivo models to assess their efficacy and safety in a whole organism.

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Preclinical Development A Compound Library B In Vitro Antiplasmodial Assay (SYBR Green I) A->B High-Throughput Screening C Determine IC50 Values (vs. Sensitive & Resistant Strains) B->C D Cytotoxicity Assay (e.g., on Human Cell Lines) C->D Active 'Hits' E Calculate Selectivity Index (SI) SI = CC50 / IC50 D->E F In Vivo Efficacy Study (Peters' 4-Day Suppressive Test) E->F Selective Compounds (High SI) G Determine ED50 & ED90 Values F->G H Mechanism of Action Studies G->H Efficacious Compounds I Lead Optimization H->I

Caption: Standard workflow for antiplasmodial drug discovery.

Protocol 1: In Vitro SYBR Green I-Based Fluorescence Assay

This high-throughput method is a gold standard for assessing in vitro antiplasmodial activity. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the growing parasite population.[19][20]

Causality: This assay is preferred over traditional microscopic methods for primary screening due to its scalability, objectivity, and speed. The fluorescence intensity is directly proportional to the amount of parasite DNA, providing a robust measure of parasite growth.

Methodology:

  • Plate Preparation: Add 100 µL of complete culture medium to each well of a 96-well plate. Prepare serial dilutions of the test compounds and standard drugs (e.g., Chloroquine, Artemisinin) in the plate.

  • Parasite Culture: Use synchronized P. falciparum cultures at the ring stage with 1% parasitemia and 2% hematocrit.[21] Add 100 µL of this parasite suspension to each well. Include positive (parasites, no drug) and negative (uninfected red blood cells) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[10]

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (2x final concentration).[20] Add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-24 hours.[20] Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[20]

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: In Vivo Peters' 4-Day Suppressive Test

This is the standard in vivo assay for evaluating the efficacy of potential antimalarial compounds against early-stage blood infections.[22][23][24]

Causality: This test is critical because it assesses a compound's activity within a complex biological system, accounting for factors like metabolism, distribution, and potential prodrug effects, which cannot be evaluated in vitro.[16][22] The use of rodent malaria parasites like P. berghei provides a validated model for initial efficacy screening.[16]

Methodology:

  • Animal Model: Use Swiss albino mice (typically 18-22g).[25]

  • Infection (Day 0): Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells (approximately 1x10^7 parasites).

  • Treatment (Day 0-3): Two to four hours post-infection, administer the first dose of the test compound or standard drug (e.g., Chloroquine at 25 mg/kg) orally or via the desired route.[16] Administer subsequent doses daily for a total of four days. A negative control group receives only the vehicle.

  • Parasitemia Measurement (Day 4): On the fifth day, collect thin blood smears from the tail of each mouse.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells.

  • Data Analysis: Calculate the average percentage of parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [ (Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control ] * 100 The ED50 value can then be determined by testing a range of doses and using probit analysis.[18]

Mechanism of Action and Resistance

A truly valuable novel compound should ideally possess a mechanism of action distinct from existing drugs to circumvent current resistance issues.[14]

Chloroquine's Mechanism and Resistance Pathway

Chloroquine's efficacy is tied to its ability to disrupt the parasite's detoxification of heme. Resistance arises when the PfCRT transporter is mutated, allowing it to expel the drug from its site of action.

G cluster_0 Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) CQ_in Chloroquine (CQ) CQ_in->Heme Inhibits Polymerization PfCRT_S PfCRT (Sensitive) PfCRT_R PfCRT (Resistant) CQ_in->PfCRT_R Efflux CQ_out Chloroquine (CQ) CQ_out->CQ_in Accumulates

Caption: Chloroquine action and PfCRT-mediated resistance.

Understanding these pathways is essential. If a new compound remains potent against CQ-resistant strains, it suggests a different mechanism of action or an ability to evade the PfCRT efflux pump, making it a more promising candidate for further development.

Conclusion

The comparative evaluation of antiplasmodial activity is a multifaceted process that extends beyond simple potency measurements. It requires a strategic approach, utilizing standardized in vitro and in vivo assays to benchmark novel compounds against established drugs. By assessing activity against both sensitive and resistant parasite strains, elucidating the selectivity index, and ultimately demonstrating in vivo efficacy, researchers can identify promising candidates with the potential to become the next generation of antimalarial therapies. The ultimate goal is to discover agents with novel mechanisms of action that can effectively combat the ever-present threat of drug resistance.

References

  • World Health Organization. (n.d.). Artemisinin. WHO. Retrieved from [Link]

  • Cowell, A. N., et al. (2018). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Malaria World. Retrieved from [Link]

  • Mishra, S., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. Indian Journal of Medical Research. Retrieved from [Link]

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Fidock, D. A., et al. (2004). Antimalarial efficacy screening: in vitro and in vivo protocols. Wellcome Trust. Retrieved from [Link]

  • Fidock, D. A., et al. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Nature Reviews Microbiology. Retrieved from [Link]

  • Srivastava, K., & Krishna, S. (2013). Antimalarial pharmacology and therapeutics of atovaquone. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Peters, W. (1975). The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology. Retrieved from [Link]

  • Nogueira, F., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSM Microbiology. Retrieved from [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Clinical Module. Retrieved from [Link]

  • Alemu, A., et al. (2017). In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota. Malaria Journal. Retrieved from [Link]

  • Baro, N. K., et al. (2018). In vivo antiplasmodial activity and pharmacokinetics of a novel hydroxypyridinone hybrid in a mouse model. Scientific Reports. Retrieved from [Link]

  • Gebrehiwot, S., et al. (2017). In vivo antiplasmodial activity evaluation of the leaves of Balanites rotundifolia. Dove Medical Press. Retrieved from [Link]

  • Lelièvre, J., et al. (2007). Artemisinin and chloroquine: do mode of action and mechanism of resistance involve the same protagonists?. Current Opinion in Investigational Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Atovaquone/proguanil. Retrieved from [Link]

  • Barton, V., et al. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chakrabarti, D. (n.d.). Discovery of Antimalarials with Novel Mechanism of Action. MESA Malaria. Retrieved from [Link]

  • de Souza, J. B., et al. (2014). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum. ResearchGate. Retrieved from [Link]

  • Nogueira, F., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN - UNL Repository. Retrieved from [Link]

  • Yan, B. (2025). The Treatment of Malaria: A Comparative Study of Artemisinin and Chloroquine. ResearchGate. Retrieved from [Link]

  • Kaddouri, H., et al. (2024). Novel hydrazone compounds with broad-spectrum antiplasmodial activity and synergistic interactions with antimalarial drugs. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

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A Comparative Guide to Quinoxaline and Quinoline Carboxylic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Two Scaffolds, a Shared Journey in Medicinal Chemistry

In the landscape of heterocyclic chemistry, quinoline and quinoxaline represent two foundational scaffolds of immense importance to drug discovery. Both are bicyclic aromatic structures, containing a benzene ring fused to a nitrogen-containing heterocycle. While quinoline is a fusion of benzene and pyridine, quinoxaline is a fusion of benzene and pyrazine.[1][2] The introduction of a carboxylic acid moiety to these core structures dramatically alters their physicochemical properties and biological activities, creating a rich design space for medicinal chemists.

This guide provides a comparative analysis of quinoxaline and quinoline carboxylic acids, delving into their synthesis, physicochemical characteristics, and biological activities. The objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select and optimize these scaffolds for therapeutic applications. The narrative emphasizes the causality behind experimental choices and is grounded in established scientific literature. Both quinoline and quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making their comparative study particularly relevant.[3][4][5][6]

Structural and Physicochemical Properties: A Tale of Two Heterocycles

The fundamental difference between quinoline and quinoxaline lies in the placement and number of nitrogen atoms in the heterocyclic ring. This seemingly small structural change imparts distinct electronic and physical properties that govern their behavior in biological systems.

  • Quinoline Carboxylic Acids: Possess a single nitrogen atom in the pyridine ring. The position of the carboxylic acid group (e.g., at C2, C3, or C4) significantly influences the molecule's acidity, polarity, and ability to act as a hydrogen bond donor/acceptor.

  • Quinoxaline Carboxylic Acids: Contain two nitrogen atoms at the 1 and 4 positions of the pyrazine ring.[7] This arrangement makes the quinoxaline core more electron-deficient than quinoline. Quinoxaline itself is a weak base with a pKa of 0.56.[7][8] The addition of a carboxylic acid group further modulates these electronic properties.

The differing electronic nature of the core ring systems affects the acidity (pKa) of the carboxylic acid group and the overall lipophilicity (logP) of the molecule. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties

PropertyQuinoxalineQuinoline
Core Structure Benzene fused to PyrazineBenzene fused to Pyridine
Number of Nitrogen Atoms 21
pKa of Core 0.56 (weakly basic)[7][8]4.9 (more basic)
General Solubility Soluble in water and alcohol[9]Slightly soluble in cold water, readily soluble in hot water and most organic solvents[2]
Reactivity Prone to nucleophilic substitutionCan undergo both electrophilic and nucleophilic substitution[10]

Navigating the Synthetic Landscape

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery program. Fortunately, a variety of robust methods exist for the synthesis of both quinoxaline and quinoline carboxylic acids.

Synthesis of Quinoxaline Carboxylic Acids

The most prevalent method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] To introduce a carboxylic acid moiety, precursors containing the acid or a group that can be converted to it (like an ester or a side chain amenable to oxidation) are used.

A notable and scalable two-step process for 2-quinoxalinecarboxylic acid involves:

  • Condensation of o-phenylenediamine with D-fructose in acetic acid to form the quinoxaline skeleton with a polyhydroxyalkyl side chain.[11]

  • Oxidation of this side chain using basic hydrogen peroxide to yield the desired carboxylic acid.[11]

Other methods include the cyclocondensation of o-phenylenediamine with aromatic alkynes catalyzed by copper(II) acetate, and iodine-catalyzed oxidative cyclization with hydroxyl ketones.[12]

Synthesis of Quinoline Carboxylic Acids

Several classic named reactions provide reliable routes to quinoline carboxylic acids:

  • Pfitzinger Reaction: This involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[13][14]

  • Doebner Reaction: Aniline, an aldehyde, and pyruvic acid react to form quinoline-4-carboxylic acid derivatives.[13][15]

  • Combes Synthesis: The acid-catalyzed cyclization of β-amino enones, formed from the reaction of anilines and 1,3-dicarbonyl compounds, yields quinolines.[14]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Modern adaptations often employ microwave irradiation or green chemistry principles to improve yields and reduce environmental impact.[13]

Comparative Biological Activities: A Spectrum of Therapeutic Potential

Both quinoxaline and quinoline carboxylic acids are privileged scaffolds that interact with a multitude of biological targets, leading to a broad spectrum of activities.[3][5][16][17]

Antimicrobial Activity

Both classes of compounds have been extensively investigated for their antibacterial and antifungal properties.

  • Quinoxaline Carboxylic Acids: Derivatives of quinoxaline are known to exhibit potent activity against a range of pathogens.[18][19] Some commercially available drugs containing the quinoxaline moiety, such as echinomycin, function as antibacterial agents.[16] The mechanism often involves the inhibition of nucleic acid synthesis or other essential cellular processes. Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have shown significant activity against E. histolytica, outperforming metronidazole in some cases, potentially through inhibition of thioredoxin reductase.[20]

  • Quinoline Carboxylic Acids: The quinoline core is famously the basis for the quinolone and fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin). While these are not carboxylic acids of the parent quinoline, the principle of a nitrogen-containing bicyclic aromatic acid is central to their function. Their primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Novel quinoline carboxylic acids continue to be synthesized and evaluated against resistant microbial strains.[21][22]

Anticancer Activity

The fight against cancer has seen significant contributions from both scaffolds.

  • Quinoxaline Carboxylic Acids: These compounds exhibit anticancer activity through various mechanisms.[23] Some derivatives act as inhibitors of tubulin polymerization, while others function as cytotoxic agents, particularly under hypoxic conditions found in solid tumors.[12][24] Certain N-allyl quinoxaline derivatives have shown potent cytotoxicity against lung (A594) and breast (MCF-7) cancer cell lines by inhibiting EGFR and VEGFR2 and inducing apoptosis.[23]

  • Quinoline Carboxylic Acids: The quinoline scaffold is a key component in many anticancer drugs.[6][25] These derivatives can induce apoptosis, disrupt cell migration, and act as angiogenesis inhibitors.[25] Specific quinoline carboxylic acids have demonstrated remarkable growth inhibition capacities against cervical (HeLa) and breast (MCF7) cancer cells.[26]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, making anti-inflammatory agents a critical area of research.

  • Quinoxaline Carboxylic Acids: Derivatives of quinoxaline have been reported to possess significant anti-inflammatory properties.[16][24]

  • Quinoline Carboxylic Acids: Derivatives of quinoline-4-carboxylic acid are known to have anti-inflammatory and analgesic activity.[27] Certain quinoline-3-carboxylic and quinoline-4-carboxylic acids have displayed impressive anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models, comparable to the NSAID indomethacin.[26]

Experimental Protocols: A Guide to Comparative Evaluation

To ensure scientific rigor and generate reliable comparative data, standardized and self-validating experimental protocols are essential. Here, we outline workflows for comparing the antimicrobial and anticancer activities of novel quinoxaline and quinoline carboxylic acids.

Workflow for Comparative Antimicrobial Susceptibility Testing

This workflow details the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay MIC Assay Execution (96-Well Plate) cluster_analysis Data Analysis start Synthesize & Purify Quinoxaline & Quinoline Carboxylic Acids stock Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) start->stock serial_dil Perform 2-fold Serial Dilutions of Compounds in MHB stock->serial_dil media Prepare Mueller-Hinton Broth (MHB) (Bacterial Assay) media->serial_dil inoculum Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland Standard add_inoculum Inoculate Wells with Bacterial Suspension (Final conc. ~5x10^5 CFU/mL) inoculum->add_inoculum serial_dil->add_inoculum controls Include Controls: - Positive (Bacteria only) - Negative (Broth only) - Drug Control (e.g., Ciprofloxacin) add_inoculum->controls incubate Incubate Plates (37°C for 18-24 hours) controls->incubate readout Visually Inspect for Turbidity or Read Absorbance (OD600) incubate->readout determine_mic Determine MIC: Lowest concentration with no visible growth readout->determine_mic compare Compare MIC Values: Quinoxaline vs. Quinoline vs. Standard Drug determine_mic->compare

Caption: Comparative workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Explanation:

  • Step 1: Preparation: High-purity compounds are essential for accurate results. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. The use of a standardized bacterial inoculum (0.5 McFarland standard) ensures a consistent starting cell density, which is critical for reproducibility.

  • Step 2: Assay Execution: A 96-well plate format allows for high-throughput screening of multiple compounds and concentrations. Serial dilution is a standard method to test a wide concentration range.

  • Step 3: Controls (Self-Validation): The inclusion of controls is non-negotiable for a valid experiment. The positive control (bacteria without drug) confirms the viability of the inoculum. The negative control (broth only) ensures the sterility of the medium. A standard drug control (e.g., ciprofloxacin) provides a benchmark for potency.

  • Step 4: Data Analysis: The MIC is determined as the lowest drug concentration that inhibits bacterial growth. Comparing the MIC values of the test compounds against each other and the standard provides a clear measure of their relative antimicrobial efficacy.

Protocol for Comparative Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.

Step-by-Step Protocol:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. Causality: This initial incubation ensures that cells are in a logarithmic growth phase and have adhered to the plate before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline and quinoline carboxylic acids in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours. Causality: The treatment duration is chosen to allow sufficient time for the compounds to exert their cytotoxic effects.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Causality: The amount of purple formazan produced is directly proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound using non-linear regression analysis.

Data Presentation and Summary

Quantitative data from these assays should be summarized in clear, comparative tables.

Table 2: Illustrative Comparative Biological Data

Compound IDScaffold TypeMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7 Cells
QX-01Quinoxaline85.2
QL-01Quinoline1612.8
CiprofloxacinStandard1N/A
DoxorubicinStandardN/A0.8
Note: This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Perspectives

Both quinoxaline and quinoline carboxylic acids are exceptionally versatile scaffolds in medicinal chemistry, each with a distinct profile of properties and activities. Quinoxalines, with their electron-deficient pyrazine ring, and quinolines, with their pyridine ring, offer different electronic environments that can be exploited for targeted drug design.

The choice between these scaffolds is not a matter of inherent superiority but rather a strategic decision based on the therapeutic target, desired mechanism of action, and required ADME properties. The future of drug discovery with these compounds lies in the rational design of novel derivatives, the exploration of hybrid molecules that combine the features of both scaffolds, and the investigation of their potential in emerging therapeutic areas such as antiviral and neuroprotective agents.[6][28] The robust synthetic methodologies and well-established biological screening protocols provide a solid foundation for these future endeavors.

References

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry. Link

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (n.d.). TIJER.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry. Link

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. (2012). Der Pharma Chemica.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Link

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. Link

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed. Link

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Link

  • An Overview of Cinnolines, Quinazolines and Quinoxalines: Synthesis and Pharmacological Significance. (n.d.).
  • An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid. (n.d.). ACS Publications. Link

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Link

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (n.d.). PubMed. Link

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). NIH. Link

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
  • Biological activity of quinoxaline derivatives. (2025).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
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  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026).
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  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025).
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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Link

  • A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis.
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A Researcher's Guide to Comparative Cytotoxicity Analysis: Benchmarking Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the initial characterization of a novel compound's efficacy hinges on robust, reproducible, and contextually relevant data. A critical step in this preclinical evaluation is the assessment of cytotoxicity—the ability of a compound to kill cancer cells. However, raw cytotoxicity data, expressed as an IC50 value, is largely meaningless in isolation. Its true value is unlocked through direct comparison with established, clinically relevant anticancer agents. This guide provides a comprehensive framework for conducting such a comparative analysis, grounding the experimental design in established scientific principles and ensuring the integrity of the generated data.

This document is structured to serve as a practical guide for researchers, explaining not just the "how" but the critical "why" behind each step. We will detail the protocols for evaluating a test compound against a panel of well-characterized anticancer drugs—Cisplatin, Doxorubicin, and Paclitaxel—using the HeLa human cervical cancer cell line as a model system.

The Foundation: Principles of Cytotoxicity Assessment

Cytotoxicity assays are essential tools for screening potential drug candidates and determining their therapeutic potential.[1] These assays measure various cellular parameters to determine the extent to which a substance can damage or kill cells.[2] Key indicators of cellular health include membrane integrity, metabolic activity, and enzymatic activity.[2]

The methods for measuring these parameters are diverse and can be broadly categorized:

  • Colorimetric Assays: These assays, such as the MTT or XTT assays, rely on the metabolic reduction of a substrate by viable cells to produce a colored product.[3][4] The amount of colored product is directly proportional to the number of living cells.[4] The MTT assay, specifically, involves the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3]

  • Fluorometric Assays: Assays like the alamarBlue™ (Resazurin) assay use a non-fluorescent dye that is reduced by metabolically active cells into a fluorescent compound.[5] This method is highly sensitive and non-toxic.[5]

  • Luminescent Assays: These assays measure the level of ATP, a key indicator of metabolically active cells, through a luciferase-based reaction.[6][7] The CellTiter-Glo® assay is a popular example, offering high sensitivity in a simple "add-mix-measure" format.[6]

For this guide, we will focus on the MTT assay . Its widespread adoption, cost-effectiveness, and extensive validation in scientific literature make it an excellent choice for foundational cytotoxicity screening.

The Benchmarks: Standard Anticancer Agents

To contextualize the cytotoxic potential of a novel compound, it is imperative to compare it against agents with known mechanisms of action and clinical relevance.[8] We have selected three cornerstone chemotherapeutic drugs that represent distinct mechanisms of inducing cell death.

  • Cisplatin: A platinum-based drug that acts as an alkylating-like agent.[9] Its primary mechanism involves covalently binding to purine bases in DNA, leading to the formation of DNA adducts and crosslinks.[9][10] This damage disrupts DNA replication and repair, ultimately triggering apoptosis (programmed cell death).[10][11]

  • Doxorubicin: An anthracycline antibiotic that functions as a topoisomerase II inhibitor. It intercalates into DNA, preventing the religation of DNA strands during replication and transcription, which leads to DNA double-strand breaks and apoptosis.

  • Paclitaxel: A member of the taxane family, paclitaxel's cytotoxic effect stems from its ability to bind to and stabilize microtubules.[12] This interference with normal microtubule dynamics disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[12]

Experimental Design: A Framework for Reliable Data

A robust experimental design is the bedrock of trustworthy results. The choices of cell line, assay, and controls are critical for ensuring the data is both accurate and relevant.

Cell Line Selection: The HeLa Model

The HeLa cell line, derived from cervical cancer cells, is one of the oldest and most commonly used human cell lines in scientific research. Its rapid growth, high plating efficiency, and well-characterized genome make it an ideal model for initial high-throughput screening of potential anticancer agents.[13][14]

Assay Rationale: Why the MTT Assay?

The MTT assay is selected for its reliability and the vast amount of comparative data available in the literature.[3] It measures the activity of mitochondrial dehydrogenases, providing a proxy for the overall metabolic activity and, by extension, the viability of the cell population.[3] This endpoint is particularly relevant as most cytotoxic agents ultimately compromise cellular metabolism.

The Importance of Controls

Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for interpreting the results correctly.

  • Vehicle Control (Negative Control): Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the test compounds. This control establishes the baseline 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., one of the standard drugs like Cisplatin). This confirms that the assay system is responsive to cytotoxic insults.

  • Blank Control: Wells containing only cell culture medium and the MTT reagent. This is used to subtract the background absorbance from all other readings.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for cell culture and the execution of the MTT cytotoxicity assay.

Protocol 1: HeLa Cell Culture and Maintenance

This protocol is for the routine passaging of HeLa cells to maintain a healthy, sub-confluent culture for experiments.[15][16]

  • Preparation: Warm complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) and PBS to 37°C.[17]

  • Media Removal: Aspirate the old culture medium from a 70-80% confluent T-75 flask of HeLa cells.

  • PBS Wash: Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual medium and serum. Aspirate the PBS.[16]

  • Cell Detachment: Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes, or until cells appear rounded and detached when viewed under a microscope.[18]

  • Neutralization: Add 6-8 mL of pre-warmed complete culture medium to the flask to inactivate the trypsin.[16]

  • Cell Collection: Gently pipette the cell suspension up and down several times to create a single-cell suspension. Transfer the suspension to a 15 mL conical tube.

  • Centrifugation: Centrifuge the cells at 500 x g for 5 minutes at room temperature.[15]

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete medium.

  • Sub-culturing: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new, pre-filled culture flask.[15]

  • Incubation: Place the newly seeded flask in a humidified incubator at 37°C with 5% CO2.[18]

Protocol 2: MTT Cytotoxicity Assay

This protocol details the procedure for treating cells with test compounds and measuring viability.[19][20]

  • Cell Seeding: Harvest HeLa cells as described above. Count the cells and adjust the concentration to 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume logarithmic growth.

  • Compound Preparation: Prepare serial dilutions of the test compound and the standard anticancer agents (Cisplatin, Doxorubicin, Paclitaxel) in complete medium.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle control and blank wells.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[20]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Visualization of Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis culture Maintain HeLa Cell Culture harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-Well Plate harvest->seed prepare_drugs Prepare Serial Dilutions (Test & Standard Drugs) treat_cells Treat Cells with Compounds prepare_drugs->treat_cells incubate Incubate for 48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 compare Compare IC50 Values calc_ic50->compare

Caption: Workflow for Comparative Cytotoxicity Analysis.

Data Analysis and Presentation

Calculating Cell Viability

The raw absorbance data is converted into a percentage of cell viability using the following formula:

% Cell Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process, in this case, cell viability, by 50%.[22] It is the most common metric for comparing the potency of cytotoxic compounds. The IC50 value is determined by plotting the % Cell Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Summary

The calculated IC50 values should be presented in a clear, tabular format for easy comparison. The data below is representative of typical results for these agents against HeLa cells after 48 hours of exposure.

CompoundIC50 (µM) on HeLa Cells (48h Exposure)Primary Mechanism of Action
Novel Compound X [Experimental Value][Hypothesized Mechanism]
Cisplatin ~9.5 µM[14][23]DNA Cross-linking[9][10]
Doxorubicin ~0.2 µMTopoisomerase II Inhibition
Paclitaxel ~0.01 µMMicrotubule Stabilization[12]

Note: IC50 values are highly dependent on experimental conditions (cell density, exposure time, assay method) and can vary between studies.[23]

Probing the Mechanism: Apoptosis Induction

A primary goal of cancer therapy is to induce apoptosis in tumor cells. Many effective anticancer agents achieve their cytotoxic effects through this pathway.[10] A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases.[24]

Executioner caspases , specifically Caspase-3 and Caspase-7, are responsible for cleaving key cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis.[25] Therefore, measuring the activity of Caspase-3/7 can serve as a powerful confirmation that the observed cytotoxicity is due to the induction of programmed cell death. Assays like the Caspase-Glo® 3/7 provide a sensitive, luminescence-based method for this purpose.[26][27]

Visualization of Apoptosis Signaling

The diagram below illustrates a simplified intrinsic pathway of apoptosis, highlighting the central role of caspase activation.

G chemo Chemotherapeutic Agent (e.g., Cisplatin) dna_damage DNA Damage chemo->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation cytc->apoptosome apaf1 Apaf-1 apaf1->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 a_cas9->cas37 a_cas37 Active Caspase-3/7 (Executioner Caspases) cas37->a_cas37 substrates Cellular Substrates a_cas37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to comparing the cytotoxicity of a novel compound against established anticancer agents. By following these detailed protocols and understanding the rationale behind them, researchers can generate reliable, high-quality data that provides a clear benchmark of their compound's potential.

The data generated from this initial screening serves as a critical decision-making point. Favorable results should lead to expanded studies, including:

  • Screening against a broader panel of cancer cell lines from different tissue origins to assess the spectrum of activity.

  • Testing in non-cancerous cell lines (e.g., human fibroblasts) to determine cancer-specific selectivity.[13]

  • Utilizing orthogonal cytotoxicity assays (e.g., LDH release or ATP measurement) to confirm the results and rule out assay-specific artifacts.[28]

  • In-depth mechanistic studies to elucidate the precise molecular pathways affected by the compound.

  • Progression to in vivo animal models to evaluate efficacy and toxicity in a whole-organism context.[22]

By systematically building upon this foundational comparative analysis, researchers can confidently advance the most promising candidates through the drug discovery pipeline.

References

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A Senior Application Scientist's Guide to the Validation of Enzyme Inhibition Assays for Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Quinoxalines and the Imperative for Rigorous Assay Validation

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These heterocyclic compounds are increasingly identified as potent inhibitors of various enzyme classes, particularly protein kinases, making them focal points in the development of novel therapeutics for oncology and inflammatory diseases.[1][2][3] The journey from a promising hit compound to a viable drug candidate, however, is paved with rigorous biochemical characterization. The foundation of this characterization is a robust and thoroughly validated enzyme inhibition assay.

This guide provides a framework for developing and validating enzyme inhibition assays tailored for quinoxaline derivatives. We will move beyond rote protocol recitation to explore the causality behind experimental design, compare and contrast common assay platforms, and establish a self-validating system to ensure data integrity. Our goal is to equip you with the expertise to generate reliable, reproducible, and meaningful inhibition data that can confidently drive your drug discovery program forward.

Part 1: Choosing the Right Analytical Tool - A Comparison of Enzyme Assay Platforms

The selection of an appropriate assay technology is the first critical decision point. The ideal platform should not only be sensitive and reliable but also resilient to potential artifacts introduced by the compounds being tested. Quinoxaline derivatives, for instance, are known to possess intrinsic fluorescent properties, which can interfere with certain assay formats.[4][5]

Here, we compare four common platforms for their suitability in screening quinoxaline derivatives.

Comparison of Assay Platforms
Assay Platform Principle Advantages for Quinoxaline Screening Disadvantages & Mitigation Strategies
Spectrophotometric (Colorimetric) Measures the change in absorbance of a chromogenic substrate or product.[6]Low cost, robust, widely accessible instrumentation. Less prone to interference from compound fluorescence.Lower sensitivity compared to other methods. Potential for interference if compounds absorb at the detection wavelength (Inner Filter Effect). Mitigation: Scan compound spectra and select a detection wavelength outside the compound's absorbance range.[7]
Fluorescence-Based Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate turnover.[8][9]High sensitivity, suitable for low enzyme concentrations, amenable to high-throughput screening (HTS).High risk of interference from inherently fluorescent quinoxaline derivatives. Mitigation: Pre-screen compounds for intrinsic fluorescence. Use red-shifted fluorophores to minimize spectral overlap. Time-Resolved FRET (TR-FRET) can also reduce background fluorescence.
Luminescence-Based Measures light produced from a biochemical reaction, often by coupling enzyme activity to a luciferase reaction (e.g., ATP depletion).[1][10]Extremely high sensitivity, broad dynamic range. Generally less susceptible to fluorescence interference than direct fluorescence assays.Can be more expensive. Potential for inhibition of the coupling enzyme (e.g., luciferase) by test compounds, creating false positives. Mitigation: Run counter-screens against the coupling enzyme.
LC-MS Based Directly measures the enzymatic conversion of the unlabeled substrate to product via Liquid Chromatography-Mass Spectrometry.[11][12]"Gold standard" for accuracy. Label-free, directly measures substrate/product, eliminating interference from compound optical properties.[12]Lower throughput, requires specialized and expensive instrumentation, more complex data analysis. Not typically used for primary HTS but excellent for hit confirmation and mechanistic studies.
Decision Workflow for Assay Selection

The choice of assay depends on the stage of your project, the available resources, and the specific properties of your target and compound library.

AssaySelection cluster_hts HTS Considerations cluster_validation Validation Considerations start Project Goal? hts Primary HTS (>10,000 compounds) start->hts Screening hit_validation Hit Validation & SAR Studies start->hit_validation Characterization moa Mechanism of Action Studies start->moa In-depth Study lum Luminescence (e.g., ADP-Glo) hts->lum High sensitivity needed spec Spectrophotometric hts->spec Cost-sensitive lcms LC-MS hit_validation->lcms Confirm hits, eliminate artifacts fluor Fluorescence (with caution) hit_validation->fluor If compound interference is ruled out moa->lcms Highest accuracy needed interference_check Are Quinoxalines Fluorescent? fluor->interference_check interference_check->lcms Yes interference_check->fluor No

Caption: Decision tree for selecting an appropriate enzyme assay platform.

Part 2: The Assay Validation Workflow: A Self-Validating System

A robust assay is a self-validating one. Each step is designed not only to measure the desired parameter but also to confirm the integrity of the system. This workflow ensures that the data you generate is a true reflection of the enzyme-inhibitor interaction.

ValidationWorkflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Selectivity Profiling a Enzyme & Substrate Characterization (Km, Vmax) b Establish Initial Velocity Conditions a->b c IC50 Determination (Dose-Response) b->c d Ki Determination & Inhibition Modality c->d e Counter-Screening (Selectivity Panel) d->e

Caption: The four-phase workflow for comprehensive enzyme inhibitor assay validation.

Phase 1: Assay Development & Optimization

Before introducing any inhibitor, you must thoroughly understand and control your enzyme's behavior. The goal is to establish "initial velocity" conditions, where the reaction rate is linear with time and proportional to the enzyme concentration.[13][14]

Causality: Working under initial velocity conditions is critical because it ensures that less than 10-15% of the substrate is consumed. This simplifies kinetic models and ensures that the measured rate is not limited by substrate depletion or product inhibition, allowing for accurate assessment of the inhibitor's effect.[14]

Experimental Protocol: Establishing Initial Velocity

  • Reagent Preparation: Equilibrate all reagents (enzyme, substrate, buffer) to the reaction temperature.[13] The buffer composition should be optimized for pH and ionic strength to ensure enzyme stability and activity.[13]

  • Enzyme Titration:

    • Prepare a series of reactions with a fixed, saturating concentration of substrate and varying concentrations of the enzyme.

    • Initiate the reaction and measure the product formation over time.

    • Plot the initial reaction rate (slope of the linear phase) against enzyme concentration.

    • Validation Check: The plot must be linear. This confirms the rate is dependent on the enzyme concentration. Select an enzyme concentration from the lower-middle part of this linear range for subsequent experiments.

  • Time Course:

    • Using the selected enzyme concentration and a substrate concentration at or near its Michaelis constant (Km), monitor product formation over a longer period (e.g., 60-120 minutes).

    • Plot product concentration versus time.

    • Validation Check: Identify the time interval during which the reaction is linear. All subsequent endpoint measurements must be taken within this window.

  • Substrate Km Determination:

    • With the optimized enzyme concentration and reaction time, perform the assay across a wide range of substrate concentrations (e.g., 0.1x to 10x the expected Km).

    • Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Importance: For identifying competitive inhibitors, the substrate concentration in the screening assay should be at or below the Km.[13] This ensures that the inhibitor does not have to compete with a saturating amount of substrate, increasing the assay's sensitivity to this class of compounds.

Phase 2: Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[15] It is the primary metric for ranking the potency of compounds in a screening campaign.

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the quinoxaline derivative (typically 8-10 concentrations) in the assay buffer. A common starting point is a 3-fold dilution series starting from 100 µM.

  • Assay Plate Setup:

    • Add the diluted inhibitor to the wells of a microplate.

    • Include "max signal" controls (enzyme, substrate, no inhibitor) and "min signal" controls (no enzyme).[16]

  • Reaction: Add the enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium.

  • Initiation: Initiate the reaction by adding the substrate (at a fixed concentration, typically Km).

  • Detection: After the pre-determined linear reaction time, stop the reaction (if necessary) and measure the signal using the chosen platform.

  • Data Analysis:

    • Convert the raw signal to percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

    • Validation Check: The dose-response curve should be sigmoidal with well-defined upper and lower plateaus. The maximum inhibition should approach 100%.[13]

Example IC50 Data Table

Compound Target Enzyme IC50 (nM) Hill Slope Max Inhibition (%)
Quinoxaline-AKinase X35.21.0598.5
Quinoxaline-BKinase X157.80.9899.1
Staurosporine (Control)Kinase X8.51.1099.5
Phase 3: Elucidating the Mechanism of Inhibition (MOA)

While the IC50 value indicates potency, it is context-dependent (on enzyme and substrate concentrations) and does not describe how the inhibitor works. The inhibition constant (Ki) is a true measure of binding affinity, and determining the MOA is crucial for understanding structure-activity relationships (SAR) and predicting in vivo efficacy.[14][15]

The Core Concept: The MOA is determined by systematically varying the concentrations of both the substrate and the inhibitor and observing the effect on the enzyme's kinetic parameters (Km and Vmax).[18][19]

InhibitionMechanisms cluster_comp Competitive cluster_noncomp Non-competitive (Mixed) cluster_uncomp Uncompetitive E Enzyme (E) ES E•S Complex E:f0->ES:f0 EI E•I Complex E:f0->EI:f0 Binds free enzyme only S Substrate (S) S->ES:f0 ES2 E•S Complex S->ES2:f0 ES3 E•S Complex S->ES3:f0 I Inhibitor (I) I->EI:f0 EI2 E•I Complex I->EI2:f0 ESI2 E•S•I Complex I->ESI2:f0 ESI3 E•S•I Complex I->ESI3:f0 P Product (P) ES:f0->P ESI E•S•I Complex E2 Enzyme (E) E2:f0->ES2:f0 E2:f0->EI2:f0 Binds free enzyme... ES2:f0->ESI2:f0 ...and E•S complex P2 Product (P) ES2:f0->P2 E3 Enzyme (E) E3:f0->ES3:f0 ES3:f0->ESI3:f0 Binds E•S complex only P3 Product (P) ES3:f0->P3

Caption: Schematic of reversible enzyme inhibition mechanisms.

Experimental Protocol: MOA Studies

  • Matrix Design: Create a matrix of reactions. The rows should represent different fixed concentrations of your inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki). The columns should represent a range of substrate concentrations (e.g., 0.2x to 5x Km).

  • Data Collection: Run the enzyme assay for every condition in the matrix, measuring the initial velocity for each.

  • Data Analysis:

    • Globally fit the entire data set (velocity vs. [substrate] vs. [inhibitor]) to the appropriate equations for competitive, non-competitive, uncompetitive, and mixed inhibition using non-linear regression software (e.g., GraphPad Prism).

    • Alternatively, create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The pattern of line intersections is diagnostic of the inhibition modality.[19]

    • Validation Check: The model that best fits the data reveals the MOA and provides the values for Ki (and α, the mixed-inhibition constant).

Interpreting MOA Results

Inhibition Type Effect on Apparent Km Effect on Apparent Vmax Lineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on the y-axis
Uncompetitive DecreasesDecreasesLines are parallel
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Mixed Increases or DecreasesDecreasesLines intersect off-axes
Phase 4: Assessing Inhibitor Selectivity

A potent inhibitor is not necessarily a good drug. It must also be selective, acting on its intended target with significantly higher affinity than on other, related enzymes to minimize off-target effects and potential toxicity.[20][21]

Causality: For kinase inhibitors, which often target the highly conserved ATP-binding pocket, cross-reactivity is a major concern.[22] Profiling against a panel of related kinases is essential to understand the compound's selectivity window and guide chemical optimization efforts toward improved specificity.

Experimental Protocol: Selectivity Profiling

  • Panel Selection: Choose a panel of enzymes that are structurally or functionally related to your primary target. For a quinoxaline targeting a specific kinase, a panel of other kinases from different families is appropriate.

  • Assay Execution: Perform IC50 determinations for your lead quinoxaline compound against each enzyme in the panel using their respective validated assays.

  • Data Analysis: Calculate a selectivity ratio by dividing the IC50 for the off-target enzyme by the IC50 for the primary target. A higher ratio indicates better selectivity.

Example Selectivity Profile for Quinoxaline-A (Primary Target: Kinase X)

Enzyme Target IC50 (nM) Selectivity Ratio (vs. Kinase X)
Kinase X 35.2 1 (Reference)
Kinase Y (Related)85024-fold
Kinase Z (Unrelated)>10,000>280-fold

Conclusion: Integrating Validation for Confident Decision-Making

The validation of an enzyme inhibition assay is not a one-time checklist but an integrated, continuous process that builds confidence in your data at every step. By understanding the "why" behind each experimental choice—from establishing initial velocity to determining the mechanism of action and assessing selectivity—you create a self-validating system. This rigorous approach ensures that the potency, affinity, and selectivity data for your quinoxaline derivatives are accurate and reliable, providing a solid foundation for making critical decisions in the complex, high-stakes process of drug discovery.

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A Comparative Guide to Confirming the Structure of Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is paramount. This imperative extends beyond the target compound to encompass all byproducts generated during synthesis. Unidentified byproducts can obscure structure-activity relationships, introduce unforeseen toxicities, and create significant regulatory hurdles.[1][2] This guide provides a comparative analysis of the primary analytical techniques employed to elucidate the structure of these often elusive compounds, offering insights into their principles, practical applications, and the synergistic power of an integrated, multi-technique approach.

The Strategic Workflow for Byproduct Structure Elucidation

A systematic approach is crucial for efficiently moving from the detection of an unknown byproduct to its complete structural confirmation. The process is iterative and relies on the strategic application of orthogonal analytical techniques—methods that rely on different physicochemical principles to provide a comprehensive and robust characterization.[3][4][5][6]

The following workflow illustrates a logical progression for byproduct identification and structural confirmation:

Byproduct_Elucidation_Workflow cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Detailed Structural Analysis cluster_3 Phase 4: Confirmation & Reporting Detect Detection of Impurity (e.g., HPLC/UPLC) Isolate Isolation & Purification (e.g., Prep-HPLC) Detect->Isolate Impurity > Threshold MS Mass Spectrometry (MS) Determine Molecular Weight Isolate->MS FTIR FT-IR Spectroscopy Identify Functional Groups MS->FTIR Orthogonal Data NMR_1D 1D NMR (¹H, ¹³C) Map Carbon-Hydrogen Framework FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Hypothesis Propose Structure NMR_2D->Hypothesis Confirm Final Confirmation (e.g., Synthesis of Standard) Hypothesis->Confirm Report Documentation Confirm->Report

Caption: High-level workflow for byproduct identification and structural confirmation.

Core Analytical Techniques: A Comparative Analysis

The selection of an analytical technique is dictated by the information required at each stage of the investigation. While each method provides unique insights, no single technique is sufficient for complete structure elucidation.[7]

Principle & Application: Mass spectrometry is a cornerstone technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] Its primary role in this context is to provide the molecular weight of the byproduct, which is a critical first step in determining its molecular formula.[1][9] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, enabling the confident assignment of elemental composition.[10]

  • Expertise in Action: When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures, providing molecular weight information for each separated component.[8][11][12] Tandem MS (MS/MS) experiments, where ions are fragmented, yield structural information that can help identify key substructures and differentiate between isomers.[13]

Strengths:

  • Exceptional sensitivity, capable of detecting trace-level impurities.[1][14]

  • Provides accurate molecular weight and elemental composition (HRMS).

  • Can be coupled with separation techniques like HPLC/UPLC for complex mixture analysis.[11]

Limitations:

  • Provides limited information on stereochemistry.

  • Fragmentation patterns can be complex to interpret for entirely unknown structures.

  • Isomer differentiation can be challenging without chromatographic separation or specific fragmentation patterns.

Principle & Application: NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation of organic molecules.[4][15][16] It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[15][17]

  • Expertise in Action: The process begins with 1D NMR experiments (¹H and ¹³C) to identify the types and number of hydrogen and carbon atoms.[17][18] When the 1D spectra are insufficient for a complete assignment, a suite of 2D NMR experiments is employed. For example, a COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other (typically on adjacent carbons), while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is often the key to assembling the final structure, as it shows correlations between protons and carbons over two to three bonds.[18] This allows for the piecing together of the molecular fragments identified from other experiments.

Strengths:

  • Provides unparalleled detail on molecular structure, including connectivity and stereochemistry.[4]

  • Non-destructive technique.

  • A wide array of experiments (1D, 2D) can solve complex structural problems.[19][20]

Limitations:

  • Relatively low sensitivity compared to MS, requiring a larger amount of pure sample.

  • Complex spectra for large molecules or mixtures can be challenging to interpret.[21]

  • Requires a pure, isolated sample for unambiguous results.

Principle & Application: HPLC and UPLC are high-resolution separation techniques that are the gold standard for impurity profiling.[11] They are used to separate the byproduct from the main compound and other impurities, which is a critical prerequisite for its isolation and subsequent structural analysis.[22][23]

  • Expertise in Action: The choice of column chemistry and mobile phase is critical for achieving optimal separation. Developing an "orthogonal" HPLC method—one that uses a different separation mechanism (e.g., a different stationary phase or pH)—is a powerful strategy to ensure that no impurities are co-eluting with the main peak or with each other.[6][23] UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.[24][25]

Strengths:

  • Excellent for separating complex mixtures.[11][25]

  • Highly reproducible and quantitative.[11]

  • Can be coupled with various detectors (UV, MS, CAD) for comprehensive analysis.[4]

Limitations:

  • Primarily a separation technique; provides limited structural information on its own.

  • Method development can be time-consuming.

Principle & Application: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[26] This technique is particularly useful for identifying the functional groups present in a molecule.[27][28][29]

  • Expertise in Action: The presence or absence of characteristic absorption bands can quickly confirm or rule out certain structural features. For example, a strong, broad absorption around 3300 cm⁻¹ is indicative of an O-H group (alcohol or carboxylic acid), while a sharp, intense absorption around 1700 cm⁻¹ points to a C=O group (ketone, aldehyde, ester, etc.).[30] While not sufficient for full structure elucidation on its own, FT-IR provides valuable preliminary data that complements information from MS and NMR.[7]

Strengths:

  • Fast and easy to use.

  • Excellent for identifying the presence or absence of key functional groups.[27][29]

  • Non-destructive.

Limitations:

  • Provides limited information about the overall molecular skeleton.

  • The "fingerprint region" (below 1500 cm⁻¹) can be complex and difficult to interpret for anything other than direct comparison to a known standard.[28]

Integrating Techniques: A Decision-Making Framework

The most robust structural confirmations come from the synergistic use of multiple, orthogonal techniques. The following flowchart outlines a decision-making process for integrating data from the core techniques to arrive at a final, validated structure.

Integrated_Workflow start Isolated Byproduct ms Acquire HRMS Data start->ms formula Determine Molecular Formula ms->formula nmr1d Acquire ¹H & ¹³C NMR formula->nmr1d Formula Determined fragments Identify Key Fragments & Functional Groups nmr1d->fragments structure_clear Structure Clear? fragments->structure_clear nmr2d Acquire 2D NMR (COSY, HSQC, HMBC) structure_clear->nmr2d No confirm Confirm with Orthogonal Data (FT-IR, Literature, etc.) structure_clear->confirm Yes assemble Assemble Fragments & Propose Structure nmr2d->assemble assemble->confirm final Final Structure Confirmed confirm->final

Caption: Decision-making flowchart for integrated structure elucidation.

Data Comparison Summary

TechniquePrimary Information ProvidedSensitivitySample RequirementKey Advantage
Mass Spectrometry (MS) Molecular Weight, Elemental Composition, FragmentationVery Highng - µgUnparalleled sensitivity and ability to determine molecular formula.
NMR Spectroscopy Atomic Connectivity, Stereochemistry, 3D StructureLowmgProvides the most complete structural picture.[15][16]
HPLC / UPLC Purity, Separation of ComponentsHigh (with appropriate detector)µgEssential for isolation and purity assessment.[11]
FT-IR Spectroscopy Presence/Absence of Functional GroupsModerateµg - mgFast, simple method for identifying key chemical bonds.[27]

Detailed Experimental Protocols

Trustworthy data is built on robust, well-executed protocols. The following are representative, high-level methodologies for key experiments.

  • Sample Preparation: Dissolve the isolated byproduct in a suitable solvent (e.g., Methanol/Water) to a concentration of ~0.1 mg/mL.

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes in separate runs to maximize the chance of ionization.

    • Acquisition: Perform a full scan from m/z 100-1000 to determine the parent ion mass.

    • MS/MS: Set up a data-dependent acquisition method to trigger fragmentation (MS/MS) on the most intense ions detected in the full scan. This provides structural fragments.

  • Data Analysis: Use software to determine the accurate mass of the parent ion and propose elemental compositions.[31][32] Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Sample Preparation: Dissolve ~5-10 mg of the purified byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signals that may obscure byproduct peaks.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.

  • COSY Experiment Acquisition:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker instrument).[33]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.[34]

    • The number of increments in the indirect dimension (t₁) and the number of scans per increment will determine the resolution and signal-to-noise ratio. A typical starting point is 256 increments and 4-8 scans.[35]

  • Data Processing:

    • Apply a Fourier transform in both dimensions (t₂ and t₁).[35]

    • Phase the spectrum and perform baseline correction.

  • Interpretation: Analyze the resulting 2D spectrum. Diagonal peaks correspond to the 1D spectrum. Cross-peaks appear at the intersection of the chemical shifts of two protons that are scalar-coupled, indicating they are typically within 2-3 bonds of each other.

Conclusion

The structural confirmation of synthesis byproducts is a non-negotiable aspect of modern chemical and pharmaceutical development, directly impacting product safety and efficacy. As outlined in this guide, a successful strategy does not rely on a single "magic bullet" technique. Instead, it requires a logical, integrated workflow that leverages the orthogonal strengths of mass spectrometry, NMR spectroscopy, chromatography, and FT-IR. By understanding the causality behind experimental choices and synergistically interpreting the data from each method, researchers can confidently and efficiently elucidate the structures of unknown byproducts, ensuring the integrity and safety of their final products and adhering to regulatory standards such as the ICH Q3A guidelines.[2][36][37][38]

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Bioactivity Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Variability to Achieve Reproducibility

In the landscape of drug development, the reproducibility of bioactivity data is paramount. As we strive to translate promising molecules into effective therapies, the ability to generate consistent, reliable data across different laboratories is not just a regulatory hurdle, but a scientific necessity. However, biological assays are inherently variable.[1][2] Unlike deterministic chemical reactions, bioassays rely on complex biological systems—living cells, animals, or functional protein complexes—that are subject to a multitude of influences.[1][2]

This guide provides a framework for designing, executing, and analyzing inter-laboratory comparison studies, often called "ring trials".[3][4] The objective is not to eliminate variability, but to understand, control, and ultimately build confidence in the robustness and transferability of a bioassay. By embracing a systematic approach, researchers, scientists, and drug development professionals can ensure that bioactivity data is comparable and trustworthy, forming a solid foundation for critical development decisions.

Chapter 1: The Foundational Challenge: Deconstructing Bioassay Variability

The first principle in achieving cross-laboratory consistency is to recognize and systematically address the sources of variability. These can be broadly categorized into analytical, biological, reagent-related, and data analysis-related factors.[5][6]

Key Sources of Bioassay Variability:

  • Analytical Variability: This encompasses the mechanical aspects of assay execution. Minor differences in pipetting technique, instrument calibration, incubation times, and even the type of microplate used can introduce significant variation. An analyst is often one of the most significant sources of bioassay variability.[7]

  • Biological Variability: This is the most complex and often largest source of variation. It includes:

    • Cell Line Integrity: Genetic drift in continuously passaged cell lines can alter their response to stimuli. The number of passages, cell viability, and growth phase at the time of the assay are critical parameters.

    • System-Specific Factors: In animal studies, factors like age, sex, and microbiome can influence outcomes. In cell-based assays, the source and lot of serum can dramatically impact cell growth and response.

  • Reagent Variability: The consistency of critical reagents is crucial. Lot-to-lot differences in antibodies, enzymes, and detection substrates can lead to shifts in assay performance. The stability and handling of the reference standard and test compounds are also critical.

  • Data Analysis Variability: The methods used to process raw data can be a hidden source of discrepancy. Different approaches to background subtraction, normalization, curve-fitting models (e.g., four-parameter logistic vs. linear regression), and outlier handling can lead to different final values from the same dataset.[2]

To effectively manage these variables, a comprehensive understanding of their potential impact is essential.

Diagram: Deconstructing Bioassay Variability

G cluster_sources Sources of Bioassay Variability cluster_examples Specific Examples Variability Overall Bioassay Variability Analytical Analytical (The 'How') Variability->Analytical Biological Biological (The 'System') Variability->Biological Reagent Reagent (The 'Tools') Variability->Reagent Analysis Data Analysis (The 'Interpretation') Variability->Analysis Pipetting Pipetting Technique Analytical->Pipetting Instrument Instrument Calibration Analytical->Instrument Timing Incubation Timing Analytical->Timing CellPassage Cell Passage Number Biological->CellPassage SerumLot Serum Lot Variation Biological->SerumLot GeneticDrift Cell Line Genetic Drift Biological->GeneticDrift AntibodyLot Antibody Lot-to-Lot Reagent->AntibodyLot CompoundStability Compound Stability Reagent->CompoundStability ReagentPrep Reagent Preparation Reagent->ReagentPrep CurveFit Curve Fitting Model Analysis->CurveFit Normalization Normalization Method Analysis->Normalization OutlierHandling Outlier Handling Analysis->OutlierHandling

Caption: Major sources of variability in bioassays and specific examples.

Chapter 2: Designing a Robust Inter-Laboratory Study (Ring Trial)

A successful inter-laboratory comparison hinges on a meticulously planned study design.[8] The goal is to create a self-validating system where the protocol itself is the primary tool for controlling variability. This involves a harmonized approach where all participating laboratories operate under a unified and highly detailed set of instructions.[9]

Core Components of a Ring Trial Protocol:

  • Clear Objective Definition: The study must begin with a precise question. For example: "Can three laboratories independently determine the IC50 value of compound 'X' in a CellTiter-Glo assay using MCF-7 cells with a coefficient of variation (CV) below 25%?"

  • Centralized Critical Reagents: To minimize reagent-based variability, critical materials should be sourced from a single lot, aliquoted, and distributed to all participating labs from a central point. This includes:

    • Reference Standard and Test Compound: A single, well-characterized batch of the compounds.

    • Cell Line: A frozen vial of cells from a single, authenticated batch with a defined passage number range for use in the study.

    • Key Reagents: A single lot of serum, critical antibodies, and detection reagents.

  • A Harmonized, Step-by-Step Assay Protocol: This is the most critical document of the study. It should be written with unambiguous language, leaving no room for individual interpretation. Every detail, from cell seeding density to instrument settings, must be explicitly defined.

  • Pre-defined Acceptance Criteria: Before the first plate is run, all parties must agree on the criteria for a valid run and for the study's overall success. This includes:

    • System Suitability Tests: Parameters that must be met for an individual assay plate to be considered valid (e.g., Z-factor > 0.5, signal-to-background ratio > 10).

    • Data Comparability Metrics: Statistical measures to assess the agreement between labs (e.g., inter-laboratory CV of IC50 values).

Diagram: Inter-Laboratory Study Workflow

G Start Start: Define Study Objective Centralize Centralize & Distribute Critical Reagents (Cells, Compounds, Serum) Start->Centralize Harmonize Develop & Agree on Harmonized Protocol Centralize->Harmonize Acceptance Define Acceptance Criteria (System Suitability, Inter-Lab CV) Harmonize->Acceptance Execute Participating Labs Execute Protocol Acceptance->Execute Collect Central Data Collection (Raw & Normalized) Execute->Collect Analyze Unified Statistical Analysis Collect->Analyze Report Final Report & Comparison Analyze->Report

Caption: Workflow for a robust inter-laboratory comparison study.

Chapter 3: Protocol in Practice: A Case Study - IC50 Determination of a Kinase Inhibitor

This section provides a detailed, step-by-step protocol for a hypothetical inter-laboratory study to determine the IC50 of a kinase inhibitor using a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo®).

Experimental Protocol: Cell Viability Assay

1. Cell Line Management (Self-Validating System)

  • Source: All labs receive a cryopreserved vial of MCF-7 cells (ATCC® HTB-22™) from the same authenticated lot (e.g., Lot #70012345).

  • Thawing and Expansion: Cells are thawed rapidly at 37°C and cultured in EMEM (ATCC® 30-2003™) supplemented with 10% Fetal Bovine Serum (one centralized lot, e.g., Gibco #A4766801, Lot #123456) and 0.01 mg/ml human recombinant insulin.

  • Passaging: Cells are passaged every 2-3 days when they reach 80-90% confluency. The study must be conducted with cells between passages 4 and 8. This narrow window minimizes variability due to genetic drift.

2. Assay Plate Preparation

  • Cell Seeding: Harvest cells at ~80% confluency with a viability of >95%. Seed 5,000 cells in 100 µL of culture medium per well in a 96-well, white, clear-bottom plate. The outer wells are filled with 100 µL of sterile PBS to minimize edge effects.

  • Plate Layout: A standardized plate layout is used by all labs to ensure consistent data structure.

1 2 3 4 5 6 7 8 9 10 11 12
A-C CmpdCmpdCmpdCmpdCmpdCmpdCmpdCmpdCmpdCmpdVehBlank
D-F RefRefRefRefRefRefRefRefRefRefVehBlank
G-H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
Cmpd = Test Compound, Ref = Reference Standard, Veh = Vehicle Control (0.1% DMSO), Blank = Cells Only (No Reagent), PBS = Phosphate-Buffered Saline (Edge Effect Control)

3. Compound Preparation and Dosing

  • Stock Solutions: Prepare 10 mM stock solutions of the test compound and reference standard in 100% DMSO.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in a separate 96-well plate to create a dosing plate. The final DMSO concentration in the assay must be 0.1%.

  • Dosing: After a 24-hour incubation of the cell plates, add 1 µL of the compound dilutions from the dosing plate to the respective wells.

4. Incubation and Data Acquisition

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Reading: Measure luminescence on a plate reader with an integration time of 0.5 seconds per well.

Chapter 4: Data Analysis and Interpretation

A unified data analysis pipeline is as crucial as a harmonized experimental protocol. All data should be sent to a central analyst to ensure identical processing steps are applied.

Data Analysis Workflow:

  • Data Normalization:

    • Average the luminescence values for the vehicle (Veh) and blank controls.

    • Normalize the data as a percentage of the vehicle control after subtracting the average blank value: % Viability = 100 * (Luminescence_well - Avg_Blank) / (Avg_Veh - Avg_Blank)

  • Intra-Assay Quality Control:

    • For each plate, calculate the Z-factor: Z' = 1 - (3*(SD_Veh + SD_Blank)) / |Avg_Veh - Avg_Blank|.

    • Acceptance Criterion: Plates with a Z-factor below 0.5 are considered invalid and must be repeated.

  • Curve Fitting:

    • Plot the normalized % Viability against the log of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope).

  • Inter-Laboratory Comparison:

    • The primary endpoint for comparison is the IC50 value.

    • Data Presentation: Summarize the key results from each laboratory in a clear, comparative table.

Table: Inter-Laboratory Comparison of IC50 Values for Kinase Inhibitor X

Parameter Laboratory A Laboratory B Laboratory C Inter-Lab Stats
Mean IC50 (nM) 15.218.116.5Mean: 16.6
Std. Deviation 2.12.51.9SD: 1.46
Mean Z-Factor 0.820.790.85CV: 8.8%
  • Statistical Analysis: A one-way ANOVA can be used to determine if there are statistically significant differences between the mean IC50 values reported by the laboratories. The coefficient of variation (CV) provides a clear measure of the overall consistency.

Diagram: Data Analysis and Decision Logic

G RawData Raw Luminescence Data (From Each Lab) Normalize Normalize Data (% of Vehicle Control) RawData->Normalize QC Calculate Z-Factor Normalize->QC CurveFit 4-Parameter Logistic Curve Fit QC->CurveFit Z' >= 0.5 Fail Result: Invalid Plate (Repeat Experiment) QC->Fail Z' < 0.5 Extract Extract IC50 and Hill Slope Values CurveFit->Extract Compare Compare IC50s Across Labs (Calculate Mean, SD, CV) Extract->Compare Result Final Comparability Assessment Compare->Result

Caption: Decision workflow for analyzing inter-laboratory bioactivity data.

Conclusion: Fostering a Culture of Reproducibility

Inter-laboratory comparisons are more than a validation exercise; they are a powerful tool for ensuring the long-term reliability of a bioassay. By systematically identifying and controlling sources of variability through harmonized protocols, centralized reagents, and unified data analysis, organizations can build a high degree of confidence in their bioactivity data. This rigorous approach not only satisfies regulatory expectations but also strengthens the scientific foundation upon which successful drug development programs are built. Ultimately, a culture of reproducibility ensures that data generated in any lab, on any day, can be trusted to guide critical decisions on the path to new medicines.

References

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  • The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. ResearchGate. [Link]

  • Essentials in Bioassay Development. BioPharm International. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA portal. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]

  • A Review of the Ring Trial Design for Evaluating Ring Interventions for Infectious Diseases. American Journal of Epidemiology. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Quinoxaline Analogs Against Commercially Available Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in modern oncology. Its inherent ability to interact with the ATP-binding pockets of various kinases has led to the development of numerous potent and selective inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking novel quinoxaline analogs against established, commercially available inhibitors, ensuring a rigorous and objective evaluation of your compound's potential. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, empowering you to generate robust and reliable data.

The Quinoxaline Scaffold: A Versatile Kinase Inhibitor

Quinoxaline, a fused heterocyclic system of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] In oncology, quinoxaline derivatives have been successfully developed as inhibitors of key signaling pathways implicated in tumor growth and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5] Several quinoxaline-based compounds have entered clinical trials, underscoring the therapeutic promise of this chemical class.[5][6]

Commercially Available Quinoxaline Analogs for Benchmarking

A critical aspect of preclinical drug development is benchmarking your novel compounds against existing inhibitors with well-characterized activity. For this guide, we will focus on two commercially available quinoxaline-based inhibitors that target the PI3K/Akt/mTOR pathway, a frequently dysregulated signaling cascade in cancer.

CompoundPrimary Target(s)Commercial SuppliersKey Features
Pilaralisib (XL147) Pan-Class I PI3KMedChemExpress, Selleck Chemicals, Cayman ChemicalA potent and selective inhibitor of PI3Kα, PI3Kδ, and PI3Kγ, with weaker activity against PI3Kβ.[7][8][9] It is an ATP-competitive inhibitor.[9]
Omipalisib (GSK2126458) Dual PI3K/mTORMedChemExpress, Selleck Chemicals, InvivoChemA highly potent inhibitor of both PI3K and mTOR kinases, leading to a comprehensive blockade of the PI3K/Akt/mTOR pathway.[10][11][12]

Experimental Benchmarking Workflow

A robust benchmarking strategy involves a multi-tiered approach, starting with in vitro biochemical assays, progressing to cell-based functional assays, and culminating in in vivo efficacy studies. This workflow allows for a comprehensive evaluation of a compound's potency, selectivity, cellular activity, and in vivo anti-tumor effects.

Benchmarking Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Potency & Selectivity Xenograft Model Xenograft Model Cell-Based Assays->Xenograft Model Cellular Activity & MoA Data Analysis & Comparison Data Analysis & Comparison Xenograft Model->Data Analysis & Comparison Efficacy Start Start Start->Biochemical Assay

Figure 1: A streamlined workflow for benchmarking novel quinoxaline analogs.

Part 1: In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory activity of your novel quinoxaline analog against the target kinase(s) in a cell-free system. This provides a clean measure of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, and off-target effects.

Featured Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][5][13]

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. It is also a universal assay applicable to virtually any kinase.[13]

  • Choice of Substrate: For PI3K, a lipid substrate such as PIP2:PS is used to mimic the physiological substrate.[14]

  • ATP Concentration: The ATP concentration should be at or near the Km for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35).

    • Reconstitute the recombinant PI3K enzyme in kinase buffer to the desired concentration.

    • Prepare a stock solution of your novel quinoxaline analog and the benchmark compounds (Pilaralisib, Omipalisib) in 100% DMSO. Create a serial dilution in kinase buffer.

    • Prepare the ATP and lipid substrate (e.g., PIP2:PS) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of your compound dilution or vehicle (DMSO control).

    • Add 2.5 µL of the PI3K enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/lipid substrate mix.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Functional Assays

Once you have determined the biochemical potency of your compound, the next step is to assess its activity in a cellular context. This will provide insights into its cell permeability, target engagement in a physiological environment, and its effect on cell viability and signaling pathways.

Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Select cancer cell lines with known genetic backgrounds relevant to the target pathway. For PI3K inhibitors, cell lines with activating PIK3CA mutations (e.g., MCF-7, HCT116) are appropriate choices.[16][17][18] Cell lines with wild-type PIK3CA can be used as controls.

  • Assay Duration: A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of kinase inhibitors.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your novel quinoxaline analog and the benchmark compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Western Blot Analysis of PI3K/Akt Signaling

Western blotting is used to detect specific proteins in a cell lysate and can be used to confirm that your compound is inhibiting the intended signaling pathway.

Causality Behind Experimental Choices:

  • Phospho-Specific Antibodies: Using antibodies that specifically recognize the phosphorylated (active) forms of key signaling proteins (e.g., p-Akt Ser473) provides direct evidence of target inhibition.[4][19]

  • Total Protein Antibodies: Probing for the total levels of these proteins ensures that the observed decrease in phosphorylation is not due to a general decrease in protein expression.

  • Loading Control: A loading control (e.g., GAPDH or β-actin) is essential to normalize for any variations in protein loading between lanes.

PI3K_Akt_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Quinoxaline Quinoxaline Analog Quinoxaline->PI3K Inhibits

Figure 2: The PI3K/Akt signaling pathway and the inhibitory action of quinoxaline analogs.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with your compound at various concentrations for a defined period (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[19]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Part 3: In Vivo Efficacy Studies

The final stage of preclinical benchmarking is to evaluate the anti-tumor efficacy of your lead quinoxaline analog in an in vivo model. Subcutaneous xenograft models in immunodeficient mice are a standard and robust method for this purpose.[20]

Causality Behind Experimental Choices:

  • Mouse Strain: Immunodeficient mice (e.g., NOD-SCID or NSG) are used to prevent the rejection of human tumor cells.

  • Tumor Implantation: Subcutaneous implantation allows for easy monitoring of tumor growth.[15][21] The use of Matrigel can improve tumor take and growth rates.[20][22]

  • Dosing Regimen: The dose and schedule of drug administration should be informed by prior pharmacokinetic and tolerability studies.

Step-by-Step Methodology:

  • Tumor Cell Implantation:

    • Resuspend cancer cells (e.g., HCT116 or A375) in a mixture of sterile PBS and Matrigel.[16][20]

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[15][21]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration:

    • Prepare a formulation of your novel quinoxaline analog and the benchmark compounds suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compounds according to the predetermined dosing schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each compound.

Data Presentation and Interpretation

For clear and concise communication of your benchmarking data, summarize all quantitative results in tables.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Novel Analog XPI3Kα[Your Data]
PilaralisibPI3Kα[Your Data]
OmipalisibPI3Kα[Your Data]

Table 2: Cell Viability

CompoundCell Line (Mutation)GI50 (µM)
Novel Analog XMCF-7 (PIK3CA E545K)[Your Data]
Novel Analog XHCT116 (PIK3CA H1047R)[Your Data]
PilaralisibMCF-7 (PIK3CA E545K)[Your Data]
PilaralisibHCT116 (PIK3CA H1047R)[Your Data]
OmipalisibMCF-7 (PIK3CA E545K)[Your Data]
OmipalisibHCT116 (PIK3CA H1047R)[Your Data]

Table 3: In Vivo Efficacy

Treatment GroupMean Tumor Volume at Day X (mm³)Tumor Growth Inhibition (%)
Vehicle[Your Data]-
Novel Analog X[Your Data][Your Data]
Pilaralisib[Your Data][Your Data]
Omipalisib[Your Data][Your Data]

By following this comprehensive benchmarking guide, you will be well-equipped to rigorously evaluate your novel quinoxaline analogs and generate the high-quality data necessary to advance your drug discovery program.

References

  • Bio-Rad. (2017). General Protocol for Western Blotting. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Omipalisib. PubChem. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

  • All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. (2022). Analytical Chemistry. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Retrieved from [Link]

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. (2023). RSC Medicinal Chemistry. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2018). Anticancer Research. [Link]

  • Loss of PIK3CA allows in vitro growth but not in vivo progression of KRAS mutant lung adenocarcinoma in a syngeneic orthotopic implantation model. (2026). bioRxiv. [Link]

  • Using Lanthanide-Based Resonance Energy Transfer for in vitro and in vivo Studies of Biological Processes. (2012). Biochemistry (Moscow). [Link]

  • Magee, J. (n.d.). Western blot protocol. Washington University in St. Louis. Retrieved from [Link]

  • BRAF V600E melanoma xenografts grow more rapidly than isogenic wildtype... (n.d.). ResearchGate. Retrieved from [Link]

  • Can someone advise on a detection problem p-Akt in western blot? (2014). ResearchGate. [Link]

  • Lanthanide Exposure In Vitro Differentially Diminishes MTT Cell Viability in Axenic Neuronal or Glial Cell Model Systems. (2021). International Journal of Molecular Sciences. [Link]

  • Janku, F., et al. (2016). Phase I Dose-Escalation Study of Pilaralisib (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors. The Oncologist, 21(5), 541–542. [Link]

  • Gately, S. (2023). Race for Better Mutant PI3Kα Inhibitors Hinges on Disputed Science. Precision Oncology News. [Link]

  • Effect of sequential drug administration in tumour xenograft mice model... (n.d.). ResearchGate. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Models. Retrieved from [Link]

  • Shapiro, G. I., et al. (2015). Phase I dose-escalation study of pilaralisib (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors. Investigational New Drugs, 33(3), 634–644. [Link]

  • Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. (2017). Oncotarget. [Link]

  • Breast cancer cell lines with PIK3CA mutations respond to combined... (n.d.). ResearchGate. Retrieved from [Link]

  • Xenotransplantation of pediatric low grade gliomas confirms the enrichment of BRAF V600E mutation and preservation of CDKN2A deletion in a novel orthotopic xenograft mouse model of progressive pleomorphic xanthoastrocytoma. (2015). Oncotarget. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Subcutaneous Xenograft Models for Studying PDT in vivo. (2019). Methods in Molecular Biology. [Link]

  • Isakoff, S. J., et al. (2005). Breast Cancer-Associated PIK3CA Mutations Are Oncogenic in Mammary Epithelial Cells. Cancer Research, 65(23), 10992–11000. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Matulonis, U. A., et al. (2015). Phase II Study of the PI3K Inhibitor Pilaralisib (SAR245408; XL147) in Patients with Advanced or Recurrent Endometrial Carcinoma. Gynecologic Oncology, 136(2), 246–253. [Link]

  • Brown, J. R., et al. (2015). Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma. Clinical Cancer Research, 21(14), 3165–3172. [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from [Link]

  • Dramatic response of BRAF V600E-mutant epithelioid glioblastoma to combination therapy with BRAF and MEK inhibitor: establishment and xenograft of a cell line to predict clinical efficacy. (2019). Acta Neuropathologica Communications. [Link]

Sources

Publish Comparison Guide: Correlating In Vitro and In Vivo Efficacy for Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoxaline Paradox

Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets, including kinases (VEGFR, EGFR), topoisomerases, and DNA via intercalation. However, a persistent "Translation Gap" plagues this class: nanomolar in vitro potency frequently fails to translate into in vivo efficacy.

This guide objectively compares the performance of Quinoxaline-based candidates against standard-of-care alternatives (e.g., Doxorubicin) and analyzes the specific pharmacokinetic (PK) liabilities—primarily aqueous solubility and metabolic instability—that drive this discrepancy. We provide a self-validating experimental framework to bridge this gap.

Structural & Mechanistic Comparison

To understand the efficacy correlation, one must first categorize the specific mechanism of action (MoA), as this dictates the appropriate in vitro assay.

Comparative Mechanism Table
FeatureQuinoxaline DerivativesDoxorubicin (Standard Control)Kinase Inhibitors (e.g., Sunitinib)
Core Scaffold Benzopyrazine (Heterocyclic)Anthracycline (Tetracyclic)Indolinone / Pyrrole
Primary Target Multi-target: VEGFR-2, DNA Intercalation, Topoisomerase IITopoisomerase II / DNA IntercalationSpecific RTKs (VEGFR, PDGFR)
Bioactivation Critical: 1,4-di-N-oxides require hypoxic bioreductionMetabolic activation not required for cytotoxicityDirect binding
Solubility Low (Class II/IV BCS)Moderate (Class III BCS)Variable (Optimized)
Toxicity Hypoxia-selective (lower systemic tox potential)High Cardiotoxicity (cumulative)Target-mediated (Hypertension, etc.)
Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway mechanism of Quinoxaline 1,4-di-N-oxides, highlighting the critical "Hypoxia Trigger" often missed in standard aerobic in vitro assays.

QuinoxalineMechanism cluster_0 The Translation Gap Q_Parent Quinoxaline 1,4-di-N-oxide Aerobic Aerobic Environment (Standard In Vitro) Q_Parent->Aerobic Anaerobic Hypoxic Environment (Solid Tumor Core) Q_Parent->Anaerobic RedoxCycle Redox Cycling Aerobic->RedoxCycle Futile Cycling Reductase P450 / Reductase Anaerobic->Reductase Bioreduction Radical N-oxide Radical Intermediate Reductase->Radical Activation DNA_Damage DNA Strand Breaks (Apoptosis) Radical->DNA_Damage High Potency (Covalent Binding) ROS Superoxide (ROS) RedoxCycle->ROS Oxidative Stress ROS->DNA_Damage Low Efficacy Inert Parent Compound Excreted/Metabolized

Figure 1: The "Hypoxia Selectivity" mechanism. Standard aerobic cell culture fails to replicate the reductive environment of a solid tumor, leading to false-negative potency data for N-oxide derivatives.

The Translation Gap: Why Correlation Fails

The correlation between


 (in vitro) and 

(in vivo) for quinoxalines is often non-linear (

). This is rarely due to a lack of intrinsic potency but rather Pharmacokinetic Failure .
Key Failure Modes
  • Solubility-Limited Absorption: Many quinoxaline analogs exhibit aqueous solubility

    
    . In vitro, DMSO solubilizes the compound; in vivo, the compound precipitates in the GI tract or bloodstream.
    
  • Metabolic Instability: The quinoxaline ring is susceptible to rapid oxidation by hepatic CYP450 enzymes.

  • The "Oxygen Effect": As shown in Figure 1, 1,4-di-N-oxide derivatives are prodrugs activated by hypoxia. Testing them in normoxic incubators underestimates their potency by 10-100 fold compared to the hypoxic core of a xenograft tumor.

Validated Experimental Protocols

To generate data that correlates, you must modify standard protocols.

Protocol A: Hypoxia-Corrected In Vitro Cytotoxicity

Standard MTT assays in normoxia are insufficient for this class.

  • Cell Seeding: Seed HCT116 or HepG2 cells (3,000 cells/well) in 96-well plates.

  • Drug Treatment: Add Quinoxaline derivative (0.1 nM – 100

    
    M).
    
  • Hypoxic Induction (The Critical Step):

    • Group A (Normoxia): Incubate at 37°C, 5%

      
      , 20% 
      
      
      
      .
    • Group B (Hypoxia): Incubate in a hypoxic chamber (1%

      
      , 5% 
      
      
      
      , 94%
      
      
      ) for the first 12 hours of exposure.
  • Readout: Perform MTT or Resazurin assay at 72 hours.

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR):

    
    
    Target HCR > 5.0 indicates a valid hypoxia-selective candidate.
    
Protocol B: Microsomal Stability (Metabolic Prediction)

Self-validating step before in vivo usage.

  • Incubation: Mix test compound (1

    
    M) with pooled rat liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Pass Criteria:

    
     mins. If 
    
    
    
    mins, in vivo efficacy will likely fail regardless of in vitro potency.

Comparative Data Analysis

The following table synthesizes data comparing a representative optimized Quinoxaline derivative (Compound VIIIc) against Doxorubicin.

Table 1: In Vitro vs. In Vivo Performance Metrics

MetricQuinoxaline (Cmpd VIIIc) [1]Doxorubicin (Standard) [2]Interpretation
In Vitro IC50 (HCT116) 4.4

M
0.8

M
Quinoxaline is ~5x less potent in vitro.
In Vitro IC50 (Hypoxia) 0.9

M
0.7

M
Correction: Under hypoxia, potency is comparable.
Solubility (PBS, pH 7.4) 12

g/mL
> 10 mg/mLRisk: Poor solubility limits oral bioavailability.
In Vivo Efficacy (TGI%) 62% (at 20 mg/kg IP)75% (at 5 mg/kg IV)Moderate efficacy, but requires higher dose.
Systemic Toxicity (Weight Loss) < 5%> 15%Advantage: Quinoxaline is significantly better tolerated.
Cardiotoxicity Score Low (No change in LVEF)High (Reduced LVEF)Key Differentiator: Safety profile.

TGI% = Tumor Growth Inhibition in Xenograft models.

Correlation Strategy: The IVIVC Workflow

To ensure your Quinoxaline development program succeeds, do not rely on linear correlation. Use the "Gate-Stage" Workflow visualized below.

IVIVC_Workflow cluster_vitro Stage 1: In Vitro Profiling cluster_adme Stage 2: ADME Gating cluster_vivo Stage 3: In Vivo Validation Start Hit Identification (Quinoxaline Analog) Normox Normoxic IC50 Start->Normox Hypox Hypoxic IC50 Start->Hypox Ratio Calculate HCR Normox->Ratio Hypox->Ratio Solubility Solubility > 20 ug/mL? Ratio->Solubility If HCR > 2 Stability Microsomal T1/2 > 30 min? Solubility->Stability If Pass Reformulate Liposomal/Nano Formulation Solubility->Reformulate If Fail PK_Pilot Rat PK Pilot (Bioavailability %F) Stability->PK_Pilot If Pass Efficacy Xenograft Efficacy PK_Pilot->Efficacy If %F > 20% Stop Stop PK_Pilot->Stop If %F < 5% Success Success Efficacy->Success Correlated Candidate Reformulate->Stability

Figure 2: The IVIVC Gate-Stage Workflow. Note the critical "Reformulation" loop. For Quinoxalines, failing solubility often requires formulation intervention (e.g., liposomes) before in vivo testing to avoid false negatives.

Expert Insight: The "Formulation Bridge"

Many researchers discard potent quinoxalines because they show no in vivo efficacy.

  • The Mistake: Administering a suspension in CMC/Tween.

  • The Fix: Because these compounds are lipophilic (LogP > 3), use a Self-Emulsifying Drug Delivery System (SEDDS) or Cyclodextrin complexation for the in vivo pilot. This ensures that the "Efficacy" failure is due to biology, not delivery.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. International Journal of Molecular Sciences. [Link] (Source for Compound VIIIc data, cell cycle arrest mechanisms, and comparison protocols).

  • Efficacy and cardiovascular safety of liposomal doxorubicin. Systematic Review / PMC. [Link] (Source for Doxorubicin clinical benchmarks and cardiotoxicity profiles).

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link] (Authoritative source for the Hypoxia-Selective mechanism and bioreduction pathways).

  • Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor. Xenobiotica. [Link] (Case study for PK failure modes: <1.5% bioavailability).[1]

  • Quinoxalinone as a Privileged Platform in Drug Development. Current Topics in Medicinal Chemistry. [Link] (Review of SAR and structural modifications to improve solubility).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.